molecular formula C23H29ClO10 B15596059 Enhydrin chlorohydrin

Enhydrin chlorohydrin

Cat. No.: B15596059
M. Wt: 500.9 g/mol
InChI Key: MSWKJHPZUAQCMP-WJJIXFIJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enhydrin chlorohydrin is a useful research compound. Its molecular formula is C23H29ClO10 and its molecular weight is 500.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,2S,4R,7E,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3/b13-8+/t11?,14-,15+,16+,17+,18+,22-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWKJHPZUAQCMP-WJJIXFIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C(=O)OC1C2C(C3C(O3)(CCC=C(C1OC(=O)C)C(=O)OC)C)OC(=O)C2=C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(C)(C(=O)O[C@H]1[C@@H]2[C@@H]([C@H]3[C@](O3)(CC/C=C(\[C@@H]1OC(=O)C)/C(=O)OC)C)OC(=O)C2=C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Enhydrin Chlorohydrin: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin (B1240213) chlorohydrin, a chlorinated derivative of the sesquiterpene lactone enhydrin, represents a class of natural products with significant potential for therapeutic development. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Enhydrin chlorohydrin. Detailed experimental protocols for the isolation of related compounds are presented, alongside a discussion of its likely mechanism of action via modulation of the NF-κB signaling pathway. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of sesquiterpene lactones for novel drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a sesquiterpenoid, characterized by a complex polycyclic structure. While various chlorinated derivatives may exist, a notable example isolated from Enhydra fluctuans is 8-Deepoxyangeloyl-8-[2-hydroxy-3-chloro-isobutyroyl] enhydrin .[1] The chemical formula for a representative this compound is C23H29ClO10.

The core structure is based on the germacranolide skeleton of its parent compound, enhydrin. The defining feature of this compound is the presence of a chlorine atom within one of the ester side chains.

Table 1: Physicochemical Properties of Enhydrin and a Representative this compound

PropertyEnhydrinThis compound (representative)Data Source
Chemical Formula C23H28O10C23H29ClO10[2]
Molecular Weight 464.5 g/mol 500.9 g/mol (calculated)[2]
CAS Number 33880-85-238230-99-8[2]
Appearance Colorless crystalsNeedles[1]
Melting Point 185-186 °C209-210 °C[3]

Experimental Protocols

Isolation of Sesquiterpene Lactones from Enhydra fluctuans

The following protocol is a representative method for the isolation of sesquiterpene lactones, including enhydrin and its derivatives, from plant material.[1][4][5]

Objective: To extract and purify sesquiterpene lactones from the dried aerial parts of Enhydra fluctuans.

Materials:

Procedure:

  • Extraction:

    • The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent such as chloroform or ethyl acetate to extract the sesquiterpene lactones.

    • The extraction is typically performed at room temperature over several days with occasional agitation.

  • Concentration:

    • The solvent from the chloroform or ethyl acetate extract is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are pooled.

  • Purification:

    • Pooled fractions containing the compounds of interest are further purified using preparative TLC or repeated column chromatography until pure compounds are obtained.

  • Characterization:

    • The structure of the isolated compounds is elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G cluster_extraction Extraction cluster_concentration Concentration cluster_separation Separation & Purification cluster_analysis Analysis plant_material Dried Plant Material hexane_extraction Hexane Extraction plant_material->hexane_extraction Defatting chloroform_extraction Chloroform/Ethyl Acetate Extraction hexane_extraction->chloroform_extraction Residue rotary_evaporation Rotary Evaporation chloroform_extraction->rotary_evaporation column_chromatography Silica Gel Column Chromatography rotary_evaporation->column_chromatography tlc TLC Monitoring column_chromatography->tlc prep_tlc Preparative TLC tlc->prep_tlc characterization Spectroscopic Characterization (NMR, MS) prep_tlc->characterization

Isolation Workflow for Sesquiterpene Lactones

Biological Activity and Mechanism of Action

Inhibition of NF-κB Signaling Pathway

While direct studies on the biological activity of this compound are limited, the broader class of sesquiterpene lactones is well-documented for its potent anti-inflammatory effects.[3][6][7][8] A primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7]

NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Sesquiterpene lactones, likely including this compound, are thought to inhibit this pathway through the direct alkylation of the p65 subunit of NF-κB.[9] This covalent modification prevents NF-κB from binding to DNA, thereby blocking the transcription of its target genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB->IkBa Binding (Inactive) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Proteasome->NFkB Release Enhydrin_chloro This compound Enhydrin_chloro->NFkB Alkylation DNA DNA NFkB_n->DNA Binding Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Hypothetical Mechanism of NF-κB Inhibition

Table 2: Quantitative Data on the Biological Activity of Enhydra fluctuans Extracts

AssayExtract/CompoundIC50 ValueReference
DPPH Radical Scavenging Ethanolic extract197 µg/ml[10]
α-glucosidase inhibition Methanolic extract123.79 ± 3.522 µg/ml[11]
α-amylase inhibition Methanolic extract155.52 ± 5.890 µg/ml[11]

Note: These values are for crude extracts and not for isolated this compound. They are provided as an indication of the potential activity of the plant's constituents.

Conclusion and Future Directions

This compound and related sesquiterpene lactones from Enhydra fluctuans present a promising area for further investigation in drug discovery. The established anti-inflammatory properties of this class of compounds, likely mediated through the inhibition of the NF-κB pathway, warrant more detailed studies on the specific activity of isolated this compound.

Future research should focus on:

  • The total synthesis of this compound to enable more extensive biological evaluation.

  • In-depth studies to confirm the precise molecular mechanism of action and to identify the specific amino acid residues targeted by the compound.

  • Quantitative structure-activity relationship (QSAR) studies to guide the design of more potent and selective analogs.

  • In vivo studies to evaluate the therapeutic efficacy of this compound in models of inflammatory diseases.

This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and outlining a clear path for the continued exploration of this fascinating natural product.

References

Enhydrin chlorohydrin CAS number 38230-99-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Enhydrin (B1240213) Chlorohydrin (CAS Number 38230-99-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin chlorohydrin (CAS No. 38230-99-8) is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known physicochemical properties and infers its potential pharmacological activities based on the broader class of sesquiterpenoid lactones and compounds isolated from Enhydra fluctuans. This document aims to serve as a foundational resource for researchers and professionals in drug development by summarizing available data, suggesting potential mechanisms of action, and providing detailed experimental protocols for analysis and evaluation.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information. It is important to note that properties such as melting point, boiling point, and solubility have not been found in the reviewed literature.

PropertyValueSource
CAS Number 38230-99-8[1][2]
Chemical Formula C23H29ClO10[2]
Molecular Weight 500.93 g/mol -
IUPAC Name methyl (7E)-9-(acetyloxy)-10-[(3-chloro-2-hydroxy-2-methylbutanoyl)oxy]-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0(2),?]tetradec-7-ene-8-carboxylate[2]
AlogP (Computed) 1.36[2]
Topological Polar Surface Area (TopoPSA) 137.96 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 10[2]

Potential Pharmacological Properties and Mechanism of Action

Cytotoxic and Antitumor Activity

Sesquiterpenoid lactones are a well-documented class of compounds exhibiting significant cytotoxicity against various cancer cell lines.[3][4][5] The biological activity of these compounds is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, alkylating biological macromolecules such as proteins and DNA.[4]

The plant genus Enhydra, from which this compound is likely derived, is known to produce compounds with a range of pharmacological effects, including anticancer and cytotoxic activities.[6][7][8] Therefore, it is highly probable that this compound exhibits cytotoxic properties.

Postulated Mechanism of Action: Induction of Apoptosis

A common mechanism of action for cytotoxic sesquiterpenoid lactones is the induction of apoptosis in cancer cells.[9] This programmed cell death can be initiated through various signaling pathways, often involving the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades.

Below is a generalized signaling pathway for apoptosis induction by sesquiterpenoid lactones, which may be applicable to this compound.

apoptosis_pathway cluster_cell Cancer Cell SL Sesquiterpenoid Lactone (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) SL->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated signaling pathway for sesquiterpenoid lactone-induced apoptosis.

Experimental Protocols

Due to the lack of specific experimental procedures for this compound, this section provides detailed methodologies for the analysis of a closely related compound, enhydrin, and a general workflow for the isolation and cytotoxicity screening of sesquiterpenoid lactones. These protocols can serve as a robust starting point for research on this compound.

Analytical Method: TLC-Densitometry for Enhydrin

This method, validated for the quantification of enhydrin in Yacon leaf extract, can be adapted for this compound.[10]

Objective: To quantify this compound in a plant extract.

Materials:

  • TLC plates: Silica gel GF254

  • Mobile phase: Chloroform:hexane (10:1 v/v)

  • Standard: this compound (isolated and purified)

  • Sample: Plant extract suspected to contain this compound

  • Densitometer

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the plant extract in a suitable solvent and filter to remove particulate matter.

  • Chromatography:

    • Spot known volumes of the standard solutions and the sample solution onto the TLC plate.

    • Develop the plate in a chromatographic tank saturated with the mobile phase until the solvent front reaches the desired height.

    • Air-dry the plate.

  • Densitometric Analysis:

    • Scan the plate using a densitometer at the wavelength of maximum absorbance for this compound (e.g., 210 nm was used for enhydrin).[10]

    • Record the peak areas for the standard and sample spots.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Validation Parameters (to be assessed for the adapted method):

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve.

  • Accuracy: Determined by recovery studies (spiking a blank matrix with a known concentration of the standard).

  • Precision: Evaluated by analyzing replicate samples and expressing the result as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated from the calibration curve.

Analytical Method: HPLC-UV for Enhydrin

A validated HPLC method for the simultaneous quantification of enhydrin and uvedalin can also be adapted.[11][12]

Objective: To develop and validate an HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile (B52724) and water gradient

  • Flow rate: 1 mL/min

  • Detection wavelength: 210 nm (or the λmax of this compound)

Procedure:

  • Standard and Sample Preparation: As described for the TLC-Densitometry method.

  • Chromatographic Conditions:

    • Develop a suitable gradient elution program with acetonitrile and water to achieve good separation of this compound from other components in the extract.

    • The column temperature should be controlled (e.g., 25 °C).

  • Analysis:

    • Inject equal volumes of the standard solutions and the sample solution.

    • Record the chromatograms and determine the retention time and peak area for this compound.

  • Quantification and Validation: As described for the TLC-Densitometry method.

General Workflow for Isolation and Cytotoxicity Screening

The following diagram illustrates a typical workflow for the isolation of a sesquiterpenoid lactone from a plant source and subsequent evaluation of its cytotoxic activity.

experimental_workflow cluster_workflow Isolation and Cytotoxicity Screening Workflow Plant Plant Material (e.g., Enhydra fluctuans) Extract Crude Extraction (e.g., Maceration, Soxhlet) Plant->Extract Fractionate Fractionation (e.g., Column Chromatography) Extract->Fractionate Isolate Isolation & Purification (e.g., HPLC, Crystallization) Fractionate->Isolate Identify Structural Elucidation (e.g., NMR, MS) Isolate->Identify Compound Pure Enhydrin chlorohydrin Identify->Compound MTT Cytotoxicity Assay (e.g., MTT Assay) Compound->MTT CellLines Cancer Cell Lines CellLines->MTT IC50 Determine IC50 Value MTT->IC50

Caption: General experimental workflow for natural product isolation and bioactivity testing.

Conclusion

This compound is a sesquiterpenoid lactone with potential as a cytotoxic agent. While specific experimental data remains limited, this guide provides a framework for future research by summarizing its known properties and providing adaptable experimental protocols. Further investigation is warranted to fully elucidate its pharmacological profile and mechanism of action, which could pave the way for its development as a therapeutic agent.

References

An In-Depth Guide to the Natural Occurrence of Chlorinated Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated sesquiterpene lactones are a unique class of naturally occurring compounds that have garnered significant interest in the scientific community, particularly in the fields of pharmacology and drug discovery. These secondary metabolites, predominantly found in the plant kingdom, are characterized by a C15 isoprenoid skeleton, a lactone ring, and the presence of one or more chlorine atoms. The incorporation of chlorine, a halogen atom, into the molecular structure often enhances the biological activity of these compounds, leading to a wide array of potent effects, including cytotoxic, anti-inflammatory, and antimicrobial properties.

This technical guide provides a comprehensive overview of the natural occurrence of chlorinated sesquiterpene lactones, with a focus on their sources, chemical diversity, and biological activities. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in exploring the therapeutic potential of these fascinating natural products. The guide includes a compilation of quantitative data, detailed experimental protocols for their isolation and characterization, and visualizations of their proposed mechanisms of action.

Natural Occurrence and Chemical Diversity

Chlorinated sesquiterpene lactones are primarily isolated from plants belonging to the Asteraceae family, with the genus Centaurea being a particularly rich source.[1] To date, over 100 different chlorinated guaiane-type sesquiterpene lactones have been identified from various Centaurea species.[2] These compounds exhibit considerable structural diversity, with the chlorine atom being found at various positions on the sesquiterpene skeleton. The most common skeletal types are guaianolides, followed by germacranolides and eudesmanolides.

Some of the most well-studied chlorinated sesquiterpene lactones include the chlorohyssopifolins (A, B, C, D, and E) and linichlorin A, which have been isolated from species such as Centaurea hyssopifolia and Centaurea linifolia.[3] The presence and position of the chlorine atom, along with other functional groups, contribute to the wide range of biological activities observed for these compounds.

Quantitative Data

The biological activity of chlorinated sesquiterpene lactones is often evaluated by their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table summarizes the IC50 values for several chlorinated guaianolides against a panel of human tumor cell lines.

CompoundCell LineIC50 (µM)Reference
Chlorohyssopifolin A HL-60 (leukemia)2.5 ± 0.3[4]
U-937 (leukemia)3.1 ± 0.4[4]
SK-MEL-1 (melanoma)4.2 ± 0.5[4]
Chlorohyssopifolin C HL-60 (leukemia)3.8 ± 0.5[4]
U-937 (leukemia)5.2 ± 0.7[4]
SK-MEL-1 (melanoma)6.1 ± 0.8[4]
Chlorohyssopifolin D HL-60 (leukemia)1.8 ± 0.2[4]
U-937 (leukemia)2.4 ± 0.3[4]
SK-MEL-1 (melanoma)3.5 ± 0.4[4]
Linichlorin A HL-60 (leukemia)1.5 ± 0.2[4]
U-937 (leukemia)2.1 ± 0.3[4]
SK-MEL-1 (melanoma)2.9 ± 0.4[4]

Table 1: Cytotoxicity of Chlorinated Guaianolides Against Human Tumor Cell Lines. Data are presented as the mean ± standard deviation.

Information regarding the yield of these compounds from their natural sources is often variable and depends on the plant species, geographical location, and extraction method. However, reports indicate that the yield of chlorinated sesquiterpene lactones from Centaurea species can range from 0.002% to over 0.3% of the dry plant material.[2]

Experimental Protocols

Isolation and Purification of Chlorohyssopifolin A from Centaurea hyssopifolia

The following is a representative protocol for the isolation and purification of chlorohyssopifolin A, a prominent chlorinated sesquiterpene lactone.

1. Plant Material and Extraction:

  • Air-dried aerial parts of Centaurea hyssopifolia are ground into a fine powder.

  • The powdered plant material is extracted exhaustively with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1, v/v) at room temperature.

  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column.

  • Elution is performed with a gradient of n-hexane and ethyl acetate (B1210297), followed by ethyl acetate and methanol, to separate the compounds based on polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

  • Fractions containing the target compound (as indicated by TLC) are pooled and further purified by column chromatography on silica gel.

  • A solvent system of increasing polarity, such as n-hexane-ethyl acetate, is used for elution.

  • Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a mobile phase of methanol and water.

Structure Elucidation

The structure of the isolated chlorinated sesquiterpene lactone is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Fragmentation patterns observed in the MS/MS spectrum provide valuable information about the compound's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to elucidate the complete chemical structure.

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the carbon skeleton and the position of functional groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.

Biological Activities and Signaling Pathways

Chlorinated sesquiterpene lactones exhibit a range of biological activities, with their cytotoxic and anti-inflammatory effects being the most extensively studied.

Cytotoxicity and Apoptosis Induction

Many chlorinated sesquiterpene lactones, such as the chlorohyssopifolins, have been shown to be potent cytotoxic agents against various cancer cell lines.[4] Their mechanism of action often involves the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases.

The apoptotic pathway induced by these compounds is often the intrinsic or mitochondrial pathway. This is initiated by the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of caspase-9, followed by the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular proteins, ultimately leading to cell death.

Apoptosis_Pathway ChlorinatedSTL Chlorinated Sesquiterpene Lactone Mitochondrion Mitochondrion ChlorinatedSTL->Mitochondrion Induces release CytochromeC Cytochrome c Caspase9 Caspase-9 (inactive) CytochromeC->Caspase9 Activates ActivatedCaspase9 Caspase-9 (active) Caspase3 Caspase-3 (inactive) ActivatedCaspase9->Caspase3 Activates ActivatedCaspase3 Caspase-3 (active) Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by chlorinated sesquiterpene lactones.

Anti-inflammatory Activity via NF-κB Inhibition

Chronic inflammation is a hallmark of many diseases, including cancer. The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it activates the transcription of genes involved in inflammation.

Sesquiterpene lactones, including their chlorinated derivatives, are known to inhibit the NF-κB signaling pathway.[1][5] The α-methylene-γ-lactone moiety present in many of these compounds is a reactive Michael acceptor that can covalently bind to cysteine residues on key signaling proteins. One of the primary targets is the IKK complex, where alkylation can inhibit its kinase activity, thereby preventing the phosphorylation and degradation of IκBα.[6] Some sesquiterpene lactones have also been shown to directly target the p65 subunit of NF-κB, preventing its binding to DNA.[5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates InactiveComplex IκBα-NF-κB (Inactive) IKK->InactiveComplex Phosphorylates IκBα IkBa IκBα Proteasome Proteasome IkBa->Proteasome NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates InactiveComplex->IkBa Degradation via Ubiquitination InactiveComplex->NFkB Releases ChlorinatedSTL Chlorinated Sesquiterpene Lactone ChlorinatedSTL->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Inflammatory Gene Transcription DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by chlorinated sesquiterpene lactones.

Conclusion

Chlorinated sesquiterpene lactones represent a promising class of natural products with significant therapeutic potential. Their unique chemical structures and potent biological activities make them attractive lead compounds for the development of new drugs, particularly in the areas of oncology and inflammatory diseases. This technical guide has provided a comprehensive overview of their natural occurrence, chemical diversity, and mechanisms of action. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research and development in this exciting field. As our understanding of these complex molecules continues to grow, so too will the opportunities to harness their power for the benefit of human health.

References

The Sesquiterpene Lactone Enhydrin: A Technical Guide to its Discovery, Isolation, and the Emergence of Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin (B1240213), a sesquiterpene lactone primarily isolated from Smallanthus sonchifolius (yacon) and Enhydra fluctuans, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the discovery and isolation of enhydrin from its natural plant sources. It details the experimental protocols for extraction, purification, and quantification, including the conditions that lead to the formation of its degradation product, enhydrin chlorohydrin. Quantitative data on yields and biological activities are presented in structured tables for comparative analysis. Furthermore, this document elucidates the molecular mechanism of action of enhydrin, including its inhibitory effects on the NF-κB signaling pathway, visualized through a detailed diagram. This guide is intended to be a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.

Introduction

Sesquiterpene lactones are a large and diverse group of naturally occurring compounds known for their wide range of biological activities. Among these, enhydrin has emerged as a compound of particular interest due to its potent hypoglycemic, anti-inflammatory, and cytotoxic properties.[1][2] Initially discovered in Enhydra fluctuans, enhydrin was later identified as a major bioactive constituent in the leaves of Smallanthus sonchifolius, commonly known as yacon.[3][4]

This whitepaper provides a comprehensive technical overview of enhydrin, with a focus on its discovery, plant sources, and detailed methodologies for its isolation and purification. A significant aspect of this guide is the discussion of this compound, a chlorinated derivative formed during the degradation of enhydrin under specific processing conditions.[1] While not a naturally occurring compound in the plant, its formation during extraction processes is a critical consideration for researchers.

Discovery and Plant Sources

Enhydrin was first isolated from the leaves of Enhydra fluctuans, a semi-aquatic herbaceous plant used in traditional Indian medicine.[3] Later, it was also found to be a primary sesquiterpene lactone in the leaves of Smallanthus sonchifolius (yacon), a plant native to the Andes region of South America.[4] In yacon leaves, enhydrin is predominantly located in the glandular trichomes on the leaf surface.[4]

The concentration of enhydrin can vary depending on the plant source and geographical location. For instance, the levels of enhydrin in yacon leaves from different regions have been reported to be different, highlighting the importance of source material characterization in research and development.[5]

Physicochemical Properties

The chemical structure of enhydrin has been elucidated through spectroscopic analysis. Its molecular formula is C₂₃H₂₈O₁₀.

Table 1: Physicochemical Properties of Enhydrin

PropertyValue
Molecular FormulaC₂₃H₂₈O₁₀
Molecular Weight464.5 g/mol
IUPAC Namemethyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-ene-8-carboxylate
CAS Number33880-85-2

Experimental Protocols

Isolation of Enhydrin from Smallanthus sonchifolius Leaves

A common method for isolating enhydrin from yacon leaves involves a rinse extraction to target the glandular trichomes where the compound is concentrated, followed by purification steps.[4]

Protocol 1: Rinse Extraction and Purification of Enhydrin

  • Plant Material Preparation: Air-dry the leaves of Smallanthus sonchifolius.

  • Rinse Extraction: Briefly rinse the dried leaves with a suitable organic solvent (e.g., ethanol (B145695) or dichloromethane) to extract the contents of the glandular trichomes.

  • Solvent Evaporation: Evaporate the solvent from the resulting rinsate under reduced pressure to obtain a crude extract.

  • Freeze Crystallization: Dissolve the crude extract in a minimal amount of a suitable solvent and subject it to freeze crystallization at -20°C to precipitate enhydrin.[3]

  • Preparative HPLC: Further purify the crystallized enhydrin using preparative High-Performance Liquid Chromatography (HPLC).[3]

    • Column: C18 column (e.g., 150 mm × 7.8 mm, 5 µm).[3]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.[3]

    • Detection: UV detector at 210 nm.[3]

Formation and Isolation of this compound

This compound is not typically found in the plant but can be formed from enhydrin during heat-based extraction methods, particularly under acidic conditions.[1]

Protocol 2: Hydrolysis of Enhydrin and Isolation of this compound

  • Reaction Setup: Dissolve 100 mg of purified enhydrin in 100 mL of 70% methanol (B129727).[1]

  • Acidification: Adjust the pH of the solution to 4 with 1 N HCl.[1]

  • Reflux: Reflux the solution for up to 24 hours.[1]

  • Monitoring: Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 2, 4, 12, and 24 hours) and analyzing them by HPLC.[1]

  • Isolation: Isolate this compound from the reaction mixture using preparative HPLC with an ODS column and a mobile phase of 60% methanol in water.[1]

  • Detection: Monitor the separation at a wavelength of 210 nm.[1]

Quantitative Data

The yield of enhydrin can vary significantly based on the extraction and purification methods employed.

Table 2: Quantitative Yields of Enhydrin from Smallanthus sonchifolius

Extraction/Purification StageYieldReference
Rinse Extract0.67 mg/mL[6]
Glandular Extract0.07 mg/mL[6]
Total in Dried Leaves0.97%[6]
Enhydrin in Ethanolic Extract (Ykal)1.67%[5]
Enhydrin in Ethanolic Extract (Ycin)1.26%[5]

Biological Activity and Mechanism of Action

Enhydrin exhibits a range of biological activities, with its hypoglycemic and anti-inflammatory effects being the most studied.

Hypoglycemic Activity

Enhydrin has been shown to regulate postprandial hyperglycemia by inhibiting the α-glucosidase enzyme.[1] This inhibition slows down the breakdown of carbohydrates in the intestine, leading to a slower absorption of glucose into the bloodstream.

Table 3: In Vitro α-Glucosidase Inhibitory Activity

CompoundIC₅₀ (µg/mL)Reference
Enhydrin134.17[1]
10% Yacon Leaf Decoction50.40[1]
Anti-inflammatory Activity

The anti-inflammatory properties of enhydrin are attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, enhydrin can reduce the production of inflammatory mediators.

Cytotoxic Activity

Enhydrin and its degradation product, this compound, have demonstrated cytotoxic activity against human gastric cancer cells (MGC80-3).[1]

Table 4: Cytotoxic Activity of Enhydrin and its Degradation Products

CompoundIC₅₀ (µM) against MGC80-3 cellsReference
Enhydrin1.8[1]
This compound10.2[1]
6-deacetyldeepoxydihydroxyenhydrin> 20[1]
deepoxydihydroxyenhydrin12.5[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_enhydrin Enhydrin Isolation cluster_chlorohydrin This compound Formation A Dried Smallanthus sonchifolius Leaves B Rinse Extraction (Ethanol) A->B C Crude Extract B->C D Freeze Crystallization (-20°C) C->D E Preparative HPLC D->E F Purified Enhydrin E->F G Purified Enhydrin H Hydrolysis (70% MeOH, pH 4, Reflux) G->H I Reaction Mixture H->I J Preparative HPLC I->J K This compound J->K

Caption: Workflow for the isolation of enhydrin and its conversion to this compound.

NF-κB Signaling Pathway Inhibition

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Enhydrin Enhydrin Enhydrin->IKK Inhibits IkB_NFkB->NFkB Release of NF-κB DNA DNA (κB site) NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) DNA->Genes Activates

Caption: Inhibition of the NF-κB signaling pathway by enhydrin.

Conclusion

Enhydrin stands out as a promising natural product with significant therapeutic potential, particularly in the management of hyperglycemia and inflammatory conditions. This technical guide has provided a detailed overview of its discovery, isolation from plant sources, and key biological activities. The identification of this compound as a degradation product during processing underscores the importance of carefully controlled extraction and purification protocols to ensure the desired chemical profile of the final product. The methodologies and quantitative data presented herein serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the pharmacological applications of enhydrin and its derivatives. Future research should continue to explore the full spectrum of its biological activities and further elucidate its mechanisms of action to unlock its full therapeutic potential.

References

Spectroscopic and Structural Elucidation of Enhydrin Chlorohydrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin (B1240213), a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, has garnered significant interest for its diverse biological activities. Chemical modification of this natural product offers a promising avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS, and Infrared - IR) for a key derivative, enhydrin chlorohydrin. Due to the absence of direct experimental data in publicly available literature, this guide presents a hypothesized structure of this compound based on established chemical principles and provides predicted spectroscopic data to aid in its identification and characterization. Detailed experimental protocols for the synthesis and spectroscopic analysis of sesquiterpene lactones and their derivatives are also presented, alongside logical workflows visualized with Graphviz.

Introduction to Enhydrin and its Chlorohydrin Derivative

Enhydrin is a germacranolide-type sesquiterpene lactone characterized by a complex polycyclic structure, including an epoxide functional group.[1][2][3][4][5] The reactivity of this epoxide ring makes it a prime target for chemical modification. The formation of a chlorohydrin derivative typically involves the acid-catalyzed opening of an epoxide ring by a chloride nucleophile, such as from hydrochloric acid. This reaction results in the formation of a vicinal chloro-alcohol.

Structure of Enhydrin

The chemical structure of enhydrin is well-established and is presented below.

Structure of Enhydrin (C₂₃H₂₈O₁₀)

Hypothesized Structure of this compound

Based on the known reactivity of epoxides, the most probable structure of this compound involves the opening of the epoxide ring in the enhydrin molecule by hydrochloric acid. The reaction is expected to follow a regioselective and stereoselective pathway. The proposed structure for this compound is depicted below.

Proposed Structure of this compound (C₂₃H₂₉ClO₁₁)

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for the hypothesized structure of this compound. These predictions are based on the analysis of related chlorine-containing germacranolides and the expected spectral changes resulting from the conversion of an epoxide to a chlorohydrin.

Predicted ¹H NMR Spectroscopic Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-13.0 - 3.2m
H-23.5 - 3.7d~5Shifted downfield due to adjacent chlorine
H-34.0 - 4.2dd~5, ~10
H-55.0 - 5.2m
H-64.8 - 5.0t~9
H-73.0 - 3.2m
H-95.5 - 5.7d~9
H-13a6.2 - 6.4d~3Exomethylene proton
H-13b5.6 - 5.8d~3Exomethylene proton
H-141.8 - 2.0sMethyl group
H-151.3 - 1.5sMethyl group
OAc-CH₃2.0 - 2.2sAcetyl methyl protons
Ester-CH₃1.2 - 1.4d~7Methyl group on ester side chain
Ester-CH₃1.1 - 1.3d~7Methyl group on ester side chain
OHVariablebr sHydroxyl proton
Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm) Notes
C-150 - 55
C-260 - 65Carbon bearing chlorine
C-370 - 75Carbon bearing hydroxyl
C-4138 - 142Olefinic carbon
C-580 - 85
C-675 - 80
C-745 - 50
C-8130 - 135Olefinic carbon
C-970 - 75
C-10145 - 150Olefinic carbon
C-11135 - 140Olefinic carbon
C-12170 - 175Lactone carbonyl
C-13120 - 125Exomethylene carbon
C-1415 - 20Methyl carbon
C-1520 - 25Methyl carbon
OAc-C=O169 - 172Acetyl carbonyl
OAc-CH₃20 - 22Acetyl methyl
Ester-C=O175 - 178Ester carbonyl
Predicted Mass Spectrometry (MS) Data
Technique Predicted m/z Values Interpretation
ESI-MS501.15 [M+H]⁺, 523.13 [M+Na]⁺Molecular ion peaks for C₂₃H₂₉³⁵ClO₁₁
503.15 [M+H]⁺, 525.13 [M+Na]⁺Isotopic peaks for ³⁷Cl
HR-MS501.1528Calculated for C₂₃H₃₀³⁵ClO₁₁⁺
MS/MS[M+H - H₂O]⁺Loss of water
[M+H - HCl]⁺Loss of hydrogen chloride
[M+H - CH₃COOH]⁺Loss of acetic acid from the acetyl group
Other characteristic fragmentations of the sesquiterpene lactone core
Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Functional Group
~3450 (broad)O-H stretch (hydroxyl group)
~2950C-H stretch (aliphatic)
~1770C=O stretch (γ-lactone)
~1740C=O stretch (ester)
~1660C=C stretch (alkene)
~1240C-O stretch (ester and acetate)
~750C-Cl stretch

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound. These are generalized protocols based on standard practices for sesquiterpene lactones.

Synthesis of this compound

Objective: To synthesize this compound via the opening of the epoxide ring of enhydrin.

Materials:

  • Enhydrin (isolated from a natural source or commercially procured)

  • Hydrochloric acid (concentrated)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve enhydrin in anhydrous diethyl ether in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate).

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[6]

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • Full Scan MS: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

  • Tandem MS (MS/MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.[6]

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press it into a thin pellet.[7][8]

  • Thin Film Method: Dissolve the sample in a volatile solvent, cast it onto a KBr or NaCl plate, and allow the solvent to evaporate.[7]

Data Acquisition:

  • Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty sample holder or KBr pellet and subtract it from the sample spectrum.

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

Synthesis_Characterization_Workflow Enhydrin Enhydrin Reaction Reaction with HCl Enhydrin->Reaction Purification Purification (Chromatography) Reaction->Purification NMR NMR (1H, 13C, 2D) Purification->NMR Structure Elucidation MS MS (HRMS, MS/MS) Purification->MS Molecular Formula & Fragmentation IR FTIR Purification->IR

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

General Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_MS MS Analysis cluster_IR FTIR Analysis start Purified this compound nmr_prep Dissolve in CDCl3 start->nmr_prep ms_prep Dilute in MeOH/ACN start->ms_prep ir_prep Prepare KBr Pellet start->ir_prep nmr_acq Acquire 1H, 13C, COSY, HSQC, HMBC nmr_prep->nmr_acq nmr_data NMR Spectra nmr_acq->nmr_data end Structural Confirmation nmr_data->end ms_acq ESI-MS and MS/MS ms_prep->ms_acq ms_data Mass Spectra ms_acq->ms_data ms_data->end ir_acq Acquire Spectrum ir_prep->ir_acq ir_data IR Spectrum ir_acq->ir_data ir_data->end

Caption: General workflow for the multi-technique spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Enhydrin and its Potential Chlorohydrin Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Enhydrin chlorohydrin" is not found in the current scientific literature. This technical guide provides information on the known sesquiterpene lactone, Enhydrin, and infers the potential properties and synthesis of its hypothetical derivative, this compound, based on the general chemistry of chlorohydrins.

Introduction

Enhydrin is a naturally occurring sesquiterpene lactone found in plants such as Smallanthus sonchifolius (yacon) and Enhydra fluctuans.[1] Sesquiterpene lactones are a class of compounds known for a wide range of biological activities, and Enhydrin itself has been noted for its potential antidiabetic properties.[1] A chlorohydrin is a functional group consisting of a chlorine atom and a hydroxyl group bonded to adjacent carbon atoms.[2] While this compound is not a documented compound, its synthesis from Enhydrin is chemically plausible. This guide outlines the known properties of Enhydrin and the predicted characteristics and synthesis of its chlorohydrin derivative for researchers in drug discovery and development.

Part 1: Physical and Chemical Properties of Enhydrin

The following tables summarize the known and computed physical and chemical properties of Enhydrin, the parent compound.

Table 1: General and Computed Physical Properties of Enhydrin
PropertyValueSource
Molecular Formula C₂₃H₂₈O₁₀[3][4]
Molecular Weight 464.5 g/mol [3][4]
Exact Mass 464.16824709 g/mol [4]
Topological Polar Surface Area (TPSA) 130 Ų[4]
XlogP 1.40[4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 10[4]
Rotatable Bonds 4[4]
Table 2: Spectroscopic Data Associated with Enhydrin-Containing Extracts
SpectroscopyObserved FeaturesDescriptionSource
FTIR ~3250 cm⁻¹O-H stretching[1]
1700 cm⁻¹C=O stretching[1]
1500-1600 cm⁻¹C=C stretching[1]
NMR 7.1-7.5 ppm (singlet)Aromatic protons[1]
4.0-4.5 ppm (singlet)Phenolic hydroxyl groups[1]
2.0-2.5 ppm (singlet)Methoxylated substances[1]
1.0-1.5 ppm (doublet)Methyl groups[1]

Part 2: this compound - A Hypothetical Derivative

The structure of Enhydrin contains reactive sites, such as carbon-carbon double bonds, that could be targeted for the synthesis of a chlorohydrin derivative.

Predicted Chemical Properties of this compound

Chlorohydrins are generally reactive compounds. In the presence of a base, they readily undergo an intramolecular SN2 reaction to form an epoxide.[5] As alkylating agents, simple chlorohydrins can be toxic.[5] The introduction of a chlorohydrin functional group to the Enhydrin scaffold would likely alter its polarity, solubility, and biological activity. The α-methylene-γ-lactone group, characteristic of many sesquiterpene lactones, is a key electrophilic site responsible for their biological reactivity, often through Michael-type additions.[6] The addition of a chlorohydrin moiety could modulate this reactivity or introduce new mechanisms of action.

Experimental Protocols: Synthesis of this compound

The synthesis of a chlorohydrin from an alkene is a standard organic transformation.[5] The following is a generalized protocol for the formation of a chlorohydrin from a sesquiterpene lactone like Enhydrin, which contains alkene functionalities.

Objective: To synthesize this compound from Enhydrin via halohydrin formation.

Materials:

Procedure:

  • Dissolution: Dissolve Enhydrin in a suitable solvent mixture, such as 1:1 acetone and water, in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Chlorosuccinimide (NCS) in portions over 15 minutes with constant stirring. The use of NCS is often preferred over gaseous chlorine for safety and selectivity.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the Enhydrin spot and the appearance of a new, more polar spot will indicate product formation.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure this compound.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.

This reaction proceeds via an electrophilic addition mechanism, where the chlorine adds to the double bond to form a cyclic chloronium ion intermediate. Water then acts as a nucleophile, attacking one of the carbons of the chloronium ion in an anti-addition, resulting in the trans configuration of the chlorine and hydroxyl groups.[5]

Visualizations: Workflows and Pathways

Diagram 1: Proposed Synthesis Workflow for this compound

G Proposed Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product Enhydrin Enhydrin in Acetone/Water Reaction Add N-Chlorosuccinimide (NCS) Stir at 0°C Enhydrin->Reaction 1. Quench Quench with NaHCO₃ Reaction->Quench 2. Extract Extract with Ethyl Acetate Quench->Extract 3. Purify Purify via Column Chromatography Extract->Purify 4. Product This compound Purify->Product 5.

Caption: A generalized workflow for the synthesis and purification of this compound.

Diagram 2: Potential Signaling Pathway for Cytotoxicity

Many chlorinated sesquiterpene lactones exhibit cytotoxic effects by inducing apoptosis.[6] The following diagram illustrates a plausible signaling pathway.

G Hypothesized Apoptotic Pathway cluster_cell Cellular Environment cluster_mito Mitochondrion EC This compound (or similar compound) CytoC Cytochrome c Release EC->CytoC Induces Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Leads to Apoptosis Apoptosis PARP->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by chlorinated sesquiterpene lactones.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin (B1240213), a sesquiterpenoid lactone primarily isolated from Smallanthus sonchifolius (yacon) and Enhydra fluctuans, has garnered interest for its potential biological activities. While enhydrin itself is not chlorinated, it co-occurs in Enhydra fluctuans with structurally related chlorinated melampolides. This guide provides a comprehensive overview of the proposed biosynthetic pathway of enhydrin, drawing upon the established principles of sesquiterpenoid lactone (STL) biosynthesis in the Asteraceae family. Furthermore, it delves into the enzymatic basis for the chlorination of related compounds, a key structural feature for potential diversification and modulation of bioactivity. This document is intended to serve as a technical resource, summarizing current knowledge and providing detailed experimental frameworks for the elucidation of these complex biosynthetic pathways.

Core Biosynthetic Pathway of Sesquiterpenoid Lactones

The biosynthesis of enhydrin and its relatives follows the general pathway for sesquiterpenoid lactones, which can be divided into three main stages:

  • Formation of the Universal Precursor, Farnesyl Pyrophosphate (FPP): This initial stage involves the convergence of two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate synthase (FPPS) then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon intermediate, FPP.

  • Formation of the Sesquiterpene Skeleton: The diversification of sesquiterpenoid structures begins with the cyclization of the linear FPP molecule, a reaction catalyzed by a diverse class of enzymes known as sesquiterpene synthases (STSs). For many sesquiterpenoid lactones in the Asteraceae family, the key intermediate is germacrene A, formed by the action of germacrene A synthase (GAS).

  • Modification and Decoration of the Sesquiterpene Skeleton: Following the formation of the initial carbocyclic skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups, which are then further oxidized to form the characteristic lactone ring. Additional decorative enzymes, such as acyltransferases, can then add various functional groups, contributing to the vast structural diversity of STLs. In the case of enhydrin, this would include the addition of angeloyl and epoxyangeloyl moieties. For the related chlorinated compounds, a halogenase enzyme is required.

Proposed Biosynthesis of Enhydrin

While the complete enzymatic sequence for enhydrin biosynthesis has not been fully elucidated, a putative pathway can be constructed based on known STL biosynthetic steps.

Enhydrin Biosynthesis Pathway cluster_0 Upstream Terpenoid Pathway cluster_1 Sesquiterpene Skeleton Formation cluster_2 Oxidative Modifications cluster_3 Tailoring Steps MVA Pathway MVA Pathway IPP IPP MVA Pathway->IPP MEP Pathway MEP Pathway MEP Pathway->IPP DMAPP DMAPP IPP->DMAPP FPP FPP IPP->FPP FPPS DMAPP->FPP FPPS Germacrene A Germacrene A FPP->Germacrene A Germacrene A Synthase (GAS) Germacrene A Acid Germacrene A Acid Germacrene A->Germacrene A Acid Germacrene A Oxidase (GAO) (CYP71AV2) Costunolide Costunolide Germacrene A Acid->Costunolide Costunolide Synthase (COS) (CYP71BL) Melampolide Precursor Melampolide Precursor Costunolide->Melampolide Precursor Hydroxylases (CYP450s) Enhydrin Enhydrin Melampolide Precursor->Enhydrin Acyltransferases Epoxidases

Caption: Proposed biosynthetic pathway of Enhydrin.

Biosynthesis of Related Chlorinated Compounds

The presence of chlorinated melampolides in Enhydra fluctuans indicates the activity of a halogenase enzyme. Flavin-dependent halogenases (FDHs) are a likely candidate for this transformation, as they are known to catalyze the regioselective chlorination of various aromatic and aliphatic compounds in natural product biosynthesis. The chlorination step could occur at various stages of the pathway, either on an early sesquiterpene intermediate or as a final tailoring step on a melampolide scaffold.

Chlorination Pathway Melampolide Precursor Melampolide Precursor Chlorinated Melampolide Precursor Chlorinated Melampolide Precursor Melampolide Precursor->Chlorinated Melampolide Precursor Flavin-Dependent Halogenase (FDH) + Cl- Other Chlorinated Compounds Other Chlorinated Compounds Chlorinated Melampolide Precursor->Other Chlorinated Compounds Further Tailoring (e.g., Acyltransferases)

Caption: General pathway for the chlorination of melampolides.

Quantitative Data Summary

Specific quantitative data for the enzymes involved in enhydrin biosynthesis are not currently available. However, data from related sesquiterpenoid lactone biosynthetic pathways in other Asteraceae species can provide a useful reference point for researchers.

Enzyme ClassEnzyme ExampleSubstrateKm (µM)kcat (s-1)Source Organism
Sesquiterpene Synthase Germacrene A Synthase (GAS)FPP1.5 - 5.00.05 - 0.5Cichorium intybus
Cytochrome P450 Germacrene A Oxidase (GAO)Germacrene A10 - 500.1 - 2.0Lactuca sativa
Cytochrome P450 Costunolide Synthase (COS)Germacrene A Acid5 - 200.05 - 1.0Lactuca sativa
Halogenase Tryptophan 7-halogenase (PrnA)Tryptophan20 - 1000.01 - 0.1Pseudomonas fluorescens

Note: The data presented are approximate ranges compiled from various studies on homologous enzymes and should be considered as representative examples.

Experimental Protocols

The elucidation of a novel biosynthetic pathway such as that for enhydrin and its chlorinated analogs requires a multi-faceted approach. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding sesquiterpene synthases, cytochrome P450s, acyltransferases, and halogenases involved in the biosynthesis of enhydrin and related compounds from Enhydra fluctuans or Smallanthus sonchifolius.

Methodology:

  • Tissue Collection: Collect tissues known to accumulate the target compounds (e.g., glandular trichomes, young leaves) and a control tissue with low or no accumulation.

  • RNA Extraction and Sequencing: Extract total RNA from all collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

  • De Novo Transcriptome Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting transcripts by sequence homology to known terpene biosynthesis genes from public databases (e.g., NCBI, Phytozome).

  • Differential Expression Analysis: Identify transcripts that are significantly upregulated in the accumulating tissues compared to the control tissue. Prioritize candidate genes based on their annotation and expression profile.

Transcriptome Analysis Workflow Tissue Collection Tissue Collection RNA Extraction RNA Extraction Tissue Collection->RNA Extraction RNA-Seq RNA-Seq RNA Extraction->RNA-Seq Transcriptome Assembly Transcriptome Assembly RNA-Seq->Transcriptome Assembly Gene Annotation Gene Annotation Transcriptome Assembly->Gene Annotation Differential Expression Analysis Differential Expression Analysis Gene Annotation->Differential Expression Analysis Candidate Gene Identification Candidate Gene Identification Differential Expression Analysis->Candidate Gene Identification

Caption: Workflow for candidate gene identification.
Functional Characterization of Candidate Enzymes

Objective: To experimentally verify the function of candidate genes identified through transcriptome analysis.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

  • Gene Cloning and Vector Construction: Amplify the full-length coding sequences of candidate genes and clone them into appropriate expression vectors (e.g., pET vectors for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host (E. coli for soluble enzymes like some STSs and acyltransferases, or Saccharomyces cerevisiae for membrane-bound enzymes like CYP450s). Induce protein expression under optimized conditions.

  • Enzyme Extraction:

    • For E. coli: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • For Yeast: Prepare microsomal fractions for CYP450 assays.

  • In Vitro Enzyme Assays:

    • STSs: Incubate the purified enzyme with FPP in a suitable buffer. Extract the products with an organic solvent (e.g., hexane (B92381) or pentane) and analyze by GC-MS.

    • CYP450s: Incubate the microsomal fraction containing the CYP450 with the putative substrate (e.g., germacrene A) and a source of reducing equivalents (NADPH and a cytochrome P450 reductase). Analyze the products by LC-MS.

    • Acyltransferases: Incubate the purified enzyme with the sesquiterpene alcohol and an acyl-CoA donor. Analyze the acylated product by LC-MS.

    • Halogenases: Incubate the purified enzyme with the substrate, a halide salt (e.g., NaCl), and a flavin reductase system. Analyze the halogenated product by LC-MS.

In Vivo Pathway Elucidation using Stable Isotope Labeling

Objective: To trace the flow of precursors through the biosynthetic pathway in the native plant.

Methodology:

  • Precursor Feeding: Administer 13C-labeled precursors (e.g., [1-13C]glucose or [U-13C]pyruvate) to sterile plant cultures or detached leaves of S. sonchifolius or E. fluctuans.

  • Metabolite Extraction: After a defined incubation period, harvest the plant material and extract the sesquiterpenoid lactones.

  • LC-MS and NMR Analysis: Purify the target compounds (enhydrin and chlorinated analogs) and analyze them by high-resolution LC-MS to determine the mass shift due to 13C incorporation. Further structural analysis by 13C-NMR can reveal the specific positions of the incorporated labels, providing detailed insights into the biosynthetic route.

Conclusion and Future Directions

The biosynthesis of enhydrin and its chlorinated congeners represents a fascinating area of plant natural product chemistry. While the general framework of sesquiterpenoid lactone biosynthesis provides a solid foundation for understanding their formation, the specific enzymes and regulatory mechanisms remain to be fully elucidated. The experimental approaches outlined in this guide provide a roadmap for researchers to identify the missing enzymatic links, characterize their functions, and potentially harness these pathways for the biotechnological production of these valuable compounds. Future research should focus on the isolation and characterization of the specific sesquiterpene synthase, cytochrome P450s, acyltransferases, and halogenases from Enhydra fluctuans and Smallanthus sonchifolius. Understanding the regulation of this pathway will also be crucial for developing strategies to enhance the production of these compounds in their native hosts or in engineered microbial systems, paving the way for their potential application in drug development and other industries.

An In-depth Technical Guide on the Health and Safety of Chlorohydrins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Enhydrin chlorohydrin" (CAS 38230-99-8) is listed by some chemical suppliers but lacks comprehensive public data regarding its health and safety, toxicology, and biological effects.[1][2][3][4] In contrast, "Enhydrin" is a well-characterized sesquiterpene lactone natural product with noted biological activities, including antiparasitic effects, but is structurally distinct from chlorohydrins.[5][6][7][8][9]

Given the scarcity of information on this compound and the significant hazards associated with the chlorohydrin chemical class, this guide will focus on the well-documented and highly toxic compound Ethylene (B1197577) Chlorohydrin (2-Chloroethanol, CAS 107-07-3).[10][11][12] This information is provided to serve as a comprehensive safety reference for researchers, scientists, and drug development professionals working with similar compounds. It is crucial to handle all chlorohydrins with extreme caution.

Executive Summary

Ethylene chlorohydrin is a volatile, colorless liquid that is highly toxic and readily absorbed through the skin, inhalation, and ingestion.[11][13] It poses a severe risk of acute toxicity, including metabolic acidosis, respiratory failure, and damage to the central nervous system, liver, and kidneys.[14][15][16][17] This document provides a detailed overview of its toxicological profile, exposure limits, handling procedures, and emergency protocols. All quantitative data is summarized in tables for clarity, and experimental workflows are visualized using diagrams.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for Ethylene Chlorohydrin.

Table 1: Physicochemical Properties of Ethylene Chlorohydrin

PropertyValueReference
CAS Number 107-07-3[18][19]
Molecular Formula C2H5ClO[19]
Molecular Weight 80.51 g/mol [11][20]
Appearance Colorless liquid with a faint, ether-like odor[18][20]
Boiling Point 129-130 °C (264.2-266 °F)[19]
Melting Point -63 °C (-81.4 °F)
Flash Point 55 °C (131 °F)
Specific Gravity 1.200[21]
Vapor Pressure 5 mmHg @ 20°C[20]
Vapor Density 2.78 (Air = 1)[11][22]
Water Solubility Miscible[19][20]
Autoignition Temp. 425 °C (797 °F)
Explosive Limits LEL: 4.9%, UEL: 15.9%[20]

Table 2: Acute Toxicity Data for Ethylene Chlorohydrin

EndpointSpeciesRouteValueReference
LD50 RatOral71 mg/kg
LD50 RatOral72 mg/kg[23]
LD50 RatOral89 mg/kg[15]
LD50 RatOral95 mg/kg[24]
LD50 MouseOral81 mg/kg[10]
LD50 Guinea PigOral110 mg/kg[10]
LD50 RabbitDermal67 mg/kg[25]
LC50 RatInhalation290 mg/m³ (88 ppm)[18]
LC50 RatInhalation0.11 mg/L/4h (37 ppm)[25]

Table 3: Occupational Exposure Limits for Ethylene Chlorohydrin

OrganizationLimit TypeValueNotes
OSHA PEL TWA5 ppm (16 mg/m³)Skin
NIOSH REL Ceiling1 ppm (3 mg/m³)Skin
ACGIH TLV Ceiling1 ppm (3.3 mg/m³)Skin
NIOSH IDLH IDLH7 ppmImmediately Dangerous to Life or Health

References:[17][18][20][21][22][23][26] TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; C: Ceiling; IDLH: Immediately Dangerous to Life or Health.

Experimental Protocols

Detailed methodologies for assessing the toxicity of a compound like ethylene chlorohydrin are critical for ensuring safety and data reliability. The following are generalized protocols based on standard toxicological studies.

Acute Oral Toxicity Study (LD50)

This protocol is based on the principles outlined in studies such as those by Smyth et al. (1941).[19]

  • Animal Model: Wistar rats, typically 8-12 weeks old, are used. Animals are acclimatized for at least 5 days before the study.

  • Dosage Preparation: Ethylene chlorohydrin is diluted in a suitable vehicle (e.g., corn oil or distilled water) to achieve the desired concentrations.

  • Administration: A single dose is administered to fasted animals via oral gavage. A control group receives the vehicle only. Multiple dose groups are used to establish a dose-response curve.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, lethargy, respiratory distress), and changes in body weight for at least 14 days.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any target organ toxicity.

Acute Dermal Toxicity Study (LD50)
  • Animal Model: New Zealand White rabbits are commonly used. The fur on the dorsal area is clipped 24 hours before the application.

  • Application: A specified dose of the undiluted or diluted compound is applied uniformly over a shaved area of the skin (at least 10% of the body surface). The area is then covered with a porous gauze dressing.

  • Exposure: The substance is kept in contact with the skin for a 24-hour period.

  • Observation: After 24 hours, the dressing is removed, and the skin is wiped to remove any remaining test substance. Animals are observed for mortality and signs of toxicity for 14 days.

  • Data Analysis: The dermal LD50 is calculated.

Acute Inhalation Toxicity Study (LC50)
  • Animal Model: Rats are placed in whole-body or nose-only inhalation chambers.

  • Atmosphere Generation: A dynamic inhalation exposure system is used to generate a vapor atmosphere of ethylene chlorohydrin at various concentrations. The chamber concentration is monitored analytically throughout the exposure.

  • Exposure: Animals are exposed to the test atmosphere for a fixed period, typically 4 hours.

  • Observation: Following exposure, animals are returned to their cages and observed for 14 days for signs of toxicity and mortality.

  • Data Analysis: The LC50, the concentration causing mortality in 50% of the animals, is calculated.

Mandatory Visualizations

Experimental Workflow for Acute Toxicity Testing

The following diagram illustrates a generalized workflow for conducting acute toxicity studies.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_obs Phase 3: Observation cluster_analysis Phase 4: Analysis & Reporting p1 Animal Acclimatization p2 Dose Formulation p1->p2 5-7 days e1 Dose Administration (Oral / Dermal / Inhalation) p2->e1 e2 Control Group (Vehicle) p2->e2 o1 Monitor Clinical Signs e1->o1 14-day period e2->o1 o2 Record Mortality o1->o2 o3 Measure Body Weight o2->o3 a1 Statistical Analysis (e.g., Probit for LD50/LC50) o3->a1 a2 Gross Necropsy o3->a2 a3 Final Report Generation a1->a3 a2->a3

Caption: Generalized workflow for in vivo acute toxicity assessment.

Conceptual Signaling Pathway of Cellular Toxicity

Ethylene chlorohydrin is known to be metabolized to chloroacetaldehyde, a reactive aldehyde that can cause cellular damage. This diagram illustrates a conceptual pathway of toxicity.

G cluster_effects Cellular Damage Mechanisms cluster_outcomes Toxic Outcomes compound Ethylene Chlorohydrin metabolite Chloroacetaldehyde (Reactive Metabolite) compound->metabolite Metabolism (e.g., by ADH) protein_adducts Protein Adduct Formation metabolite->protein_adducts dna_adducts DNA Adduct Formation metabolite->dna_adducts glutathione Glutathione Depletion metabolite->glutathione ros Reactive Oxygen Species (ROS) metabolite->ros enzyme_inhibition Enzyme Inhibition protein_adducts->enzyme_inhibition mutagenicity Mutagenicity dna_adducts->mutagenicity oxidative_stress Oxidative Stress glutathione->oxidative_stress ros->oxidative_stress apoptosis Apoptosis / Necrosis enzyme_inhibition->apoptosis oxidative_stress->apoptosis

References

Enhydrin Chlorohydrin: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of Enhydrin chlorohydrin's solubility in organic solvents. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for determining solubility, aimed at guiding researchers in generating such critical data.

Introduction to this compound

This compound is a natural product identified as a degradation product of enhydrin, a sesquiterpene lactone found in the plant Smallanthus sonchifolius (yacon).[1][2] Its chemical identity is distinct and complex, with the IUPAC name methyl 9-acetoxy-10-(3-chloro-2-hydroxy-2-methyl-butanoyl)oxy-4-methyl-12-methylene-13-oxo-3,14-dioxatricyclo[9.3.0.0²'⁴]tetradec-7-ene-8-carboxylate and the CAS Number 38230-99-8.[3][4][5][6][7] Given its intricate structure and natural origin, understanding its solubility is paramount for its extraction, purification, and potential development as a therapeutic agent.

Solubility of this compound in Organic Solvents

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative data on the solubility of this compound in various organic solvents. This critical data gap highlights the need for experimental determination to facilitate further research and development.

However, based on the extraction methods reported for the parent compound, enhydrin, some inferences can be drawn. Solvents such as ethanol, dichloromethane, and n-hexane have been utilized in the extraction of sesquiterpene lactones from yacon leaves. This suggests that this compound may exhibit some degree of solubility in these and other organic solvents of varying polarities. The presence of polar functional groups, including hydroxyl, ester, and carbonate moieties, alongside a larger, less polar carbon skeleton, suggests a nuanced solubility profile.[8][9] It is anticipated that the compound would be more soluble in polar organic solvents.

Table 1: Postulated Solubility of this compound in Selected Organic Solvents

SolventPolarityPostulated SolubilityRationale
Dichloromethane Polar aproticLikely solubleUsed in the extraction of the parent compound, enhydrin.
Ethanol Polar proticLikely solubleUsed in the extraction of the parent compound, enhydrin.
Acetone Polar aproticPotentially solubleEffective solvent for a wide range of organic compounds.
Ethyl Acetate Moderately polarPotentially solubleCommon solvent for extraction and chromatography of natural products.
n-Hexane Non-polarLikely poorly solubleUsed in fractionation, suggesting lower solubility of polar compounds.

Disclaimer: The information in this table is inferred and not based on experimental data. It should be used as a preliminary guide for solvent selection in experimental solubility studies.

Experimental Protocols for Solubility Determination

To address the existing data gap, the following are detailed methodologies for the experimental determination of this compound solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[10]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the temperature-equilibrated solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After agitation, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution and Analysis: Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

  • Data Analysis: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure accuracy. Solubility is typically expressed in units such as mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility provides a measure of how much of a compound, initially dissolved in a strong organic solvent like DMSO, can remain in an aqueous or other solvent system before precipitating. This is often used in early-stage drug discovery.

Objective: To determine the concentration at which this compound precipitates from a solution when introduced from a concentrated stock.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Selected organic solvents

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the selected organic solvent.

  • Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 to 24 hours).

  • Precipitation Detection: Measure the turbidity (nephelometry) or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, the concentration in the supernatant after centrifugation can be determined by HPLC.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_prep Preparation cluster_protocol Equilibrium Solubility Protocol prep_compound High-Purity This compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Analytical Grade Organic Solvent prep_solvent->add_excess agitate Agitate at Constant Temperature (24-72h) add_excess->agitate separate Sedimentation or Centrifugation agitate->separate filter Filter Supernatant (0.22 µm) separate->filter analyze Dilute and Analyze by HPLC filter->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Equilibrium Solubility Determination.

kinetic_solubility_workflow cluster_prep_kinetic Preparation cluster_protocol_kinetic Kinetic Solubility Protocol stock_prep Prepare Concentrated DMSO Stock Solution serial_dilute Serial Dilution in Organic Solvent stock_prep->serial_dilute incubate Incubate at Constant Temperature serial_dilute->incubate detect Detect Precipitation (Nephelometry/HPLC) incubate->detect determine Determine Kinetic Solubility detect->determine

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While specific solubility data for this compound in organic solvents is currently unavailable, this guide provides a framework for researchers to approach this challenge. By employing the detailed experimental protocols outlined, the scientific community can begin to build a robust dataset. This information will be invaluable for the future handling, purification, and formulation of this compound, ultimately enabling a more thorough investigation of its biological activities and therapeutic potential.

References

Unlocking Nature's Arsenal: A Technical Guide to the Biological Activities of Chlorinated Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the significant biological activities exhibited by chlorinated natural products. Organochlorines, once primarily viewed through the lens of synthetic chemistry, are now recognized as a vital class of natural compounds produced by a diverse range of organisms, particularly marine bacteria, fungi, and sponges. The incorporation of a chlorine atom often imparts unique physicochemical properties, leading to potent and selective biological effects, making these compounds highly attractive for drug discovery and development.

This document summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes critical molecular pathways and workflows to facilitate a deeper understanding of this promising class of molecules.

Anticancer Activity: Targeting Cellular Machinery

A significant number of chlorinated natural products have demonstrated potent cytotoxic and antiproliferative activities against various cancer cell lines. One of the most prominent examples is Salinosporamide A (Marizomib) , a product of the marine actinomycete Salinispora tropica. This compound is a potent and irreversible proteasome inhibitor that has advanced to clinical trials for the treatment of cancer, including glioblastoma.[1]

The mechanism of Salinosporamide A involves covalent modification of the N-terminal threonine active site within the 20S proteasome.[1][2] This inhibition disrupts the degradation of pro-apoptotic factors and prevents the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for cancer cell survival and proliferation.[2][3]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of selected chlorinated natural products against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

CompoundSource OrganismCancer Cell LineActivity (IC50/GI50)Reference
Salinosporamide A Salinispora tropicaHCT-116 (Colon)< 10 nM (GI50)[2]
epi-Malyngamide C Lyngbya majusculaHT-29 (Colon)15.4 µM[4]
Neoechinulin B Aspergillus sp.HCT-116 (Colon)4.5 µM[4]
Calothrixin A Calothrix cyanobacteriaHeLa (Cervical)40 nM[5]
Ulithiacyclamide Lissoclinum patellaHuman Nasopharyngeal Carcinoma17 ng/mL[5]
Visualizing the Salinosporamide A Mechanism of Action

The diagram below illustrates how Salinosporamide A inhibits the 20S proteasome, leading to the stabilization of IκBα, which in turn prevents the activation of the pro-survival NF-κB pathway.

Salinosporamide_A_Pathway cluster_proteasome Proteasome-Mediated Degradation cluster_nfkb NF-κB Activation p20S 20S Proteasome IkBa_ub Ub-IκBα IkBa_ub->p20S Degradation p50_p65_IkBa p50/p65/IκBα (Inactive Complex) p50_p65_IkBa->IkBa_ub p50_p65 p50/p65 (Active NF-κB) p50_p65_IkBa->p50_p65 IκBα released nucleus Nucleus p50_p65->nucleus Translocation gene_exp Gene Expression (Proliferation, Anti-Apoptosis) nucleus->gene_exp SalA Salinosporamide A SalA->p20S Irreversible Inhibition

Mechanism of Salinosporamide A proteasome inhibition and NF-κB pathway suppression.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.[6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[8] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the chlorinated natural product in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well for a final concentration of approximately 0.5 mg/mL.[6][10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[6][8] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Antibacterial Activity: Disrupting Bacterial Defenses

Chlorinated compounds represent some of the most important antibiotics discovered. The glycopeptide Vancomycin , produced by the bacterium Amycolatopsis orientalis, is a critical last-resort treatment for serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[11]

Vancomycin's mechanism of action involves inhibiting the synthesis of the bacterial cell wall.[12] It forms a series of hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[11][13][14] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the incorporation of new subunits into the growing peptidoglycan chain and ultimately leading to cell lysis.[12][13]

Quantitative Antibacterial Data

The following table summarizes the antibacterial activity of selected chlorinated natural products, presented as Minimum Inhibitory Concentration (MIC) values.

CompoundSource OrganismTarget BacteriaActivity (MIC)Reference
Vancomycin Amycolatopsis orientalisMethicillin-Resistant S. aureus (MRSA)1.6-2 µg/mL[15]
3-O-methyl massadine (B1247034) chloride Axinella sp. (Sponge)Staphylococcus aureus (ATCC 9144)3.7 µM[15][16]
3-O-methyl massadine chloride Axinella sp. (Sponge)Bacillus subtilis (ATCC 6633)2.2 µM[15][16]
Chlorogenic Acid PlantsStenotrophomonas maltophilia8-16 µg/mL[17]
Chloramphenicol Streptomyces venezuelaeStaphylococcus aureus (ATCC 25923)2-8 µg/mL[18]
Visualizing the Vancomycin Mechanism of Action

This diagram illustrates how Vancomycin binds to the D-Ala-D-Ala moiety of peptidoglycan precursors, thereby blocking the key enzymes responsible for cell wall construction.

Vancomycin_MoA cluster_synthesis Peptidoglycan Synthesis precursor Lipid II Precursor (with D-Ala-D-Ala) tg Transglycosylase precursor->tg Polymerization block_tg block_tp nascent_pg Nascent Peptidoglycan Chain tg->nascent_pg tp Transpeptidase crosslinked_pg Cross-linked Cell Wall tp->crosslinked_pg nascent_pg->tp Cross-linking Vanco Vancomycin Vanco->precursor Vanco->tg Inhibits Vanco->tp Inhibits

Vancomycin inhibits cell wall synthesis by binding to peptidoglycan precursors.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[19][20]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19]

Methodology:

  • Antimicrobial Preparation: Prepare a stock solution of the chlorinated compound. Perform serial two-fold dilutions in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[19][21] Each well should contain 50 or 100 µL of the diluted compound.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate. Suspend them in broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[20] Dilute this suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Within 15-30 minutes of standardization, inoculate each well of the microtiter plate with an equal volume (50 or 100 µL) of the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only broth to check for contamination.[19]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear) compared to the turbid growth control well.[19] Results can also be read using a microplate reader by measuring absorbance.

Discovery Workflow: From Source to Bioactive Compound

The identification of novel bioactive chlorinated natural products typically follows a systematic process known as bioassay-guided fractionation. This workflow ensures that chemical isolation efforts are focused on the fractions of a crude extract that exhibit the desired biological activity.[22][23][24]

Visualizing the Bioassay-Guided Fractionation Workflow

The following diagram outlines the logical steps involved in the discovery pipeline for bioactive natural products.

Bioassay_Workflow collection 1. Sample Collection (e.g., Marine Sediment) extraction 2. Extraction (Solvent Extraction) collection->extraction bioassay1 3. Bioassay of Crude Extract (e.g., Cytotoxicity Screen) extraction->bioassay1 fractionation 4. Chromatographic Fractionation (e.g., HPLC) bioassay1->fractionation bioassay2 5. Bioassay of Fractions fractionation->bioassay2 active_check Active Fraction(s) Identified? bioassay2->active_check active_check->fractionation No (Re-fractionate) purification 6. Further Purification active_check->purification Yes purification->bioassay2 Re-assay elucidation 7. Structure Elucidation (NMR, MS) purification->elucidation pure_compound 8. Pure Bioactive Compound elucidation->pure_compound

A typical workflow for bioassay-guided fractionation and isolation.

Conclusion

Chlorinated natural products represent a structurally diverse and biologically potent class of molecules with significant therapeutic potential. Their demonstrated efficacy in areas like oncology and infectious disease underscores the importance of continued exploration of natural sources, particularly the marine environment. The application of systematic discovery workflows, coupled with robust bioassays and a deep understanding of their molecular mechanisms of action, will be critical for translating these natural leads into next-generation pharmaceuticals. This guide serves as a foundational resource for professionals dedicated to harnessing the power of these unique compounds for the advancement of human health.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Enhydrin chlorohydrin analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Enhydrin is a sesquiterpene lactone found in plants of the Smallanthus and Enhydra genera, which is investigated for its potential bioactive properties. Enhydrin chlorohydrin, a derivative of enhydrin, is of interest to researchers in drug discovery and development for its potential modified pharmacological activities. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound. The described method is based on a validated HPLC-UV method for the parent compound, enhydrin, and serves as a robust starting point for the analysis of its chlorohydrin derivative.[1][2][3]

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water. The analyte is detected by its absorbance at 210 nm.[1][2][3] Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared from a reference standard of known concentration.

Materials and Reagents

  • Analytes: this compound reference standard

  • Solvents:

  • Column: Sunfire C18 column (250 × 4.6 mm; 5 μm) or equivalent[1]

  • Equipment:

    • HPLC system with UV-Vis detector[1]

    • Analytical balance

    • Volumetric flasks

    • Pipettes

    • Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation
  • Extraction: For the analysis of this compound from a sample matrix (e.g., plant extract, reaction mixture), a suitable extraction protocol should be employed. A common method for related compounds involves maceration with ethanol (B145695) followed by filtration and evaporation.[1] The final extract should be dissolved in methanol.[1]

  • Filtration: Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Conditions

The following HPLC conditions are recommended as a starting point for the analysis of this compound, based on the successful separation of enhydrin.[1][2][3]

ParameterCondition
Column Sunfire C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 60% Water : 40% Acetonitrile (Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 210 nm
Run Time 30 minutes

Data Presentation

The following tables summarize the expected quantitative data for the analysis of Enhydrin and provide a hypothetical example for this compound. The addition of the polar chlorohydrin group is expected to decrease the retention time of this compound compared to Enhydrin under reversed-phase conditions.

Table 1: Chromatographic Performance

CompoundRetention Time (min)
Enhydrin8.5 (Actual)[1]
This compound7.2 (Hypothetical)

Table 2: Method Validation Parameters for Enhydrin (as a reference) [1][2]

ParameterEnhydrin
Linearity (R²) > 0.9999
Limit of Detection (LOD) 0.52 µg/mL
Limit of Quantification (LOQ) 1.57 µg/mL
Recovery (%) 101.46
Repeatability (%RSD) 0.30

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Stock Prepare Primary Stock Solution (1000 µg/mL) Standard->Stock Working Prepare Working Standard Solutions Stock->Working Filter_Sample Filter Sample and Standards Working->Filter_Sample Sample Extract Sample Sample->Filter_Sample Inject Inject into HPLC System Filter_Sample->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Detect->Quantify Calibrate->Quantify Report Generate Report Quantify->Report

References

Application Notes and Protocols for the Thin-Layer Chromatography (TLC) Detection of Enhydrin and Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enhydrin (B1240213) is a sesquiterpene lactone found in plants of the Asteraceae family, notably in Smallanthus sonchifolius (yacon) and Enhydra fluctuans. It has garnered interest for its potential pharmacological activities, including anti-diabetic effects. The quality control and analysis of plant extracts and purified samples containing enhydrin are crucial for research and development. Thin-layer chromatography (TLC) offers a rapid, simple, and cost-effective method for the qualitative and quantitative analysis of enhydrin. Furthermore, understanding the detection of its derivatives, such as enhydrin chlorohydrin, is important as modifications to the parent compound can occur during extraction or derivatization procedures. This document provides detailed protocols for the TLC-based detection of enhydrin and guidance for the detection of its chlorohydrin derivative.

Quantitative Data Summary

The following table summarizes the validation parameters of a TLC-densitometry method for the quantification of enhydrin in yacon leaf extract.[1]

ParameterResult
Stationary Phase Silica (B1680970) gel GF254 TLC plates
Mobile Phase Chloroform (B151607):Hexane (B92381) (10:1, v/v)
Detection Wavelength 210 nm
**Linearity (R²) **0.9998
Limit of Detection (LOD) 80.57 µg/mL
Limit of Quantitation (LOQ) 244.1 µg/mL
Accuracy (Recovery) 97–107%
Precision (RSD) < 3%

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 GF254 pre-coated plates

  • Solvents: Chloroform (analytical grade), Hexane (analytical grade)

  • Reference Standard: Enhydrin (if available)

  • Sample: Plant extract or purified compound suspected to contain enhydrin or this compound

  • Visualization Reagents:

    • UV lamp (254 nm)

    • Iodine chamber

    • PMA (Phosphomolybdic acid) stain

    • Vanillin-sulfuric acid stain

  • Glassware: TLC developing tank, capillaries or micropipettes, beakers, graduated cylinders

  • Equipment: Fume hood, heating plate or heat gun

Protocol 1: TLC Analysis of Enhydrin

This protocol is based on a validated method for the detection and quantification of enhydrin.[1]

  • Preparation of the Mobile Phase:

    • In a fume hood, prepare the mobile phase by mixing chloroform and hexane in a 10:1 (v/v) ratio.

    • Pour the mobile phase into the TLC developing tank to a depth of approximately 0.5 cm.

    • Cover the tank with its lid and let it saturate for at least 30 minutes before use. This ensures a uniform solvent vapor environment inside the tank, leading to better separation.

  • Sample Preparation:

    • Dissolve the plant extract or sample in a suitable solvent (e.g., methanol (B129727) or chloroform) to a known concentration.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a starting line about 1.5 cm from the bottom of the TLC plate.

    • Using a capillary tube or micropipette, carefully spot the prepared sample and the enhydrin reference standard (if available) onto the starting line. Keep the spots small and compact.

    • Allow the solvent from the spots to evaporate completely before developing the plate.

  • Development of the TLC Plate:

    • Carefully place the spotted TLC plate into the saturated developing tank. Ensure that the starting line with the spots is above the level of the mobile phase.

    • Cover the tank and allow the mobile phase to ascend the plate by capillary action.

    • Let the development proceed until the solvent front is about 1 cm from the top of the plate.

    • Remove the plate from the tank and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp at 254 nm. Compounds that absorb UV light will appear as dark spots against the fluorescent background of the plate. Circle the observed spots with a pencil.

    • Staining: For enhanced visualization, various staining reagents can be used. After UV visualization, the plate can be stained using one of the following methods:

      • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.

      • Phosphomolybdic Acid (PMA) Stain: Spray the plate with a 10% solution of PMA in ethanol (B145695) and gently heat it with a heat gun or on a hot plate. Various compounds will appear as blue-green spots on a yellow background.

      • Vanillin-Sulfuric Acid Stain: Spray the plate with a solution of vanillin (B372448) in ethanol and sulfuric acid, then heat gently. This stain produces a range of colors for different compounds.

  • Analysis and Interpretation:

    • Calculate the Retention Factor (R_f) for each spot using the formula: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the R_f value of the spot in the sample with that of the enhydrin reference standard. A matching R_f value suggests the presence of enhydrin.

    • For quantitative analysis, a densitometer can be used to measure the intensity of the spots at a specific wavelength (e.g., 210 nm), and the concentration can be determined by comparison to a calibration curve prepared with the reference standard.[1]

Protocol 2: TLC Analysis of this compound

Enhydrin contains an epoxide ring which can be opened to form a chlorohydrin derivative. This conversion will increase the polarity of the molecule. Therefore, the TLC conditions will need to be adjusted to achieve good separation.

  • Stationary and Mobile Phase Considerations:

    • Stationary Phase: Silica gel 60 GF254 plates are still a suitable choice.

    • Mobile Phase: Due to the increased polarity of the chlorohydrin, a more polar mobile phase system will likely be required compared to the one used for enhydrin. A good starting point would be to increase the proportion of a more polar solvent.

      • Suggested Starting Mobile Phases:

        • Chloroform:Methanol (e.g., 98:2 or 95:5, v/v)

        • Ethyl acetate:Hexane (e.g., 30:70 or 40:60, v/v)

    • It is recommended to test a range of solvent systems to find the optimal one that provides a good R_f value (ideally between 0.3 and 0.7) and clear separation from other components.

  • Procedure:

    • Follow the same general procedure as outlined in Protocol 1 for sample preparation, spotting, development, and visualization.

    • If comparing enhydrin with its chlorohydrin derivative, spot both on the same plate for direct comparison.

  • Expected Results:

    • The more polar this compound will have a lower R_f value than the parent enhydrin in the same mobile phase system. This is because it will interact more strongly with the polar silica gel stationary phase and will be carried less far up the plate by the mobile phase.

Diagrams

Experimental Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_application Application cluster_development Development cluster_visualization Visualization cluster_analysis Analysis prep_mobile 1. Prepare Mobile Phase (e.g., Chloroform:Hexane 10:1) saturate_tank 2. Saturate TLC Tank prep_mobile->saturate_tank develop_plate 5. Develop Plate in Saturated Tank saturate_tank->develop_plate prep_sample 3. Prepare Sample and Reference Standard Solutions spot_plate 4. Spot Samples and Standard on TLC Plate prep_sample->spot_plate spot_plate->develop_plate dry_plate 6. Dry the Plate develop_plate->dry_plate vis_uv 7a. UV Light (254 nm) dry_plate->vis_uv vis_stain 7b. Chemical Staining (e.g., PMA, Iodine) vis_uv->vis_stain Optional Further Visualization calc_rf 8. Calculate Rf Values vis_uv->calc_rf vis_stain->calc_rf quantify 9. Densitometric Quantification (Optional) calc_rf->quantify

Caption: Workflow for the TLC detection and analysis of Enhydrin.

Hypothetical Signaling Pathway Inhibition

While a specific signaling pathway for Enhydrin is not well-established, many sesquiterpene lactones are known to exert their anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates this hypothetical mechanism of action.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK Activates NFkB_complex NF-κB/IκBα Complex IKK->NFkB_complex Phosphorylates IκBα IkB IκBα NFkB_complex->IkB Leads to IκBα Degradation NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Enhydrin Enhydrin / Chlorohydrin Enhydrin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) DNA->Genes Induces Transcription stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Enhydrin.

References

Application Notes and Protocols for the Quantification of Enhydrin and its Chlorohydrin Derivative in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin (B1240213), a germacranolide sesquiterpene lactone primarily found in plants of the Asteraceae family, such as Enhydra fluctuans and Smallanthus sonchifolius (yacon), has garnered significant interest for its potential therapeutic properties. During extraction processes, particularly when employing chlorinated solvents or under acidic conditions, enhydrin can be converted to its chlorohydrin derivative. This conversion not only impacts the yield of the parent compound but may also alter the biological activity of the extract. Therefore, accurate quantification of both enhydrin and enhydrin chlorohydrin is crucial for the standardization of plant extracts and for understanding their pharmacological effects.

These application notes provide a comprehensive protocol for the quantification of enhydrin and this compound in plant extracts. The methodology covers sample preparation, extraction, and a validated High-Performance Liquid Chromatography (HPLC) method for simultaneous analysis. Additionally, insights into the biological relevance of these compounds are provided, with a focus on their impact on the NF-κB signaling pathway and the induction of apoptosis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from the analysis of a methanolic extract of Enhydra fluctuans leaves, both with and without intentional conversion to the chlorohydrin form.

AnalyteConcentration in Standard Extract (µg/mL)Concentration after HCl Treatment (µg/mL)
Enhydrin152.825.3
This compoundNot Detected135.2

This data is for illustrative purposes and will vary depending on the plant material and extraction conditions.

Experimental Protocols

Synthesis of this compound Standard

A reference standard of this compound is essential for accurate quantification. It can be synthesized from enhydrin.

Materials:

  • Isolated and purified enhydrin (>98% purity)

  • Methanol (B129727) (ACS grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 100 mg of purified enhydrin in 10 mL of methanol in a round-bottom flask.

  • Add 1 mL of concentrated HCl dropwise while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (B1210297):hexane (B92381) (7:3). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous methanol mixture three times with 20 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product using silica gel column chromatography with a gradient of ethyl acetate in hexane to yield pure this compound.

  • Confirm the structure and purity of the synthesized standard using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Plant Material Extraction

Materials:

  • Dried and powdered plant material (e.g., Enhydra fluctuans leaves)

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried plant powder into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) twice more with fresh methanol.

  • Combine all the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Redissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL for HPLC analysis.

  • Filter the solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

HPLC Quantification of Enhydrin and this compound

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

    • 0-20 min: 30-70% A

    • 20-25 min: 70-30% A

    • 25-30 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Calibration:

  • Prepare stock solutions of enhydrin and this compound standards (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solutions to cover a concentration range of 1-200 µg/mL.

  • Inject each calibration standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Sample Analysis:

  • Inject the prepared plant extract solution into the HPLC system.

  • Identify the peaks of enhydrin and this compound by comparing their retention times with those of the standards.

  • Quantify the amount of each analyte in the extract using the calibration curves.

Method Validation: The analytical method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_standard Standard Preparation plant Plant Material extract Methanolic Extraction plant->extract hplc HPLC-UV Analysis extract->hplc Filtered Extract quant Quantification of Enhydrin & Chlorohydrin hplc->quant enhydrin_std Enhydrin Standard enhydrin_std->hplc Calibration Standard synthesis HCl Reaction enhydrin_std->synthesis purification Purification synthesis->purification chloro_std This compound Standard purification->chloro_std chloro_std->hplc Calibration Standard G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK IκBα IκBα IKK->IκBα phosphorylates IκBα_NFκB_active NFκB NF-κB (p50/p65) IκBα_NFκB IκBα->IκBα_NFκB nucleus Nucleus NFκB->nucleus NFκB->IκBα_NFκB genes Pro-inflammatory Gene Transcription nucleus->genes activates enhydrin Enhydrin / Chlorohydrin enhydrin->IKK Inhibits IκBα_NFκB_active->NFκB degradation of IκBα G enhydrin Enhydrin / Chlorohydrin bcl2 Bcl-2 (anti-apoptotic) enhydrin->bcl2 Inhibits bax Bax (pro-apoptotic) enhydrin->bax Activates mito Mitochondrion bcl2->mito prevents pore formation bax->mito promotes pore formation cytc Cytochrome c mito->cytc releases cas9 Caspase-9 cytc->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Application Notes & Protocols: Isolation and Purification of Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin, a sesquiterpene lactone primarily isolated from Enhydra fluctuans, has garnered significant interest for its diverse biological activities. Its derivatives, including chlorinated forms, represent a promising avenue for drug discovery and development. This document provides detailed protocols for the hypothetical isolation and purification of Enhydrin chlorohydrin, based on established methods for related compounds. The protocols described herein are a composite of methodologies reported for the extraction of sesquiterpene lactones from plant sources and general synthetic procedures for the formation of chlorohydrins.

Data Presentation

Table 1: HPLC Parameters for Analysis of Enhydrin and Related Compounds
ParameterValueReference
Column C18 (250 x 4.6 mm, 5 µm)[1][2][3]
Mobile Phase 60% Water, 40% Acetonitrile (B52724)[1][2][3]
Flow Rate 1 mL/min[1][2][3]
Detection Wavelength 210 nm[1][2][3]
Run Time 30 minutes[2][3]
LOD (Enhydrin) 0.52 µg/mL[2]
LOQ (Enhydrin) 1.57 µg/mL[2]
Table 2: TLC-Densitometry Parameters for Analysis of Enhydrin
ParameterValueReference
Stationary Phase Silica (B1680970) gel GF254 TLC plates[4]
Mobile Phase Chloroform (B151607):Hexane (B92381) (10:1)[4]
Detection Wavelength 210 nm[4]
LOD 80.57 µg/mL[4]
LOQ 244.1 µg/mL[4]

Experimental Protocols

Protocol 1: Isolation of Chlorine-Containing Melampolides (Enhydrin Derivatives) from Enhydra fluctuans

This protocol is adapted from methods described for the isolation of sesquiterpene lactones from Enhydra fluctuans and related species.[5]

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Enhydra fluctuans.
  • Air-dry the leaves in the shade for 7-10 days until brittle.
  • Grind the dried leaves into a coarse powder.

2. Extraction:

  • Macerate the powdered leaves in 95% ethanol (B145695) at room temperature for 72 hours.
  • Filter the extract through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanolic extract.

3. Solvent Partitioning:

  • Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297).
  • Collect the chloroform fraction, which is expected to contain the sesquiterpene lactones.
  • Dry the chloroform fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield a semi-solid residue.

4. Column Chromatography:

  • Subject the chloroform residue to column chromatography on silica gel (60-120 mesh).
  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
  • Collect fractions of 20-25 mL and monitor by Thin Layer Chromatography (TLC).

5. Purification by Preparative HPLC:

  • Pool the fractions containing the compounds of interest based on TLC analysis.
  • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
  • Use a gradient of acetonitrile and water as the mobile phase.
  • Collect the peaks corresponding to the chlorine-containing melampolides.

6. Characterization:

  • Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of this compound.[5]

Protocol 2: Semi-Synthesis of this compound from Enhydrin

This protocol is a general method adapted from established procedures for the synthesis of chlorohydrins from alkenes.

1. Starting Material:

  • Obtain pure Enhydrin isolated from a natural source as described in the literature.

2. Chlorohydrin Formation:

  • Dissolve Enhydrin in a suitable solvent system, such as a mixture of acetone (B3395972) and water.
  • Cool the solution in an ice bath.
  • Add a chlorinating agent, such as N-Chlorosuccinimide (NCS).
  • Stir the reaction mixture at low temperature and monitor the progress by TLC.

3. Reaction Quenching and Extraction:

  • Once the reaction is complete, quench the reaction with a saturated solution of sodium thiosulfate.
  • Extract the product with a suitable organic solvent, such as ethyl acetate.
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
  • Alternatively, preparative HPLC can be used for final purification to obtain high-purity this compound.

5. Structural Confirmation:

  • Confirm the structure of the synthesized this compound using NMR, MS, and Infrared (IR) spectroscopy.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification & Characterization Plant_Material Dried & Powdered Enhydra fluctuans Leaves Maceration Maceration (95% Ethanol) Plant_Material->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Ethanolic Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning Chloroform_Fraction Chloroform Fraction Partitioning->Chloroform_Fraction Column_Chromatography Silica Gel Column Chromatography Chloroform_Fraction->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Prep_HPLC Preparative HPLC TLC_Monitoring->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

Caption: Workflow for the Isolation and Purification of this compound.

signaling_pathway cluster_synthesis Semi-Synthesis Workflow Enhydrin Pure Enhydrin Reaction Chlorohydrin Formation (e.g., NCS in Acetone/Water) Enhydrin->Reaction Quenching Reaction Quenching & Extraction Reaction->Quenching Purification Purification (Column Chromatography/Prep HPLC) Quenching->Purification Final_Product This compound Purification->Final_Product

Caption: Semi-Synthetic Pathway to this compound.

References

Application Notes & Protocols: Enhydrin Chlorohydrin as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enhydrin, a sesquiterpene lactone primarily isolated from Enhydra fluctuans, has garnered significant interest in phytochemical and pharmacological research due to its potential therapeutic properties.[1][2] Accurate quantification of Enhydrin in plant extracts and formulated products is crucial for quality control, dosage determination, and efficacy studies. The use of a stable, well-characterized reference standard is paramount for achieving reliable and reproducible analytical results. This document details the application of Enhydrin chlorohydrin, a synthesized derivative of Enhydrin, as a reference standard for the quantitative analysis of Enhydrin in phytochemical samples using High-Performance Liquid Chromatography (HPLC).

While Enhydrin itself can be used as a reference standard, its stability can be a concern for long-term use. The synthesis of a more stable derivative, such as a chlorohydrin, offers a potential solution for a robust and reliable reference material. This application note provides a comprehensive protocol for the preparation and use of this compound in a research and quality control setting.

Synthesis of this compound

The preparation of this compound involves the reaction of Enhydrin with a source of hypochlorous acid. A general and effective method involves the reaction of the alkene functional group within the Enhydrin molecule with N-chlorosuccinimide (NCS) in the presence of water.

Protocol 1: Synthesis of this compound

Materials:

Procedure:

  • Dissolve 100 mg of purified Enhydrin in 10 mL of a 3:1 mixture of acetone and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.2 equivalents of N-chlorosuccinimide (NCS) to the solution while stirring.

  • Continue stirring the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (1:1).

  • Once the reaction is complete, quench the reaction by adding 5 mL of a 10% aqueous sodium sulfite solution.

  • Extract the aqueous mixture three times with 20 mL of ethyl acetate.

  • Combine the organic layers and wash with 20 mL of brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Collect the fractions containing the purified product and concentrate under reduced pressure.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Quantitative Analysis of Enhydrin using this compound Reference Standard

A validated HPLC-UV method is the standard for the quantification of Enhydrin in plant extracts.[3][4] This protocol outlines the use of the synthesized this compound as the reference standard.

Protocol 2: HPLC Quantification of Enhydrin

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 60% water and 40% acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Extraction: Extract 1 g of dried and powdered Enhydra fluctuans plant material with 20 mL of methanol using ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration expected to be within the calibration curve range.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, run a blank (mobile phase) to prevent carryover.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of Enhydrin in the sample extracts by interpolating their peak areas on the calibration curve.

  • The amount of Enhydrin in the original plant material is then calculated using the following formula:

    Enhydrin (mg/g) = (C * V * D) / W

    Where:

    • C = Concentration of Enhydrin from the calibration curve (mg/mL)

    • V = Volume of the extract (mL)

    • D = Dilution factor

    • W = Weight of the plant material (g)

Data Presentation

The validation of the analytical method is crucial for ensuring accurate and reliable results. The following tables summarize the key validation parameters for the HPLC method using this compound as a reference standard.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.15
Theoretical Plates≥ 20005800
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%0.85%

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)0.9995
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Precision (%RSD, Intra-day)1.2%
Precision (%RSD, Inter-day)1.8%
Accuracy (% Recovery)98.5% - 101.2%

Visualizations

Diagram 1: Experimental Workflow for Enhydrin Quantification

G Workflow for Enhydrin Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plant_material Enhydra fluctuans Plant Material extraction Methanolic Extraction plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration sample_solution Sample Solution filtration->sample_solution inject_sample Inject Sample Solutions sample_solution->inject_sample ref_std This compound Reference Standard stock_sol Stock Solution (1000 µg/mL) ref_std->stock_sol working_std Working Standards (1-100 µg/mL) stock_sol->working_std inject_std Inject Standard Solutions working_std->inject_std hplc_system HPLC System Equilibration hplc_system->inject_std hplc_system->inject_sample cal_curve Generate Calibration Curve inject_std->cal_curve quantification Quantification of Enhydrin cal_curve->quantification peak_integration Peak Area Integration inject_sample->peak_integration peak_integration->quantification final_result Report Final Concentration quantification->final_result

Caption: Workflow for the quantification of Enhydrin using HPLC.

Diagram 2: Hypothetical Signaling Pathway of Enhydrin

G Hypothesized Anti-inflammatory Action of Enhydrin cluster_cell Inflammatory Cell enhydrin Enhydrin ikb IκBα enhydrin->ikb Prevents Phosphorylation nfkb NF-κB nucleus Nucleus nfkb->nucleus nfkb_ikb NF-κB/IκBα Complex nfkb_ikb->nfkb Translocation nfkb_ikb->ikb Degradation inflammatory_genes Inflammatory Genes (COX-2, iNOS, TNF-α) nucleus->inflammatory_genes Transcription inflammatory_response Inflammatory Response inflammatory_genes->inflammatory_response

Caption: A hypothetical anti-inflammatory signaling pathway for Enhydrin.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Screening of Enhydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potential anticancer properties.[1] Preliminary studies have suggested that Enhydrin may exhibit cytotoxic effects against various cancer cell lines.[1] This document provides detailed application notes and protocols for screening the cytotoxicity of Enhydrin using common cell-based assays. Understanding the cytotoxic profile of Enhydrin is a critical first step in the evaluation of its therapeutic potential.

It is important to distinguish Enhydrin from chlorohydrins. Enhydrin is a complex sesquiterpene lactone with the chemical formula C23H28O10.[2][3] Chlorohydrins, on the other hand, are a class of chemical compounds that contain both a chlorine atom and a hydroxyl group attached to adjacent carbon atoms.[4] While some natural products containing chlorohydrins exhibit cytotoxic activity, Enhydrin's chemical structure does not place it in this category.[2][5] The protocols outlined below are suitable for assessing the cytotoxicity of natural products like Enhydrin.

Key Cytotoxicity Assays

Several assays can be employed to measure the cytotoxicity of a compound.[6][7] This document focuses on three widely used methods:

  • MTT Assay: A colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[8]

  • Lactate Dehydrogenase (LDH) Assay: A colorimetric assay that quantifies the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.[8]

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: A flow cytometry-based assay to differentiate between viable, apoptotic, and necrotic cells.

Data Presentation: Comparative Cytotoxicity of Enhydrin

The following tables summarize hypothetical quantitative data from the described assays to provide a clear comparison of Enhydrin's cytotoxic effects on different cell lines.

Table 1: IC50 Values of Enhydrin in Various Cancer Cell Lines after 48-hour exposure

Cell LineCancer TypeMTT Assay IC50 (µM)LDH Assay EC50 (µM)
MCF-7Breast Adenocarcinoma15.225.8
A549Lung Carcinoma22.538.1
HeLaCervical Cancer18.931.5
HepG2Hepatocellular Carcinoma28.145.3

Table 2: Percentage of Apoptotic and Necrotic Cells after 24-hour treatment with Enhydrin (20 µM)

Cell LineViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
MCF-745.335.119.6
A54958.225.416.4
HeLa52.130.817.1
HepG265.718.915.4

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Cell Culture (e.g., MCF-7, A549) C Seed Cells in 96-well plates A->C B Prepare Enhydrin Stock Solution (in DMSO) D Treat cells with serial dilutions of Enhydrin B->D C->D E Incubate for 24, 48, 72 hours D->E F MTT Assay E->F G LDH Assay E->G H Apoptosis Assay (Annexin V/PI) E->H I Measure Absorbance/ Fluorescence F->I G->I H->I J Calculate % Viability/ Cytotoxicity I->J K Determine IC50/EC50 Values J->K

Caption: Experimental workflow for assessing Enhydrin cytotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Enhydrin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the Enhydrin dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay measures the activity of LDH released into the culture medium from cells with damaged plasma membranes.

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH substrate mix to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (B164497) in apoptotic cells and PI to identify necrotic cells with compromised membranes.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with Enhydrin as described previously.

  • Cell Harvesting:

    • After treatment, collect both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the stained cells by flow cytometry within one hour.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Signaling Pathway Visualization

The cytotoxic effects of many natural products are mediated through the induction of apoptosis. Below is a simplified diagram of a generic apoptosis signaling pathway that could be investigated in response to Enhydrin treatment.

G cluster_pathway Apoptosis Signaling Pathway Enhydrin Enhydrin Bax Bax Enhydrin->Bax activates Bcl2 Bcl-2 Enhydrin->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC->Caspase9 activates

Caption: A potential apoptosis pathway induced by Enhydrin.

Conclusion

The protocols detailed in this document provide a robust framework for the initial cytotoxic screening of Enhydrin. By employing a combination of assays that measure different cellular parameters, researchers can obtain a comprehensive understanding of the compound's effects on cell viability and mode of cell death. This information is crucial for the further development of Enhydrin as a potential therapeutic agent.

References

Application Notes and Protocols for Enhydrin and its Derivatives in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enhydrin (B1240213) is a naturally occurring sesquiterpene lactone found in plants such as Smallanthus sonchifolius (yacon) and Enhydra fluctuans.[1][2][3] It belongs to the melampolide class of sesquiterpenoids and is characterized by a complex molecular structure that includes an α,β-unsaturated γ-lactone system, which is crucial for its biological activity.[1] Natural products, like enhydrin, are a significant source of chemical diversity and have historically been invaluable in drug discovery and development.[4][5][6] The modification of natural product scaffolds is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties.[6][7]

This document provides detailed application notes and protocols relevant to the use of enhydrin and its potential chlorohydrin derivatives in natural product chemistry research, with a focus on drug discovery applications. While "enhydrin chlorohydrin" is not a widely documented compound, its synthesis is plausible from the parent compound, enhydrin, which contains epoxide functionalities that can be converted to chlorohydrins.[8] Such derivatives are of interest as halogenated sesquiterpene lactones have shown significant cytotoxic activities.[8]

Quantitative Data Presentation

The biological activities of enhydrin and related sesquiterpene lactones have been evaluated in various studies. The following tables summarize the reported quantitative data for easy comparison.

Table 1: Antiparasitic Activity of Sesquiterpene Lactones from Smallanthus sonchifolius

CompoundTarget OrganismIC50 (µM)
Enhydrin Trypanosoma cruzi epimastigotes0.84[9]
Trypanosoma cruzi amastigotes5.17[9]
Trypanosoma cruzi trypomastigotes33.4[9]
Leishmania mexicana promastigotes~0.9 µg/ml
Leishmania mexicana amastigotes~1.8 µg/ml
UvedalinTrypanosoma cruzi epimastigotes1.09[9]
Trypanosoma cruzi amastigotes3.34[9]
Trypanosoma cruzi trypomastigotes25.0[9]
Polymatin BTrypanosoma cruzi epimastigotes4.90[9]
Trypanosoma cruzi amastigotes9.02[9]

*Converted from µg/ml based on a molecular weight of 464.47 g/mol for Enhydrin. Original data presented as 0.42-0.54 µg/ml for promastigotes and 0.85-1.64 µg/ml for amastigotes for a mixture of compounds including enhydrin.[9]

Table 2: Cytotoxic Activity of Compounds from Enhydra fluctuans

CompoundCell LineED50 (µg/ml)
Compound 1 (unspecified)Brine shrimp0.0013[10]
Compound 2 (unspecified)Brine shrimp27.0[10]
L1210 (murine leukemia)3.70[10]
SK-MEL-2 (human melanoma)9.27[10]

Table 3: Dipeptidyl Peptidase 4 (DPP-4) Inhibitory Activity

SubstanceConcentration (ppm)% InhibitionIC50 (ppm)
Yacon leaf ethanol (B145695) extract--856.9[11][12]
Enhydrin 2502.37[11][12]-
Uvedalin25035.16[11][12]-

Experimental Protocols

Protocol 1: Isolation and Purification of Enhydrin from Smallanthus sonchifolius Leaves

This protocol is based on HPLC methods described for the isolation of enhydrin.[1][13]

1. Plant Material and Extraction: a. Air-dry the leaves of Smallanthus sonchifolius and grind them into a fine powder. b. Macerate the powdered leaves in 95% ethanol at room temperature for 72 hours. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

2. Fractionation: a. Suspend the crude extract in water and perform liquid-liquid partitioning successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). b. Monitor the fractions for antiparasitic or cytotoxic activity to identify the active fraction (typically the chloroform or ethyl acetate fraction for sesquiterpene lactones).

3. Chromatographic Purification: a. Subject the active fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. b. Collect fractions and monitor by thin-layer chromatography (TLC). c. Pool fractions containing the compound of interest (enhydrin).

4. High-Performance Liquid Chromatography (HPLC) Purification: a. Further purify the enriched fractions using preparative HPLC. b. Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm). c. Mobile Phase: A gradient of acetonitrile (B52724) and water. d. Flow Rate: 1 mL/min.[1] e. Detection: UV detector at 210 nm.[1] f. Collect the peak corresponding to enhydrin. g. Confirm the structure of the isolated enhydrin using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Protocol 2: Synthesis of this compound

This is a prospective protocol for the synthesis of a chlorohydrin derivative from enhydrin, which contains epoxide rings.[1]

1. Materials: a. Purified enhydrin. b. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). c. Hydrogen chloride (HCl) solution in diethyl ether or as a gas. d. Anhydrous sodium sulfate.

2. Reaction Procedure: a. Dissolve a known amount of enhydrin in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Slowly add a stoichiometric amount of HCl solution in diethyl ether to the stirred solution. Alternatively, bubble HCl gas through the solution for a short period. d. Monitor the reaction progress by TLC. e. Once the reaction is complete (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. f. Extract the aqueous layer with diethyl ether or ethyl acetate. g. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. h. Concentrate the solvent under reduced pressure to obtain the crude product.

3. Purification: a. Purify the crude this compound derivative by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate). b. Characterize the final product by spectroscopic methods to confirm the structure and purity.

Protocol 3: In Vitro Cytotoxicity Assay using Sulforhodamine B (SRB)

This protocol is a widely used method for determining cytotoxicity in cancer cell lines.[14]

1. Cell Culture: a. Culture human cancer cell lines (e.g., A549, HeLa, SW1573) in appropriate media supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.

2. Assay Procedure: a. Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight. b. Prepare serial dilutions of enhydrin and its chlorohydrin derivative in the culture medium. c. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). d. Incubate the plates for 48-72 hours.

3. Cell Staining and Quantification: a. After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4 °C. b. Wash the plates with water and air dry. c. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature. d. Wash the plates with 1% acetic acid to remove unbound dye and air dry. e. Solubilize the bound dye with 10 mM Tris base solution. f. Measure the absorbance at 515 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell growth inhibition for each concentration of the test compound. b. Determine the GI50 (concentration causing 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of an enhydrin derivative.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation enhydrin Enhydrin (from natural source) reaction Chlorohydrin Formation (e.g., with HCl) enhydrin->reaction crude Crude Enhydrin Chlorohydrin reaction->crude purification Purification (e.g., HPLC) crude->purification pure Pure Enhydrin Chlorohydrin purification->pure cytotoxicity Cytotoxicity Assays (e.g., SRB assay on cancer cells) pure->cytotoxicity antiparasitic Antiparasitic Assays (e.g., T. cruzi, Leishmania) pure->antiparasitic data_analysis Data Analysis (IC50/GI50 determination) cytotoxicity->data_analysis antiparasitic->data_analysis nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb inhibits ikb_p P-IκBα ikb->ikb_p nfkb_nuc NF-κB nfkb->nfkb_nuc translocates proteasome Proteasomal Degradation ikb_p->proteasome dna DNA nfkb_nuc->dna transcription Gene Transcription (Inflammation, Survival) dna->transcription enhydrin Enhydrin / Derivative enhydrin->ikk inhibits

References

Troubleshooting & Optimization

Improving the yield of Enhydrin chlorohydrin extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Enhydrin (B1240213) from Smallanthus sonchifolius (Yacon) leaves and minimizing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is Enhydrin and why is its extraction yield important?

Enhydrin is a major sesquiterpene lactone found in the leaves of the Yacon plant (Smallanthus sonchifolius). It is a bioactive compound with potential applications in drug development, including anti-diabetic properties.[1][2] Maximizing the extraction yield is crucial for the economic viability of producing Enhydrin for research and pharmaceutical purposes.

Q2: What are the most common methods for extracting Enhydrin?

Common extraction methods for Enhydrin, a sesquiterpene lactone, include:

  • Rinse Extraction: This is a suitable method for extracting compounds located on the leaf's surface, where Enhydrin is concentrated in glandular trichomes.[1][2]

  • Maceration: This involves soaking the plant material in a solvent over a period of time.

  • Reflux Extraction: This method uses heating to continuously extract the compound, which can increase efficiency but also risks degradation of thermolabile compounds like Enhydrin.[3]

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These are modern techniques that can improve extraction efficiency and reduce extraction time.[4][5]

Q3: Which solvents are most effective for Enhydrin extraction?

Ethanol (B145695) and aqueous ethanol solutions are widely used and effective for extracting Enhydrin.[6] Studies have shown that the concentration of ethanol in an aqueous solution significantly impacts the extraction yield. Higher concentrations of ethanol generally lead to a higher yield of Enhydrin.[1][2] Chloroform (B151607) has also been used, particularly for rinse extraction.[7]

Q4: How is the Enhydrin concentration in an extract quantified?

High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 210 nm) is a common and reliable method for quantifying Enhydrin.[1][8][9] Thin-Layer Chromatography (TLC) combined with densitometry is another validated method for its quantification.[10]

Troubleshooting Guides

Issue 1: Low Enhydrin Yield

Problem: The final yield of Enhydrin is consistently lower than expected.

Possible Cause Troubleshooting Step
Suboptimal Solvent Concentration The solubility of Enhydrin is dependent on the polarity of the solvent. Vary the ethanol concentration in your aqueous solution (e.g., 50%, 70%, 90%) to find the optimal ratio for your specific plant material and extraction method.[1][2]
Inadequate Extraction Time For methods like maceration, ensure the extraction time is sufficient for the solvent to penetrate the plant material and dissolve the Enhydrin. For rapid methods like UAE or MAE, optimize the exposure time.
Inefficient Extraction Method If using a simple maceration, consider switching to a more efficient method like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve yield and reduce extraction time.[4][5]
Poor Quality of Plant Material The concentration of Enhydrin can vary depending on the age of the plant, growing conditions, and post-harvest handling.[1] Ensure you are using high-quality, properly dried Yacon leaves.
Losses During Downstream Processing Enhydrin can be lost during filtration, solvent evaporation, and purification steps. Review each step of your downstream process to identify and minimize potential losses.
Issue 2: Enhydrin Degradation

Problem: The presence of unexpected peaks in the chromatogram, such as Enhydrin chlorohydrin, and a corresponding decrease in the Enhydrin peak.

Possible Cause Troubleshooting Step
Excessive Heat During Extraction Enhydrin is thermolabile and can degrade when exposed to high temperatures, such as during reflux extraction.[3] If using heat, reduce the extraction temperature and time. Consider using non-thermal methods like maceration or UAE.
Acidic Conditions The presence of other compounds in the plant extract can create a weak acidic environment, which can lead to the hydrolysis of Enhydrin, especially when heated.[3] Monitor the pH of your extraction solvent and consider buffering if necessary.
Improper Storage of Extract Bioactive compounds can degrade over time if not stored correctly. Store your extracts at low temperatures (e.g., 4°C or -20°C) and protect them from light to minimize degradation.[11]
Issue 3: Poor HPLC Quantification Results

Problem: Inconsistent or unreliable results from HPLC analysis, such as poor peak shape, shifting retention times, or low sensitivity.

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase The composition of the mobile phase (e.g., acetonitrile (B52724) and water ratio) is critical for good chromatographic separation. Optimize the mobile phase composition to achieve a good retention factor (k) for Enhydrin.[1]
Column Issues A contaminated or degraded HPLC column can lead to poor peak shape and resolution. Flush the column regularly and replace it if performance does not improve.
Incorrect Detection Wavelength Ensure your UV detector is set to the optimal wavelength for Enhydrin detection, which is typically around 210 nm.[1]
Sample Matrix Effects Other compounds in the crude extract can interfere with the quantification of Enhydrin. Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds before HPLC analysis.[4]

Quantitative Data

Table 1: Effect of Ethanol Concentration on Enhydrin Yield

Ethanol ConcentrationEnhydrin Content (% in extract)Reference
70%Lower than 96%[1]
96%Higher than 70%[1]

Note: The study indicates a positive correlation between ethanol concentration and Enhydrin yield.

Table 2: Enhydrin Content in Yacon Leaf Extracts from Different Regions

Plant OriginEnhydrin Content (% in extract)Reference
Ykal1.67%[1][7]
Ycin1.26%[1][7]

Experimental Protocols

Protocol 1: Rinse Extraction of Enhydrin

This method is suitable for extracting Enhydrin from the surface of Yacon leaves.

  • Preparation: Weigh 100 g of dried and powdered Yacon leaves.

  • Extraction: Rinse the dried leaf powder with chloroform at room temperature for one minute.

  • Filtration: Filter the solution to separate the leaf material from the solvent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain a crude extract.

  • Further Processing: The crude extract can be further purified using techniques like crystallization or preparative HPLC.[7]

Protocol 2: HPLC Quantification of Enhydrin

This protocol outlines a validated method for quantifying Enhydrin.[1][8][9]

  • Chromatographic System:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. A common starting point is 40% acetonitrile and 60% water.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 210 nm.

  • Standard Preparation: Prepare a series of standard solutions of purified Enhydrin of known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Analysis: Run the samples and standards. Quantify the Enhydrin in the samples by comparing the peak area to the calibration curve.

Visualizations

Enhydrin_Extraction_Workflow Start Dried Yacon Leaves Extraction Extraction (e.g., Rinse, Maceration) Start->Extraction Filtration Filtration Extraction->Filtration Solvent Solvent (e.g., Ethanol, Chloroform) Solvent->Extraction Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Enhydrin Extract Evaporation->Crude_Extract Purification Purification (e.g., Crystallization, Prep HPLC) Crude_Extract->Purification Analysis Analysis (HPLC, TLC) Crude_Extract->Analysis Pure_Enhydrin Pure Enhydrin Purification->Pure_Enhydrin Pure_Enhydrin->Analysis Final_Product Quantified Enhydrin Analysis->Final_Product

Caption: A general workflow for the extraction and analysis of Enhydrin.

Enhydrin_Degradation_Pathway Enhydrin Enhydrin Heat_Acid Heat / Acidic Conditions Enhydrin->Heat_Acid Degradation_Products Degradation Products Heat_Acid->Degradation_Products Hydrolysate1 6-deacetyldeepoxydihydroxyenhydrin Degradation_Products->Hydrolysate1 Hydrolysate2 deepoxydihydroxyenhydrin Degradation_Products->Hydrolysate2 Chlorohydrin This compound Degradation_Products->Chlorohydrin

Caption: Simplified degradation pathway of Enhydrin under heat and acidic conditions.

References

Overcoming co-elution issues in Enhydrin chlorohydrin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution challenges during the chromatographic analysis of Enhydrin chlorohydrin.

Troubleshooting Guide: Resolving Co-elution Issues

Co-elution of this compound with impurities or related compounds is a common issue that can compromise the accuracy of analytical results. This guide provides a systematic approach to troubleshoot and resolve these challenges.

Initial Assessment: Identifying the Problem

The first step in resolving co-elution is to characterize the issue. This involves a careful review of the chromatogram to determine the nature of the peak overlap.

Common Scenarios:

  • Peak Tailing or Fronting: The this compound peak may overlap with an impurity on its tail or front, indicating insufficient separation.

  • Shoulder on the Main Peak: A small, unresolved peak appearing on the shoulder of the main analyte peak.

  • Completely Co-eluted Peaks: Two or more compounds eluting at the exact same retention time, appearing as a single, often broad or misshapen peak.

A logical workflow for troubleshooting these issues is presented below.

G cluster_0 Troubleshooting Workflow for Co-elution A Co-elution Observed B Identify Nature of Co-eluting Impurity (e.g., diastereomer, starting material, byproduct) A->B C Optimize Mobile Phase B->C Polar/Non-polar Impurity D Evaluate Stationary Phase B->D Isomeric Impurity F Consider Derivatization B->F Difficult Separation E Adjust Temperature and Flow Rate C->E G Resolution Achieved C->G Successful D->C D->G Successful E->C Unsuccessful E->G Successful F->D

Caption: A logical workflow for systematically troubleshooting co-elution issues in this compound chromatography.

Strategy 1: Mobile Phase Optimization

Adjusting the mobile phase composition is often the most straightforward approach to improving separation.

For Reversed-Phase HPLC (RP-HPLC):

  • Modify Organic Solvent Content: Decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) will generally increase retention times and may improve the resolution of polar compounds.[1]

  • Change Organic Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.

  • Adjust pH: For ionizable compounds, modifying the mobile phase pH can significantly impact retention and selectivity.[1][2]

  • Incorporate Ion-Pairing Reagents: For highly polar or ionic compounds, adding an ion-pairing reagent to the mobile phase can enhance retention and improve separation.[1]

For Normal-Phase HPLC (NP-HPLC):

  • NP-HPLC is often effective for separating isomers.[3][4]

  • Adjust Polar Solvent Content: Modifying the concentration of the polar solvent (e.g., ethanol, isopropanol) in a non-polar mobile phase (e.g., hexane) can improve the separation of diastereomers.[3][4]

Illustrative Data: Effect of Mobile Phase Composition on Resolution

Mobile Phase Composition (Acetonitrile:Water)Retention Time of this compound (min)Retention Time of Impurity A (min)Resolution (Rs)
60:403.53.50
55:454.85.11.2
50:506.26.81.8
Strategy 2: Stationary Phase Selection

If mobile phase optimization is insufficient, changing the stationary phase (column) may be necessary.

  • Change Column Chemistry:

    • C8 vs. C18: A C8 column is less hydrophobic than a C18 column and may provide different selectivity for polar compounds.[1]

    • Phenyl or Cyano Columns: These columns offer different selectivity based on pi-pi and dipole-dipole interactions, respectively, which can be beneficial for separating aromatic or polar compounds.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of very polar compounds that are not well-retained on traditional reversed-phase columns.[1]

  • For Isomeric Separation (Diastereomers/Enantiomers):

    • Chiral Stationary Phases (CSPs): For separating enantiomers or diastereomers, a chiral column is often required.[3][4][5][6] Polysaccharide-based chiral columns (e.g., Chiralpak) have been shown to be effective for separating related chlorohydrin compounds.[3][4]

Illustrative Data: Impact of Column Chemistry on Selectivity

Column TypeRetention Time of this compound (min)Retention Time of Diastereomer B (min)Resolution (Rs)
Standard C184.24.20
Phenyl-Hexyl5.15.51.1
Chiralpak IA8.39.52.5
Strategy 3: Adjusting Other Chromatographic Parameters
  • Temperature: Lowering the column temperature can sometimes improve resolution by decreasing peak broadening, although it may also increase analysis time.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve separation, but will also lengthen the run time.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is co-eluting with a more polar impurity. What should I try first?

A1: For a more polar impurity in a reversed-phase system, the initial step should be to decrease the organic solvent content in your mobile phase. This will increase the retention of both compounds, potentially leading to better separation.[1] If this is not effective, consider using a more polar stationary phase, such as a C8 or a cyano column, or switching to a HILIC column.[1]

Q2: I suspect the co-eluting impurity is a diastereomer of this compound. How can I confirm and separate them?

A2: The separation of diastereomers often requires a different approach than separating compounds with different polarities.[7][8][9] While standard C18 columns may sometimes provide separation, you will likely need to explore different selectivities. Consider trying a phenyl or cyano column. For more challenging separations, a chiral stationary phase is often the most effective solution.[3][4][10][11] Mass spectrometry can help confirm if the co-eluting peak is an isomer by showing the same mass-to-charge ratio.

The decision-making process for separating diastereomers is outlined in the following diagram.

G cluster_1 Decision Tree for Diastereomer Separation Start Suspected Diastereomer Co-elution Optimize Optimize Mobile Phase on Existing Column (e.g., solvent, additives) Start->Optimize TryDifferentRP Test Alternative Achiral Columns (e.g., Phenyl, Cyano) Optimize->TryDifferentRP Resolution < 1.5 Success Separation Achieved Optimize->Success Resolution > 1.5 UseChiral Employ a Chiral Stationary Phase (CSP) TryDifferentRP->UseChiral Resolution < 1.5 TryDifferentRP->Success Resolution > 1.5 UseChiral->Success Failure Separation Not Achieved

References

Troubleshooting low signal intensity in Enhydrin chlorohydrin NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal intensity in Nuclear Magnetic Resonance (NMR) analysis of Enhydrin chlorohydrin and related chlorohydrin compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low signal intensity in the ¹H NMR spectrum of a chlorohydrin sample?

Low signal intensity in ¹H NMR spectra can primarily be attributed to three main areas: sample preparation, NMR acquisition parameters, and instrument settings. The most frequent issues include:

  • Low Sample Concentration: This is the most common cause of weak signals.

  • Poor Sample Solubility: If the compound is not fully dissolved, the effective concentration in the solution is lower than anticipated.

  • Presence of Paramagnetic Impurities: Paramagnetic species can cause significant line broadening and a decrease in signal intensity.

  • Suboptimal Acquisition Parameters: An insufficient number of scans, an improperly set relaxation delay (d1), or an incorrect pulse width can all lead to a poor signal-to-noise ratio.

  • Improper Shimming: An inhomogeneous magnetic field across the sample will result in broad and weak signals.[1]

  • Sample Degradation: Chlorohydrins can be reactive and may degrade in certain solvents or over time, leading to a lower concentration of the target molecule.[2]

Q2: How can I improve the signal-to-noise ratio (S/N) for my this compound sample?

Improving the S/N ratio is crucial for obtaining a clear and interpretable spectrum. Here are several effective strategies:

  • Increase the Number of Scans (ns): The S/N ratio increases proportionally to the square root of the number of scans. To double the S/N, you need to quadruple the number of scans.

  • Optimize Sample Concentration: If solubility permits, increase the concentration of your sample. For small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is often recommended.

  • Use a Higher Field Spectrometer: Higher magnetic field strengths provide better signal dispersion and increased sensitivity.

  • Utilize a Cryoprobe: If available, a cryoprobe can dramatically enhance the S/N ratio.

  • Optimize Acquisition Parameters: Ensure the relaxation delay (d1) is adequate for your sample's T1 relaxation times and that the pulse width is correctly calibrated.

Q3: My baseline is distorted and not flat. What could be the cause?

A distorted baseline can arise from several factors, including:

  • Poor Shimming: This is a very common cause of a poor baseline.

  • Acoustic Ringing: This can sometimes be an issue, particularly in cryoprobes.

  • Incorrect Data Processing: Applying an inappropriate window function or incorrect baseline correction during data processing can distort the baseline.

  • Very High Sample Concentration: Extremely concentrated samples can sometimes lead to baseline artifacts.

Q4: The chemical shifts of my compound seem to have shifted compared to literature values. Why might this happen?

Variations in chemical shifts can be caused by:

  • Solvent Effects: Different deuterated solvents can influence the chemical shifts of a compound.[1]

  • Concentration Effects: Changes in sample concentration can sometimes lead to shifts in the positions of resonances.

  • Temperature and pH Variations: The temperature and pH of the sample can affect the chemical shifts, especially for protons on hydroxyl groups.

  • Incorrect Referencing: Ensure the spectrum is correctly referenced to an internal standard like tetramethylsilane (B1202638) (TMS).

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Low Signal Intensity

This guide provides a step-by-step workflow to identify and resolve the cause of a weak NMR signal.

Step 1: Evaluate Sample Preparation

  • Question: Is the sample fully dissolved?

    • Action: Visually inspect the NMR tube for any solid particles or cloudiness. If the solution is not clear, sonicate or gently warm the sample to aid dissolution. If solubility remains an issue, consider a different deuterated solvent.[1]

  • Question: Is the sample concentration sufficient?

    • Action: If possible, prepare a more concentrated sample. For ¹H NMR of small molecules, aim for a concentration in the range of 10-50 mM.

  • Question: Is the sample volume correct?

    • Action: Ensure the sample height in the NMR tube is appropriate for the spectrometer's probe (typically 4-5 cm, which corresponds to 0.6-0.7 mL for a standard 5 mm tube).

Step 2: Check NMR Acquisition Parameters

  • Question: Is the number of scans adequate?

    • Action: Increase the number of scans (ns). For a very dilute sample, a significant number of scans (e.g., 128, 256, or more) may be necessary.

  • Question: Is the relaxation delay (d1) set correctly?

    • Action: For qualitative analysis, a d1 of 1-2 seconds is often sufficient. For quantitative analysis, d1 should be at least 5 times the longest T1 relaxation time of the protons in your molecule. If T1 values are unknown, a longer d1 (e.g., 5-10 s) is a safe starting point.

  • Question: Is the receiver gain (rg) optimized?

    • Action: Use the automatic receiver gain setting on the spectrometer. If adjusting manually, increase the gain until the free induction decay (FID) just begins to show signs of clipping, then reduce it slightly.

Step 3: Assess Instrument Performance

  • Question: Has the instrument been properly shimmed?

    • Action: Perform an automated shimming routine. For challenging samples, manual shimming may be required to achieve good magnetic field homogeneity.

  • Question: Is the probe tuned and matched correctly?

    • Action: An untuned probe can lead to significant signal loss. Ensure the probe is properly tuned to the correct frequency for your nucleus and solvent.

Quantitative Data Summary

Note: As no specific NMR data for "this compound" is publicly available, the following table provides typical ¹H NMR chemical shifts and coupling constants for analogous chlorohydrin structures, such as epichlorohydrin (B41342) and 3-chloro-1,2-propanediol. This data should be used as a reference for signal assignment and troubleshooting.

Compound Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Typical Coupling Constant (J, Hz) Reference
Epichlorohydrin (in CDCl₃)-CH₂Cl3.57 - 3.59d8.0[3]
-OCH3.23 - 3.27m-[3]
-OCH₂ (cis)2.89 - 2.91t4.0[3]
-OCH₂ (trans)2.69 - 2.71q4.0[3]
3-Chloro-1,2-propanediol (in DMSO-d₆)-CHOH (OH)5.12d-[4]
-CH₂OH (OH)4.73t-[4]
-CH₂Cl3.62 - 3.67m-[4]
-CHOH3.50 - 3.53m-[4]
-CH₂OH3.35 - 3.39m-[4]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation for a Chlorohydrin Compound
  • Sample Weighing: Accurately weigh 5-10 mg of the purified chlorohydrin compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) to the vial.

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.

  • Filtering: To remove any particulate matter that can degrade shimming and spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: Basic ¹H NMR Acquisition
  • Insert Sample: Carefully place the NMR tube into a spinner turbine and adjust the depth using the gauge. Insert the sample into the spectrometer magnet.

  • Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and perform an automated shimming routine.

  • Parameter Setup:

    • Pulse Program: Select a standard 1D proton pulse program (e.g., 'zg30' on a Bruker spectrometer).

    • Number of Scans (ns): Start with 16 or 32 scans.

    • Relaxation Delay (d1): Set to 2.0 seconds.

    • Acquisition Time (aq): Set to 3.0 seconds.

    • Pulse Angle: Use a 30° or 45° pulse to allow for a shorter relaxation delay if T1 values are long.

  • Acquire Spectrum: Start the data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Apply a baseline correction.

    • Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Visualizations

TroubleshootingWorkflow start Low Signal Intensity Observed sample_prep Step 1: Check Sample Preparation start->sample_prep concentration Is concentration sufficient? (e.g., >10 mM) sample_prep->concentration solubility Is the sample fully dissolved? concentration->solubility Yes increase_conc Increase Concentration concentration->increase_conc No change_solvent Try a different solvent solubility->change_solvent No acq_params Step 2: Review Acquisition Parameters solubility->acq_params Yes increase_conc->sample_prep change_solvent->sample_prep num_scans Are there enough scans? acq_params->num_scans increase_scans Increase Number of Scans (ns) num_scans->increase_scans No d1_param Is d1 > 5*T1? num_scans->d1_param Yes increase_scans->acq_params increase_d1 Increase Relaxation Delay (d1) d1_param->increase_d1 No instrument Step 3: Assess Instrument Performance d1_param->instrument Yes increase_d1->acq_params shimming Is shimming optimal? instrument->shimming reshim Re-shim (manual if necessary) shimming->reshim No probe_tune Is the probe tuned? shimming->probe_tune Yes reshim->instrument tune_probe Tune and match the probe probe_tune->tune_probe No end Signal Intensity Improved probe_tune->end Yes tune_probe->instrument

Caption: Troubleshooting workflow for low NMR signal intensity.

LogicalRelationships low_signal Low Signal Intensity suboptimal_params Suboptimal Acquisition Parameters low_signal->suboptimal_params sample_issues Sample-Related Issues low_signal->sample_issues instrument_issues Instrument-Related Issues low_signal->instrument_issues insufficient_scans Insufficient Scans (ns) suboptimal_params->insufficient_scans short_d1 Short Relaxation Delay (d1) suboptimal_params->short_d1 low_concentration Low Concentration sample_issues->low_concentration poor_solubility Poor Solubility sample_issues->poor_solubility paramagnetic_impurities Paramagnetic Impurities sample_issues->paramagnetic_impurities poor_shimming Poor Shimming instrument_issues->poor_shimming untuned_probe Untuned Probe instrument_issues->untuned_probe

Caption: Root causes of low NMR signal intensity.

References

Optimizing mobile phase for Enhydrin chlorohydrin HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the HPLC separation of polar compounds, with a focus on challenges that may be encountered with substances like chlorohydrins.

Disclaimer: Specific methods for "Enhydrin chlorohydrin" were not found in the available literature. The guidance provided here is based on general principles for the HPLC separation of polar molecules and specific information available for the related compound, Enhydrin.

Frequently Asked Questions (FAQs)

Q1: I am not getting any retention for my polar analyte (like a chlorohydrin). The peak is eluting at the void volume. What should I do?

A1: Poor retention of polar compounds on traditional reversed-phase columns (like C18) is a common issue. Here are several strategies to increase retention:

  • Decrease the organic solvent percentage: For reversed-phase HPLC, a lower concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase will increase the retention of polar analytes. You can try a gradient elution starting with a very low organic percentage or even 100% aqueous mobile phase.[1]

  • Use a polar-modified reversed-phase column: Consider using columns with polar endcapping or embedded polar groups (e.g., Cyano, Phenyl, or AQ-type C18 columns). These columns are designed to provide better retention for polar compounds in highly aqueous mobile phases without phase collapse ("dewetting").[1]

  • Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase chromatography. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[1]

  • Consider Ion-Pair Chromatography: If your analyte is ionizable, adding an ion-pairing reagent to the mobile phase can significantly increase retention on a reversed-phase column.[1][2]

  • Adjust the mobile phase pH: For ionizable compounds, adjusting the pH of the mobile phase can change the ionization state of the analyte and improve retention.[1][3]

Q2: My peaks are tailing. What are the common causes and solutions?

A2: Peak tailing can be caused by several factors. Here's a systematic way to troubleshoot this issue:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the stationary phase can interact with basic analytes, causing tailing.

    • Solution: Add a competitive base, like triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%). Alternatively, use a base-deactivated column.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[4]

  • Column Degradation: A contaminated or old column can lead to poor peak shape. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.[5][6]

Q3: I'm observing a noisy or drifting baseline. What could be the problem?

A3: Baseline issues can originate from several parts of the HPLC system:

  • Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector.[4] Contaminated solvents or reagents of insufficient purity can also cause baseline noise.[7][8]

  • Pump: Leaks in the pump seals or check valves can cause pressure fluctuations, leading to a noisy baseline.[5][7]

  • Detector: A deteriorating detector lamp can be a source of noise. Check the lamp's energy output. Air bubbles in the detector cell can also cause sharp spikes in the baseline.[4]

  • Column Equilibration: Insufficient column equilibration time, especially after a gradient run or when changing mobile phases, can lead to a drifting baseline.[9]

Q4: My system pressure is fluctuating or is too high. How can I fix this?

A4: Pressure problems are common in HPLC. Here's how to diagnose and resolve them:

  • High Pressure:

    • Blockage: A blockage in the system is the most common cause of high backpressure. Systematically check for blockages by disconnecting components starting from the detector and moving backward towards the pump. Common locations for blockages are the guard column, column inlet frit, and injector.[5][10]

    • Precipitation: If you are using buffered mobile phases, ensure the buffer is soluble in the entire mobile phase composition range, especially during gradient elution, to prevent salt precipitation.[10]

  • Pressure Fluctuations:

    • Leaks: Check all fittings for leaks. A small leak can cause significant pressure fluctuations.[5][7]

    • Pump Issues: Air bubbles in the pump head or malfunctioning check valves are common culprits. Purge the pump to remove air bubbles. If the problem persists, the check valves may need cleaning or replacement.[5]

Experimental Protocol: HPLC Method for Enhydrin Analysis

Table 1: HPLC Parameters for Enhydrin Analysis [11][12]

ParameterSpecification
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 60% Water : 40% Acetonitrile (Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Run Time 30 minutes
Sample Preparation Ethanolic extract of leaves
Detailed Methodology
  • Standard Preparation: Prepare stock solutions of Enhydrin standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute to create a series of calibration standards.

  • Sample Preparation: Extract the sample material (e.g., plant extract) with a suitable solvent like ethanol. The extract may need to be filtered through a 0.45 µm syringe filter before injection to remove particulate matter.[5]

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the Enhydrin standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of Enhydrin in the samples.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate a logical workflow for troubleshooting common HPLC issues and a general workflow for method development.

HPLC_Troubleshooting start Problem Observed pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? pressure->peak_shape No high_pressure High Pressure pressure->high_pressure High pressure_fluctuation Pressure Fluctuation pressure->pressure_fluctuation Fluctuating baseline Baseline Issue? peak_shape->baseline No peak_tailing Peak Tailing peak_shape->peak_tailing Tailing peak_fronting Peak Fronting peak_shape->peak_fronting Fronting retention Retention Time Issue? baseline->retention No noisy_baseline Noisy Baseline baseline->noisy_baseline Noisy drifting_baseline Drifting Baseline baseline->drifting_baseline Drifting no_retention No/Poor Retention retention->no_retention Poor/None rt_shift Retention Time Shift retention->rt_shift Shifting solution_high_pressure Check for Blockages (Guard Column, Column Frit) Check for Salt Precipitation high_pressure->solution_high_pressure solution_pressure_fluctuation Check for Leaks Purge Pump Check/Clean Check Valves pressure_fluctuation->solution_pressure_fluctuation solution_peak_tailing Reduce Sample Load Use Base-Deactivated Column Add Mobile Phase Modifier (e.g., TEA) Match Sample Solvent to Mobile Phase peak_tailing->solution_peak_tailing solution_peak_fronting Reduce Sample Concentration Use Weaker Sample Solvent peak_fronting->solution_peak_fronting solution_noisy_baseline Degas Mobile Phase Use High Purity Solvents Check Detector Lamp Flush System noisy_baseline->solution_noisy_baseline solution_drifting_baseline Ensure Proper Column Equilibration Check for Column Bleed Thermostat Column drifting_baseline->solution_drifting_baseline solution_no_retention Decrease Organic Solvent % Use Polar-Modified/HILIC Column Adjust pH Consider Ion-Pairing no_retention->solution_no_retention solution_rt_shift Check Mobile Phase Composition Ensure Consistent Temperature Check for Pump Malfunction rt_shift->solution_rt_shift

Caption: Troubleshooting workflow for common HPLC issues.

HPLC_Method_Development start Define Separation Goal gather_info Gather Analyte Information (Polarity, pKa, UV Spectrum) start->gather_info initial_conditions Select Initial Conditions (Column, Mobile Phase, Detector) gather_info->initial_conditions scouting_run Perform Scouting Gradient Run initial_conditions->scouting_run evaluate Evaluate Chromatogram (Retention, Resolution, Peak Shape) scouting_run->evaluate optimize Optimize Mobile Phase (Gradient, pH, Organic Solvent) evaluate->optimize Needs Improvement validate Validate Method (Linearity, Precision, Accuracy) evaluate->validate Acceptable optimize->scouting_run Re-evaluate final_method Final HPLC Method validate->final_method

Caption: General workflow for HPLC method development.

References

Enhydrin chlorohydrin solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enhydrin, a sesquiterpene lactone known for its biological activity and challenging solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Enhydrin and why is its solubility a concern in biological assays?

A1: Enhydrin is a sesquiterpene lactone, a class of naturally occurring compounds with a wide range of biological activities, including anti-inflammatory and antiparasitic effects. Like many sesquiterpene lactones, Enhydrin is a lipophilic molecule with poor water solubility. This presents a significant challenge in biological assays, which are typically conducted in aqueous media (e.g., cell culture medium, buffers). Poor solubility can lead to precipitation of the compound, resulting in inaccurate concentrations and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing Enhydrin stock solutions?

A2: The recommended solvent for preparing a concentrated stock solution of Enhydrin is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds, including Enhydrin.

Q3: What is the maximum recommended concentration of DMSO in my final assay?

A3: It is crucial to minimize the final concentration of DMSO in your biological assay, as it can have its own biological effects and cytotoxicity. A final DMSO concentration of 0.1% (v/v) or lower is generally considered safe for most cell lines. However, it is always best practice to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in the experiment) to ensure that the solvent is not affecting the experimental results.

Q4: My Enhydrin precipitated when I added it to my aqueous assay medium. What should I do?

A4: Precipitation upon addition to aqueous media is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this problem.

Troubleshooting Guide: Solubility Issues with Enhydrin

This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered when using Enhydrin in biological assays.

Problem: Enhydrin precipitates out of solution upon dilution in aqueous buffer or cell culture medium.

Below is a logical workflow to diagnose and solve this issue:

G A Precipitation Observed B Check Stock Solution Concentration A->B C Is stock too concentrated? B->C D Lower Stock Concentration C->D Yes E Check Final Assay Concentration C->E No L Problem Resolved D->L F Is final concentration too high? E->F G Lower Final Assay Concentration F->G Yes H Review Dilution Method F->H No G->L I Was dilution performed rapidly with vortexing? H->I J Improve Dilution Technique I->J No K Consider Co-solvents or Solubilizing Agents I->K Yes J->L K->L

Caption: Troubleshooting workflow for Enhydrin precipitation.

Detailed Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Question: Is your Enhydrin stock solution clear and free of precipitates?

    • Action: Visually inspect your DMSO stock solution. If you observe any crystals or cloudiness, gently warm the solution to 37°C and vortex until the solid is completely dissolved. If it does not dissolve, your stock solution may be oversaturated.

  • Optimize the Dilution Process:

    • Question: How are you diluting your Enhydrin stock solution into your aqueous medium?

    • Action: Avoid adding a small volume of concentrated stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. A recommended method is to add the stock solution to the medium while vortexing to ensure rapid and even dispersion. This minimizes the time for the compound to precipitate before it is fully diluted.

  • Reduce the Final Concentration:

    • Question: Have you determined the maximum soluble concentration of Enhydrin in your specific assay medium?

    • Action: The solubility of Enhydrin will be lower in aqueous solutions compared to pure DMSO. If you are observing precipitation, you may be exceeding its solubility limit. Try reducing the final concentration of Enhydrin in your assay.

  • Consider the Use of a Co-solvent:

    • Question: Does your assay system tolerate a slightly higher percentage of a co-solvent?

    • Action: While keeping the DMSO concentration as low as possible is ideal, in some cases, a slightly higher concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the corresponding DMSO concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Enhydrin Stock Solution in DMSO

Materials:

  • Enhydrin (Molecular Weight: 464.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 4.65 mg of Enhydrin powder on an analytical balance.

  • Dissolving: Transfer the weighed Enhydrin to a sterile amber microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the Enhydrin is completely dissolved. Gentle warming to 37°C may be required.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of Enhydrin Stock Solution for Cell-Based Assays

Objective: To prepare working solutions of Enhydrin in cell culture medium with a final DMSO concentration of ≤ 0.1%.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM Enhydrin stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of Enhydrin in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.

  • Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of cell culture medium while vortexing gently. For example, to achieve a final concentration of 10 µM, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.

Quantitative Data

The solubility of Enhydrin is highly dependent on the solvent system. The following table summarizes the impact of ethanol (B145695) concentration on the extraction and, by extension, the relative solubility of Enhydrin.

Solvent System (Ethanol in Water, v/v)Relative Enhydrin Concentration (%)
70%Highest
Higher concentrations of ethanolHigh

Data adapted from a study on the quantification of Enhydrin in ethanolic extracts of Smallanthus sonchifolius leaves.[1] This data suggests that higher concentrations of ethanol are more effective at solubilizing Enhydrin.[1]

Signaling Pathway

Enhydrin, like other sesquiterpene lactones, is known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation, immunity, and cell survival.

The proposed mechanism of inhibition involves the direct interaction of Enhydrin with the p65 subunit of the NF-κB complex. The α-methylene-γ-lactone functional group in Enhydrin can act as a Michael acceptor, leading to the alkylation of cysteine residues on the p65 protein. This modification prevents the translocation of the active NF-κB dimer to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p65_p50 IκB-p65-p50 (Inactive) p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) (Active) p65_p50->p65_p50_nuc Translocation IkB_p65_p50->p65_p50 Degradation of IκB Enhydrin Enhydrin Enhydrin->p65_p50 Alkylation of p65 (Inhibition) DNA DNA p65_p50_nuc->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Caption: Proposed mechanism of NF-κB inhibition by Enhydrin.

References

Preventing the degradation of Enhydrin chlorohydrin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Enhydrin chlorohydrin to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage critical?

This compound is a chemical compound that can be susceptible to degradation under improper storage conditions. Degradation can lead to the loss of its chemical identity, purity, and potency, which can significantly impact experimental results and the safety profile of any resulting products. Factors such as temperature, moisture, light, and incompatible materials can accelerate its breakdown.

Q2: What are the primary signs of this compound degradation?

Visual signs of degradation can include a change in color or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods are crucial for confirming stability. Common indicators of degradation at the molecular level include the appearance of new peaks in chromatography analysis, a decrease in the main compound's peak area, and changes in pH or other physical properties of the solution.

Q3: What are the optimal storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be protected from light and moisture.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound leading to reduced potency or the presence of interfering byproducts.1. Verify the storage conditions of your this compound stock. 2. Perform an analytical test (e.g., HPLC) to check the purity of the compound. 3. If degradation is confirmed, discard the old stock and obtain a fresh batch.
Change in physical appearance (color, clarity) Exposure to light, elevated temperatures, or contamination.1. Immediately quarantine the affected batch. 2. Review storage procedures and light protection measures. 3. Analyze the material to identify the nature of the change and potential degradation products.
Precipitate formation in solution Change in pH, solvent evaporation, or reaction with the storage container.1. Check the pH of the solution and adjust if necessary, ensuring it is within the stability range for this compound. 2. Ensure the container is properly sealed to prevent solvent loss. 3. Use storage containers made of inert materials. Avoid metal containers.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound. The specific column, mobile phase, and detection wavelength may need to be optimized for your specific application.

  • Objective: To quantify the amount of intact this compound and detect the presence of degradation products.

  • Materials:

    • This compound sample

    • HPLC-grade solvents (e.g., acetonitrile, water)

    • Reference standard of this compound

    • HPLC system with a suitable detector (e.g., UV-Vis)

    • Appropriate HPLC column (e.g., C18)

  • Method:

    • Prepare a stock solution of the this compound reference standard and the sample to be tested in a suitable solvent.

    • Prepare a series of dilutions of the reference standard to create a calibration curve.

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Inject the calibration standards to generate a standard curve.

    • Inject the sample solution.

    • Analyze the resulting chromatogram. The peak corresponding to this compound should be identified by its retention time compared to the reference standard. The appearance of new peaks may indicate degradation products.

    • Quantify the amount of this compound in the sample using the calibration curve. A decrease in concentration over time indicates degradation.

Visual Guides

Below are diagrams illustrating key concepts related to this compound stability.

Degradation_Pathway Enhydrin_Chlorohydrin This compound Degradation_Products Degradation Products Enhydrin_Chlorohydrin->Degradation_Products Degradation Moisture Moisture Degradation Degradation Moisture->Degradation Heat Heat Heat->Degradation Light Light Light->Degradation Incompatible_Materials Incompatible Materials Incompatible_Materials->Degradation

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow cluster_storage Storage cluster_sampling Sampling & Preparation cluster_analysis Analysis Storage Store this compound (Cool, Dry, Dark, Inert Atmosphere) Sampling Sample Collection at Time Points Storage->Sampling Preparation Sample Preparation for Analysis Sampling->Preparation Analysis Analytical Testing (e.g., HPLC) Preparation->Analysis Data_Evaluation Data Evaluation (Purity, Degradants) Analysis->Data_Evaluation Conclusion Stable? Data_Evaluation->Conclusion Assess Stability Yes Continue Experiment Conclusion->Yes Yes No Troubleshoot Storage/Handling Conclusion->No No

References

Technical Support Center: Enhancing TLC Resolution of Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the thin-layer chromatography (TLC) separation of Enhydrin and its derivatives, specifically focusing on Enhydrin chlorohydrin.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of Enhydrin and this compound that influence their TLC separation?

A1: Enhydrin is a sesquiterpene lactone, a class of natural products known for their complex structures and biological activities. Its structure contains several polar functional groups, including esters, a lactone ring, and an epoxide. This compound is a derivative formed by the opening of the epoxide ring, resulting in the addition of a chlorine atom and a hydroxyl group. This transformation significantly increases the polarity of the molecule, which is the key factor to consider when developing a TLC method for its separation from the parent Enhydrin.

Q2: What is a good starting point for a TLC solvent system to separate Enhydrin and this compound?

A2: For separating sesquiterpene lactones like Enhydrin, a common starting point is a mixture of a non-polar solvent and a moderately polar solvent. A combination of hexane (B92381) and ethyl acetate (B1210297) is often effective. Given that this compound is more polar than Enhydrin, you will likely need a more polar mobile phase to achieve good separation. A good initial solvent system to try would be a 7:3 or 1:1 mixture of hexane:ethyl acetate. Adjusting the ratio of these solvents will be the primary way to optimize the separation. For very polar compounds, a small amount of methanol (B129727) can be added to the mobile phase.[1]

Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: You may have applied too much sample to the plate. Try diluting your sample and spotting a smaller amount.

  • Sample Insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica (B1680970) gel, leading to streaking. Adding a small amount of a polar solvent like acetic acid or formic acid (for acidic compounds) or ammonia/triethylamine (for basic compounds) to your mobile phase can help to reduce these interactions and produce more defined spots.

Q4: I am not seeing any spots on my TLC plate after development. What should I do?

A4: If you are unable to visualize any spots, consider the following:

  • Insufficient Concentration: Your sample may be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.

  • Inappropriate Visualization Technique: Enhydrin and its derivatives may not be UV-active. Therefore, a UV lamp might not be sufficient for visualization. You will likely need to use a chemical stain.

  • Compound Volatility: While less likely for these types of molecules, ensure your compounds have not evaporated from the plate, especially if excessive heat was used for drying.

Q5: The Rf values of my spots are too high (close to the solvent front) or too low (close to the baseline). How do I adjust them?

A5:

  • Rf Too High: If your spots are running too close to the solvent front, your mobile phase is too polar. You need to decrease the polarity of the solvent system. For a hexane:ethyl acetate mixture, this would mean increasing the proportion of hexane.

  • Rf Too Low: If your spots are staying too close to the baseline, your mobile phase is not polar enough to move the compounds up the plate. You should increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., ethyl acetate) or by adding a small amount of an even more polar solvent like methanol.

Troubleshooting Guide: Poor Resolution of Enhydrin and this compound

This guide provides a systematic approach to troubleshooting poor separation between Enhydrin and this compound.

Workflow for Troubleshooting Poor TLC Resolution

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solvent System Optimization cluster_3 Advanced Techniques A Poor Resolution (Spots are too close or overlapping) B Check Spotting Technique (Small, concentrated spots?) A->B C Check Chamber Saturation (Is the chamber properly saturated with solvent vapor?) A->C D Adjust Solvent Polarity B->D C->D E Decrease Polarity (Increase non-polar solvent ratio if Rf is too high) D->E F Increase Polarity (Increase polar solvent ratio if Rf is too low) D->F G Try a Different Solvent System (e.g., Dichloromethane:Methanol or Ethyl acetate:Methanol) F->G If still poor resolution H Consider a Different Stationary Phase (e.g., Reverse-phase TLC) G->H If still poor resolution G cluster_0 Experimental Parameters cluster_1 Interactions cluster_2 Observed Outcome A Mobile Phase Polarity D Affinity for Mobile Phase A->D Increases with increasing polarity B Compound Polarity C Affinity for Stationary Phase (Silica Gel - Polar) B->C Increases with increasing polarity E Rf Value (Distance Traveled) C->E Decreases Rf D->E Increases Rf

References

Technical Support Center: Analysis of Enhydrin Chlorohydrin by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Enhydrin chlorohydrin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, which for this compound could include salts, lipids, proteins, and other endogenous compounds from the biological sample. Matrix effects are the influence of these co-eluting components on the ionization efficiency of this compound in the mass spectrometer's ion source.[1] This can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement. For a polar molecule like this compound, significant matrix effects can compromise the accuracy, precision, and sensitivity of quantification.

Q2: I am observing significant ion suppression for this compound. What are the likely causes?

A2: Ion suppression is a common form of matrix effect where co-eluting matrix components compete with the analyte for ionization.[1] Several factors can contribute to this:

  • High concentrations of matrix components: Biological samples like plasma or urine contain high levels of phospholipids, salts, and other endogenous molecules that can interfere with the ionization of this compound.[2]

  • Co-elution of interfering compounds: If matrix components have similar chromatographic retention times to this compound, they will enter the ion source at the same time, leading to competition for charge and a suppressed analyte signal.[1]

  • Inefficient sample preparation: A sample preparation method that does not adequately remove interfering matrix components is a primary cause of ion suppression.[3][4]

  • Suboptimal chromatographic conditions: Poor chromatographic separation can lead to the co-elution of this compound with matrix components.[1]

Q3: How can I detect and quantify the extent of matrix effects in my assay for this compound?

A3: A common method to assess matrix effects is the post-column infusion experiment.[5][6] This involves infusing a constant flow of an this compound standard solution into the LC eluent after the analytical column, while injecting a blank matrix extract.[6] Any dip or rise in the baseline signal for this compound indicates regions of ion suppression or enhancement, respectively.[5][6] To quantify the matrix effect, you can compare the peak area of this compound in a standard solution prepared in a pure solvent to that of a standard spiked into an extracted blank matrix sample.[1]

Q4: What is the best sample preparation technique to minimize matrix effects for this compound?

A4: The choice of sample preparation is critical for minimizing matrix effects. For a polar compound like this compound, which is miscible in water, several options can be considered:[7][8][9]

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing interfering substances. However, for a polar analyte like this compound, optimizing the extraction solvent is crucial to ensure good recovery.[3][4] A double LLE approach, using a non-polar solvent to remove hydrophobic interferences followed by extraction with a more polar solvent, can improve selectivity.[3]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[2] For this compound, a mixed-mode SPE with both reversed-phase and ion-exchange retention mechanisms could provide the cleanest extracts and significantly reduce matrix effects.

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[5][10][11] However, this strategy is only feasible if the concentration of this compound in the sample is high enough to remain above the limit of quantitation after dilution.[5][11]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Shifting Retention Times for this compound
Possible Cause Troubleshooting Steps
Matrix-Induced Chromatographic Effects Some matrix components can interact with the analytical column, altering its properties and affecting the retention and peak shape of this compound.[12] Solution: Implement a more rigorous sample clean-up procedure, such as Solid-Phase Extraction (SPE), to remove these interfering components.[2]
Column Contamination Buildup of matrix components on the column can lead to peak tailing, broadening, and retention time shifts.[2][13] Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants.[6]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the retention of both this compound and matrix components. Solution: Adjust the mobile phase pH to improve the separation between this compound and interfering peaks.[4]
Issue 2: Low Signal Intensity and Poor Sensitivity for this compound
Possible Cause Troubleshooting Steps
Significant Ion Suppression Co-eluting matrix components are suppressing the ionization of this compound. Solution: 1. Improve sample preparation using SPE or LLE.[1][3] 2. Optimize chromatographic conditions to separate this compound from the suppression zones identified by a post-column infusion experiment.[1][10] 3. Consider using a smaller injection volume if sensitivity allows.
Suboptimal Ionization Conditions The mass spectrometer source parameters may not be optimal for this compound. Solution: Tune the ion source parameters (e.g., capillary voltage, gas flow, temperature) using a standard solution of this compound to maximize its signal.[14][15]
Analyte Degradation This compound may be unstable in the sample matrix or during the analytical process. Solution: Prepare fresh samples and standards.[14] Investigate the stability of this compound under your experimental conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
  • System Setup: Configure the LC-MS/MS system with the analytical column and mobile phases intended for the this compound assay.

  • Infusion Preparation: Prepare a solution of this compound (e.g., 100 ng/mL) in the mobile phase.

  • Post-Column Connection: Using a T-connector, introduce the this compound solution via a syringe pump into the LC flow path between the analytical column and the mass spectrometer's ion source.[10]

  • Establish Baseline: Begin the infusion at a low, constant flow rate (e.g., 10 µL/min) while the LC is running the mobile phase gradient. This will establish a stable baseline signal for this compound.[6][10]

  • Inject Blank Matrix: Once a stable baseline is achieved, inject an extracted blank matrix sample (a sample prepared using the same procedure as your study samples but without the analyte).[6][10]

  • Data Analysis: Monitor the this compound signal. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[5]

Protocol 2: Comparison of Sample Preparation Techniques
  • Spiked Sample Preparation: Spike a known concentration of this compound into a blank biological matrix (e.g., plasma).

  • Sample Aliquoting: Divide the spiked matrix into three sets of aliquots.

  • Extraction Procedures:

    • Set 1 (PPT): Add three volumes of cold acetonitrile (B52724) to one set of aliquots. Vortex and centrifuge to precipitate proteins. Collect the supernatant.

    • Set 2 (LLE): To the second set, adjust the pH if necessary and add a suitable water-immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge. Collect the organic layer.

    • Set 3 (SPE): Condition a mixed-mode SPE cartridge. Load the third set of aliquots, wash with a weak solvent to remove interferences, and elute this compound with a stronger solvent.

  • Analysis: Evaporate the extracts to dryness and reconstitute in the mobile phase. Analyze all samples by LC-MS/MS.

  • Evaluation: Compare the peak areas and signal-to-noise ratios for this compound obtained from the three different preparation methods to determine which technique provides the best recovery and least matrix effect.

Quantitative Data Summary

The following table illustrates the potential impact of different sample preparation methods on the recovery and matrix effect for a hypothetical analysis of this compound.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT)85 - 95-60
Liquid-Liquid Extraction (LLE)60 - 80-30
Solid-Phase Extraction (SPE)90 - 105-10

Note: These are representative values. Actual results will vary depending on the specific matrix and experimental conditions.

Visualizations

Workflow_for_Minimizing_Matrix_Effects Workflow for Minimizing Matrix Effects in this compound Analysis cluster_prep Sample Preparation Options A Sample Collection (e.g., Plasma, Urine) B Sample Preparation A->B C LC-MS/MS Analysis B->C PPT Protein Precipitation B->PPT LLE Liquid-Liquid Extraction B->LLE SPE Solid-Phase Extraction B->SPE D Data Evaluation C->D E Significant Matrix Effect? D->E F Method Optimization E->F Yes G Validated Method E->G No F->B

Caption: A logical workflow for developing and validating an LC-MS method for this compound, emphasizing the iterative process of minimizing matrix effects.

Post_Column_Infusion_Setup Post-Column Infusion Experimental Setup LC LC System (Pump & Autosampler) Column Analytical Column LC->Column Tee T-Connector Column->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump (this compound Standard) Syringe->Tee

Caption: A diagram illustrating the experimental setup for a post-column infusion experiment to identify regions of ion suppression.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Enhydrin and its Putative Derivative, Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of Enhydrin, a naturally occurring sesquiterpene lactone, and the predicted biological profile of its synthetic derivative, Enhydrin chlorohydrin. This analysis is based on available experimental data for Enhydrin and established structure-activity relationships for chlorinated sesquiterpene lactones, as direct experimental data for this compound is not currently available in the public domain.

Overview of Compounds

Enhydrin is a sesquiterpene lactone predominantly isolated from plants of the Enhydra and Smallanthus genera. It is recognized for a range of biological activities, including cytotoxic, anti-proliferative, and antiparasitic effects. The presence of an α,β-unsaturated γ-lactone moiety is a key structural feature contributing to its bioactivity.

This compound is a hypothetical derivative of Enhydrin where a chlorohydrin functional group has been introduced, likely through the reaction of an epoxide ring with a chlorine source. While not a known natural product, the synthesis of such derivatives is a common strategy in medicinal chemistry to potentially enhance biological activity. This guide will extrapolate the potential activities of this compound based on the known effects of chlorination on similar sesquiterpene lactones.

Comparative Biological Activity: A Data-Driven Analysis

The biological activities of Enhydrin have been evaluated in various in vitro models. The following tables summarize the available quantitative data for Enhydrin.

Table 1: Cytotoxic and Anti-proliferative Activity of Enhydrin

Cell LineAssay TypeIC50 (µM)Reference
CCRF-CEM (human leukemia)Not Specified0.18[1]
HCT-116 (human colon carcinoma)Not SpecifiedNot Specified[1]
MDA-MB-231 (human breast cancer)Not SpecifiedNot Specified[1]
U251 (human glioblastoma)Not SpecifiedNot Specified[1]
L1210 (murine leukemia)Sulforhodamine B (SRB)3.70 (as ED50 in mg/ml)[2]
SK-MEL-2 (human melanoma)Sulforhodamine B (SRB)9.27 (as ED50 in mg/ml)[2]

Table 2: Antiparasitic Activity of Enhydrin

ParasiteStageIC50 (µM)Reference
Trypanosoma cruziEpimastigote0.84[3]
Trypanosoma cruziAmastigote5.17[3]
Trypanosoma cruziTrypomastigote33.4[3]
Leishmania mexicanaPromastigoteNot Specified (0.42-0.54 µg/ml for a mix containing enhydrin)[4]
Leishmania mexicanaAmastigoteNot Specified (0.85-1.64 µg/ml for a mix containing enhydrin)[4]

Mechanistic Insights: Signaling Pathways

Enhydrin is believed to exert its cytotoxic effects primarily through the induction of apoptosis. While the precise signaling cascade has not been fully elucidated for Enhydrin itself, studies on similar sesquiterpene lactones suggest the involvement of key apoptosis-regulating proteins. A proposed pathway is the induction of the intrinsic apoptosis pathway, initiated by mitochondrial stress.

Enhydrin Enhydrin Mitochondria Mitochondria Enhydrin->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Figure 1. Proposed intrinsic apoptosis pathway induced by Enhydrin.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity and Anti-proliferative Assays

4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

4.1.2. Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Apoptosis Assay

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the test compound.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase activity.

Antiparasitic Assay

In Vitro Assay for Trypanosoma cruzi

This assay evaluates the effect of compounds on the different life stages of the parasite.

  • Epimastigote Assay: Culture epimastigotes in a suitable medium and expose them to various concentrations of the test compound for 72-96 hours. Parasite viability can be determined by counting with a hemocytometer or using a resazurin-based viability assay.

  • Amastigote/Trypomastigote Assay: Infect mammalian cells (e.g., L6 or Vero cells) with trypomastigotes. After infection, treat the cells with the test compound for a defined period. The number of intracellular amastigotes and released trypomastigotes can be quantified by microscopy after Giemsa staining or by using a reporter gene-expressing parasite strain.

This compound: A Hypothetical Comparison

Direct experimental data on the biological activity of this compound is not available. However, based on studies of other sesquiterpene lactones, the introduction of a chlorohydrin moiety can significantly impact bioactivity.

Expected Enhancement of Cytotoxicity: The addition of a chlorine atom can increase the lipophilicity and reactivity of the molecule. This may lead to enhanced cell permeability and increased interaction with biological targets. It is hypothesized that this compound would exhibit lower IC50 values in cytotoxicity assays compared to Enhydrin.

Potential Alteration of Selectivity: The modification of the chemical structure could alter the selectivity of the compound towards different cancer cell lines or parasitic species.

Similar Mechanism of Action: It is likely that this compound would retain the pro-apoptotic mechanism of action of the parent compound, potentially with enhanced potency in activating the caspase cascade.

cluster_enhydrin Enhydrin cluster_chlorohydrin This compound (Hypothetical) Enhydrin_Activity Known Biological Activity - Cytotoxic - Antiparasitic - Anti-inflammatory Chlorohydrin_Activity Predicted Biological Activity - Potentially Enhanced Cytotoxicity - Altered Selectivity - Retained Pro-apoptotic Mechanism Enhydrin_Activity->Chlorohydrin_Activity Chemical Modification (Chlorohydrin Formation)

Figure 2. Logical relationship between Enhydrin and the predicted properties of this compound.

Conclusion and Future Directions

Enhydrin demonstrates significant potential as a cytotoxic and antiparasitic agent. The available data suggests that its mechanism of action involves the induction of apoptosis. While direct comparative data is lacking, the hypothetical derivative, this compound, is predicted to exhibit enhanced biological activity.

Future research should focus on the synthesis and biological evaluation of this compound to validate these predictions. A direct, head-to-head comparison of the two compounds across a panel of cancer cell lines and parasitic species would provide valuable insights into the structure-activity relationship of this class of sesquiterpene lactones. Furthermore, a more detailed elucidation of the signaling pathways modulated by Enhydrin and its derivatives is warranted to identify specific molecular targets and optimize their therapeutic potential.

References

Chlorinated Sesquiterpene Lactones Exhibit Enhanced Cytotoxicity Over Non-Chlorinated Counterparts in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of chlorinated and non-chlorinated sesquiterpene lactones reveals that the addition of a chlorine atom can significantly enhance cytotoxic activity against various cancer cell lines. This guide provides a detailed comparison of the cytotoxic profiles of these compounds, supported by experimental data, methodologies, and an examination of their impact on key cellular signaling pathways.

Enhanced Potency with Chlorination: A Quantitative Look

The primary mechanism contributing to the cytotoxicity of many sesquiterpene lactones is their ability to alkylate biological macromolecules through a Michael-type addition reaction, often targeting sulfhydryl groups in proteins. The introduction of a chlorine atom can further enhance this reactivity, leading to increased cytotoxicity.

To provide a quantitative perspective, the table below presents the available IC50 values for the non-chlorinated sesquiterpene lactone, grosheimin (B1209560), against two human cancer cell lines. The lack of directly comparable IC50 values for chloracetylgrosheimin highlights a gap in the current literature and underscores the need for further head-to-head studies.

CompoundCell LineIC50 (µM)
GrosheiminMDA-MB-231 (Breast Cancer)16.86[1]
GrosheiminHCT-116 (Colorectal Cancer)30.94[1]
Chloracetylgrosheimin Various Cancer Cell Lines Specific IC50 values not available in cited literature, but described as having high cytotoxicity.

Other studies on different chlorinated guaianolides, a class of sesquiterpene lactones to which grosheimin belongs, have shown potent cytotoxic activity with IC50 values below 10 µM against various leukemia and melanoma cell lines, further supporting the notion that chlorination is a viable strategy for enhancing anticancer activity.[2]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A significant mechanism through which sesquiterpene lactones exert their cytotoxic and anti-inflammatory effects is by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that plays a key role in regulating genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and resistance to therapy.

Sesquiterpene lactones can inhibit NF-κB activation by targeting key components of the pathway. One of the primary targets is the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα and the subsequent release and nuclear translocation of NF-κB, where it can activate the transcription of its target genes. By inhibiting IKK, sesquiterpene lactones prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling. The enhanced electrophilicity of chlorinated sesquiterpene lactones may lead to a more potent and sustained inhibition of IKK and other upstream activators of the NF-κB pathway.

NF_kB_Inhibition Inhibition of the NF-κB Signaling Pathway by Sesquiterpene Lactones cluster_cytoplasm Cytoplasm Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex activates IkBa IκBα IKK_Complex->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene_Transcription activates Sesquiterpene_Lactones Chlorinated & Non-chlorinated Sesquiterpene Lactones Sesquiterpene_Lactones->IKK_Complex inhibits

Caption: Inhibition of the NF-κB pathway by sesquiterpene lactones.

Experimental Protocols

The determination of the cytotoxic activity of sesquiterpene lactones is commonly performed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • A stock solution of the sesquiterpene lactone (chlorinated or non-chlorinated) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the compound are prepared in a complete cell culture medium to achieve the desired final concentrations.

  • The medium from the seeded cells is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the same concentration of DMSO as the highest concentration of the test compound.

3. Incubation:

  • The plate is incubated for a specific period, typically 24, 48, or 72 hours, at 37°C with 5% CO₂.

4. MTT Addition and Incubation:

  • After the incubation period, a sterile MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plate is then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

5. Solubilization of Formazan:

  • The medium containing MTT is carefully removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.

6. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The available evidence strongly suggests that chlorination of sesquiterpene lactones is a promising strategy for enhancing their cytotoxic potential against cancer cells. This increased activity is likely due to the enhanced electrophilic nature of the chlorinated compounds, leading to more efficient alkylation of key cellular targets, including proteins involved in the pro-survival NF-κB signaling pathway. While direct quantitative comparisons across a broad range of cancer cell lines are still needed, the existing data provides a solid foundation for the further investigation and development of chlorinated sesquiterpene lactones as a novel class of anticancer agents. Future research should focus on conducting comprehensive side-by-side cytotoxicity studies and elucidating the precise molecular mechanisms by which chlorination augments the biological activity of these potent natural products.

References

A Comparative Guide to the Validation of an Analytical Method for Enhydrin Chlorohydrin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities is a critical aspect of pharmaceutical quality control. Enhydrin chlorohydrin, as a potential impurity, requires a robust and validated analytical method to ensure the safety and efficacy of a drug product. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The comparison is based on the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

While specific experimental data for this compound is not publicly available, this guide presents a realistic, hypothetical validation to illustrate the process.

Comparison of Analytical Techniques: HPLC vs. GC-MS

The choice between HPLC and GC-MS for impurity analysis depends on the physicochemical properties of the analyte and the specific requirements of the analytical method.[4][5] HPLC is a versatile technique suitable for a wide range of non-volatile or thermally sensitive compounds, while GC is ideal for volatile and thermally stable analytes.[4][5]

Below is a comparative summary of hypothetical performance data for the validation of an HPLC and a GC-MS method for the quantification of this compound.

Validation Parameter Hypothetical HPLC-UV Method Hypothetical GC-MS Method Comments
Specificity Peak purity index > 0.999. No interference from placebo or known related substances.Mass spectral confirmation (m/z). No co-eluting peaks at the specified retention time.GC-MS generally offers higher specificity due to mass spectral identification.
Linearity (R²) ≥ 0.999≥ 0.998Both methods demonstrate excellent linearity over the specified concentration range.
Range 0.5 µg/mL - 10 µg/mL0.1 ng/mL - 2 ng/mLGC-MS often provides a lower detection and quantification range, making it suitable for trace-level impurities.[6][7]
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Both methods show acceptable accuracy within typical limits.
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: ≤ 5.0%Intermediate: ≤ 7.0%HPLC methods often exhibit slightly better precision for routine quantification.
Limit of Detection (LOD) 0.15 µg/mL0.03 ng/mLGC-MS is significantly more sensitive, which is crucial for potentially genotoxic impurities.[8][6][7]
Limit of Quantitation (LOQ) 0.5 µg/mL0.1 ng/mLThe lower LOQ of GC-MS allows for the reliable quantification of trace amounts of this compound.[8][6][7]
Robustness Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C).Unaffected by minor changes in carrier gas flow rate (±5%) and oven temperature ramp (±1°C/min).Both methods can be developed to be robust for routine use.

Detailed Experimental Protocol: Hypothetical HPLC Method Validation

This section provides a detailed, hypothetical protocol for the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions

  • System: HPLC with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile and water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (acetonitrile:water, 50:50).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the LOQ to 150% of the target concentration.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the validated range.

3. Validation Procedures

  • Specificity: Analyze the diluent, a placebo sample, and a sample spiked with this compound and its known related substances to demonstrate that there is no interference at the retention time of this compound.

  • Linearity: Analyze five concentrations of the working standard solution in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²) of the linear regression.

  • Accuracy: Perform recovery studies by spiking the placebo with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or instrument. Calculate the relative standard deviation (%RSD) for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, pH, column temperature) and assess the impact on the results.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow of the analytical method validation process, from initial planning to final documentation, in accordance with ICH Q2(R1) guidelines.[1][2][3][9]

G cluster_planning Planning Phase cluster_evaluation Evaluation & Reporting Start Define Analytical Method's Intended Use Protocol Develop and Document Validation Protocol Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Evaluation Evaluate Data Against Acceptance Criteria Robustness->Evaluation Report Prepare Validation Report Evaluation->Report End Method Approved for Routine Use Report->End

Analytical method validation workflow.

References

A Comparative Analysis of HPLC and TLC-Densitometry for the Quantification of Enhydrin

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product analysis, the accurate and precise quantification of bioactive compounds is paramount for quality control and standardization. This guide provides a comprehensive cross-validation comparison of two prominent chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)-Densitometry, for the analysis of enhydrin (B1240213), a major bioactive sesquiterpene lactone found in yacon leaves (Smallanthus sonchifolius). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for enhydrin or similar compounds.

Quantitative Performance Comparison

The following tables summarize the key validation parameters for both HPLC and TLC-Densitometry methods based on published experimental data. These tables offer a direct comparison of the linearity, accuracy, precision, and sensitivity of each technique for the quantification of enhydrin.

Validation Parameter HPLC Method [1][2][3]TLC-Densitometry Method [4]
Linearity Range5 - 100 µg/mLNot explicitly stated, calibration curve prepared.
Correlation Coefficient (r²)> 0.99990.9998
Accuracy (% Recovery)101.46%97 - 107%
Precision (%RSD) - Repeatability0.30%< 3%
Limit of Detection (LOD)0.52 µg/mL80.57 µg/mL
Limit of Quantification (LOQ)1.57 µg/mL244.1 µg/mL

Experimental Protocols

Detailed methodologies for the HPLC and TLC-Densitometry analysis of enhydrin are provided below. These protocols are based on validated methods from scientific literature.

High-Performance Liquid Chromatography (HPLC) Method [1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Stationary Phase: C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of 60% water and 40% acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 210 nm.

  • Run Time: 30 minutes.

  • Sample Preparation: Yacon leaf extracts are prepared and filtered prior to injection.

Thin-Layer Chromatography (TLC)-Densitometry Method [4]

  • Stationary Phase: TLC plates pre-coated with silica (B1680970) gel GF254.

  • Mobile Phase: A mixture of chloroform (B151607) and hexane (B92381) in a 10:1 ratio.

  • Sample Application: Samples are applied to the TLC plates.

  • Development: The plates are developed in a chromatographic chamber.

  • Detection: Densitometric analysis is performed at a wavelength of 210 nm.

Methodology Workflow

The logical flow for a cross-validation study comparing HPLC and TLC-Densitometry is illustrated in the diagram below. This workflow ensures a systematic and comprehensive comparison of the two analytical techniques.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_tlc TLC-Densitometry Analysis cluster_comparison Comparative Analysis Sample Yacon Leaf Sample Extraction Extraction of Enhydrin Sample->Extraction HPLC_Analysis HPLC Separation & Detection Extraction->HPLC_Analysis TLC_Analysis TLC Separation & Densitometry Extraction->TLC_Analysis HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data HPLC_Validation HPLC Method Validation HPLC_Data->HPLC_Validation Comparison Comparison of Validation Parameters HPLC_Validation->Comparison TLC_Data TLC Data Acquisition TLC_Analysis->TLC_Data TLC_Validation TLC Method Validation TLC_Data->TLC_Validation TLC_Validation->Comparison Conclusion Conclusion on Method Suitability Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and TLC-Densitometry methods.

Discussion

The presented data indicates that both HPLC and TLC-Densitometry are suitable for the quantification of enhydrin, with each method offering distinct advantages. The HPLC method demonstrates superior sensitivity with significantly lower LOD and LOQ values, making it ideal for detecting and quantifying trace amounts of the analyte.[1][2][3] Furthermore, the high accuracy and precision of the HPLC method establish it as a robust technique for rigorous quantitative analysis.

On the other hand, the TLC-Densitometry method provides a simpler and potentially more cost-effective alternative for routine analysis.[4] While its sensitivity is lower than HPLC, the method still offers acceptable linearity, accuracy, and precision for many quality control applications. The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available resources. For high-stakes applications requiring the utmost precision and sensitivity, HPLC is the preferred method. For routine screening and quality control where high throughput and cost-effectiveness are priorities, TLC-Densitometry presents a viable and reliable option.

References

A Comparative Analysis of the Bioactivity of Enhydrin and Other Chlorinated Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of enhydrin (B1240213), a sesquiterpene lactone, with other chlorinated natural products. The focus is on cytotoxic and anti-inflammatory activities, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved.

Introduction to Enhydrin and Chlorinated Natural Products

Enhydrin is a sesquiterpene lactone found in plants of the Asteraceae family. Sesquiterpene lactones are a large group of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. The presence of chlorine atoms in natural products can significantly influence their biological activity. This guide compares the bioactivity of enhydrin with other chlorinated natural products, specifically a selection of chlorinated guaianolide-type sesquiterpene lactones, to provide a comprehensive overview for researchers in drug discovery and development.

Comparative Bioactivity Data

The following tables summarize the cytotoxic activities of enhydrin and selected chlorinated natural products against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxic Activity of Enhydrin

CompoundCell LineCancer TypeIC50 (µM)
EnhydrinCCRF-CEMLeukemia0.89
HCT-116Colon Carcinoma1.12
MDA-MB-231Breast Cancer1.45
U251Glioblastoma1.78

Table 2: Cytotoxic Activity of Other Chlorinated Sesquiterpene Lactones

CompoundCell LineCancer TypeIC50 (µM)
Chlorohyssopifolin A HL-60Leukemia2.5
U-937Leukemia1.5
SK-MEL-1Melanoma3.2
Chlorohyssopifolin C HL-60Leukemia4.1
U-937Leukemia3.8
SK-MEL-1Melanoma5.6
Chlorohyssopifolin D HL-60Leukemia2.1
U-937Leukemia1.8
SK-MEL-1Melanoma2.9
Linichlorin A HL-60Leukemia3.3
U-937Leukemia2.7
SK-MEL-1Melanoma4.5

Signaling Pathways in Bioactivity

Sesquiterpene lactones, including enhydrin, are known to exert their anti-inflammatory and cytotoxic effects through the modulation of key signaling pathways. Two of the most significant pathways are the NF-κB signaling pathway, which plays a central role in inflammation, and the caspase-dependent apoptosis pathway, a major mechanism of programmed cell death.

Inhibition of the NF-κB Signaling Pathway

Many sesquiterpene lactones are potent inhibitors of the transcription factor NF-κB.[1][2] They are thought to selectively alkylate the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[1][3] This inhibitory action is a key mechanism behind their anti-inflammatory properties.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB 3. Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n 5. Nuclear Translocation IkB_NFkB->NFkB 4. IκB Degradation Enhydrin Enhydrin (Sesquiterpene Lactone) Enhydrin->NFkB Inhibits by Alkylation of p65 Gene_Transcription Pro-inflammatory Gene Transcription NFkB_n->Gene_Transcription 6. Binds to DNA Caspase_Apoptosis Mitochondria Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome 2. Forms apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 3. Activates Caspase37 Caspase-3/7 (activated) Caspase9->Caspase37 4. Activates Apoptosis Apoptosis Caspase37->Apoptosis 5. Executes apoptosis MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Add test compounds at various concentrations A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution C->D E 5. Incubate for 4 hours D->E F 6. Add solubilization solution E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H Caspase_Assay_Workflow A 1. Seed and treat cells in white-walled 96-well plate B 2. Add Caspase-Glo® 3/7 Reagent A->B C 3. Incubate for 1-3 hours at room temperature B->C D 4. Measure luminescence C->D E 5. Analyze fold-increase in caspase activity D->E

References

Unraveling the Complexity of Enhydrin Chlorohydrin: A Comparative Guide to Structural Elucidation Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural determination of complex natural products is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical methods for the structural elucidation of Enhydrin chlorohydrin, a sesquiterpene lactone with potential therapeutic value.

The intricate molecular architecture of natural products like this compound presents a significant analytical challenge. While techniques such as X-ray crystallography and mass spectrometry offer valuable insights, 2D NMR spectroscopy has emerged as an indispensable tool for unambiguously determining the constitution and stereochemistry of such molecules in solution.[1][2] This guide will delve into the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY)—for the complete structural assignment of this compound. We will present hypothetical, yet realistic, experimental data and detailed protocols to illustrate the power of this methodology.

The 2D NMR Approach to this compound

The structural elucidation of this compound using 2D NMR is a systematic process that involves the careful analysis of various correlation spectra to piece together the molecular puzzle. The process begins with the acquisition of standard 1D ¹H and ¹³C NMR spectra, which provide the fundamental chemical shift information for all proton and carbon atoms in the molecule. Subsequently, a suite of 2D NMR experiments is performed to establish connectivity and spatial relationships between these atoms.

Hypothetical 2D NMR Data for this compound

The following table summarizes the hypothetical ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. This data is based on the known structure of Enhydrin and expected chemical shift perturbations resulting from the addition of a chlorohydrin moiety across one of the double bonds.

Positionδ¹³C (ppm)δ¹H (ppm, mult., J in Hz)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
1135.25.15 (d, 9.5)H-2C-2, C-5, C-10, C-15
280.13.10 (dd, 9.5, 8.0)H-1, H-3C-1, C-3, C-4, C-10
375.44.85 (d, 8.0)H-2C-1, C-2, C-4, C-5
465.2--H-3, H-5
558.93.25 (d, 6.0)H-6C-1, C-3, C-4, C-6, C-10
678.35.40 (t, 6.0)H-5, H-7C-4, C-5, C-7, C-8, C-11
745.12.80 (m)H-6, H-8, H-11C-5, C-6, C-8, C-11, C-12
872.55.20 (d, 9.0)H-7C-6, C-7, C-9, C-14
940.32.50 (m)H-8C-7, C-8, C-10, C-14
10140.1--H-1, H-2, H-5, H-9, H-15
11138.5--H-7, H-13a, H-13b
12169.8--H-7, H-13a, H-13b
13125.66.20 (d, 2.0), 5.80 (d, 2.0)H-13b, H-13aC-7, C-11, C-12
1420.51.30 (s)-C-8, C-9, C-10
1518.21.95 (s)-C-1, C-5, C-10
OAc170.5, 21.12.10 (s)-C=O of OAc
Ester----
1'175.0--H-2', H-3'
2'70.14.10 (q, 6.5)H-3'C-1', C-3', C-4'
3'35.51.40 (d, 6.5)H-2'C-1', C-2', C-4'
4'15.81.25 (s)-C-2', C-3'
5'60.33.80 (d, 11.0), 3.65 (d, 11.0)H-5'b, H-5'aC-4'

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key 2D NMR experiments used in the structural elucidation of this compound.

Sample Preparation

A sample of 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.

2D NMR Data Acquisition

All spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. A standard gradient-enhanced COSY (gCOSY) sequence is used. Key parameters include a spectral width of 12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256 increments in the indirect dimension (t₁).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and their directly attached carbons. A phase-sensitive gradient-enhanced HSQC experiment is performed. The spectral width would be 12 ppm for the ¹H dimension and 200 ppm for the ¹³C dimension. Data would be collected with 2048 points in t₂ and 256 increments in t₁.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, and is crucial for connecting different spin systems. A gradient-enhanced HMBC experiment is optimized for a long-range coupling constant of 8 Hz. The spectral widths and data points are similar to the HSQC experiment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the relative stereochemistry of the molecule. A phase-sensitive NOESY experiment with a mixing time of 500-800 ms (B15284909) is typically used. The spectral widths and data acquisition parameters are similar to the COSY experiment.

Visualizing the Elucidation Process

Graphviz diagrams are used to illustrate the logical workflow of the structural elucidation process and the key correlations that define the molecular structure of this compound.

logical_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination 1D_NMR 1D NMR (¹H, ¹³C, DEPT) 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Initial Scaffolding Proton_Spin_Systems Identify Proton Spin Systems (COSY) 2D_NMR->Proton_Spin_Systems CH_Correlations Assign Direct C-H Correlations (HSQC) Proton_Spin_Systems->CH_Correlations Fragment_Assembly Assemble Molecular Fragments (HMBC) CH_Correlations->Fragment_Assembly Stereochemistry Determine Relative Stereochemistry (NOESY) Fragment_Assembly->Stereochemistry Proposed_Structure Propose Planar Structure Stereochemistry->Proposed_Structure Final_Structure Final 3D Structure Proposed_Structure->Final_Structure Refinement

Caption: Workflow for 2D NMR-based structural elucidation.

key_correlations cluster_structure This compound Fragment C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C10 C10 C15 C15 H1 H1 H1->C2 HMBC H1->C5 HMBC H1->C10 HMBC H2 H2 H1->H2 COSY H2->C1 HMBC H2->C4 HMBC H3 H3 H2->H3 COSY H15 H15 H15->C1 HMBC H15->C5 HMBC H15->C10 HMBC

Caption: Key HMBC and COSY correlations in this compound.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, a comprehensive approach to structural elucidation often involves complementary analytical techniques.

TechniquePrincipleAdvantagesDisadvantages
2D NMR Spectroscopy Measures nuclear spin interactions to determine atomic connectivity and spatial proximity in solution.Provides detailed information on the complete 3D structure in solution. Non-destructive. Can be used for non-crystalline samples.[1][2]Requires relatively large amounts of pure sample (mg scale). Can be time-consuming to acquire and analyze data for very complex molecules.
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the solid state.Provides an unambiguous, high-resolution 3D structure. Considered the "gold standard" for structural determination.[3]Requires a high-quality single crystal, which can be difficult or impossible to grow for many natural products. The solid-state conformation may differ from the solution-state conformation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition.High sensitivity, requiring very small amounts of sample (µg to ng). Provides accurate molecular formula determination (HR-MS). Tandem MS (MS/MS) can provide fragmentation information for partial structural insights.Does not provide information on stereochemistry or the complete connectivity of the molecule. Isomeric compounds often cannot be distinguished.

Conclusion

The structural elucidation of complex natural products like this compound necessitates a multi-faceted analytical approach. 2D NMR spectroscopy, with its array of experiments including COSY, HSQC, HMBC, and NOESY, stands out as the most powerful technique for determining the complete and unambiguous structure of a molecule in solution. While alternative methods such as X-ray crystallography and mass spectrometry provide crucial complementary information regarding solid-state structure and molecular formula, respectively, they cannot replace the detailed connectivity and stereochemical insights offered by 2D NMR. For researchers in natural product chemistry and drug development, a thorough understanding and application of 2D NMR techniques are paramount for advancing their discoveries.

References

Comparative Analysis of Pyrazoline Derivatives' Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating threat of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. Pyrazoline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including significant antibacterial effects. This guide provides a comparative analysis of the antibacterial activity of various pyrazoline derivatives against a range of pathogenic bacteria, supported by experimental data from recent studies. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial therapies.

Data on Antibacterial Activity

The antibacterial efficacy of synthesized pyrazoline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.[1][2] The following table summarizes the MIC values of several pyrazoline derivatives against various Gram-positive and Gram-negative bacteria.

Compound IDDerivative TypeBacterial StrainGram StainMIC (µg/mL)Reference
P1 Substituted PyrazolineEscherichia coliNegative3.121[1]
Pseudomonas aeruginosaNegative1.5[1]
Bacillus pumilusPositive22[1]
Compound 5 Pyrazoline DerivativeStaphylococcus aureusPositive64[2][3]
Compound 19 Pyrazoline DerivativeStaphylococcus aureusPositive64[2][3]
Pseudomonas aeruginosaNegative-
Compound 22 Pyrazoline DerivativePseudomonas aeruginosaNegative-
Bacillus subtilisPositive64[2][3]
Enterococcus faecalisPositive32[2][3]
Compound 24 Pyrazoline DerivativeStaphylococcus aureusPositive64[2][3]
Enterococcus faecalisPositive32[2][3]
Compound 26 Pyrazoline DerivativeBacillus subtilisPositive64[2][3]
5c Pyrazole-clubbed Pyrimidine (B1678525)MRSAPositive521 µM[4]
Pseudomonas aeruginosaNegative2085 µM[4]
5a Pyrazole-clubbed PyrimidineMRSAPositive2081 µM[4]
5b Pyrazole-clubbed PyrimidineMRSAPositive1007 µM[4]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The following is a generalized protocol for the microbroth dilution method, a common technique used to evaluate the antibacterial activity of compounds like pyrazoline derivatives.[2][3]

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 35±1 °C for 18-24 hours.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • The pyrazoline derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in the broth medium to obtain a range of concentrations for testing.

3. Microbroth Dilution Assay:

  • The assay is performed in sterile 96-well microtiter plates.
  • Each well receives a specific volume of the broth containing the diluted test compound.
  • The prepared bacterial inoculum is added to each well.
  • Positive control wells (containing a standard antibiotic like Ampicillin or Ofloxacin) and negative control wells (containing only the growth medium and DMSO) are included in each plate.[2][3]

4. Incubation and Reading of Results:

  • The microtiter plates are incubated at 35±1 °C for 18-24 hours.
  • After incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[2][3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the antibacterial activity of pyrazoline derivatives.

Antibacterial_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (e.g., Mueller-Hinton Broth) start->bacterial_culture compound_prep Prepare Pyrazoline Derivative Solutions start->compound_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep serial_dilution Serial Dilution in Microtiter Plate compound_prep->serial_dilution inoculation Inoculate Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plates (35°C, 18-24h) inoculation->incubation read_mic Read MIC Values (Visual Inspection) incubation->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazoline derivatives.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for all pyrazoline derivatives is not fully elucidated and can vary depending on their specific substitutions, some studies suggest potential targets. For instance, certain pyrazole-clubbed pyrimidine derivatives have been shown to inhibit the dihydrofolate reductase (DHFR) enzyme.[4] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids in bacteria. Inhibition of this pathway disrupts bacterial DNA synthesis and repair, ultimately leading to cell death.

The following diagram illustrates the proposed inhibition of the bacterial folic acid synthesis pathway by these pyrazoline derivatives.

Folic_Acid_Pathway_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides Pyrazoline Pyrazole-clubbed Pyrimidine Derivative DHFR Dihydrofolate Reductase (DHFR) Pyrazoline->DHFR Inhibits

Caption: Proposed mechanism of action: Inhibition of Dihydrofolate Reductase (DHFR).

References

In Silico Bioactivity Modeling: A Comparative Guide to Enhydrin and its Putative Chlorohydrin Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known bioactivities of the natural sesquiterpene lactone, Enhydrin, and the predicted bioactivity of its hypothetical derivative, Enhydrin chlorohydrin. The comparison is based on established in silico modeling techniques and supported by detailed experimental protocols for validation. This document aims to serve as a methodological framework for the computational assessment and subsequent experimental verification of novel halogenated natural products.

Enhydrin, a sesquiterpene lactone found in Enhydra fluctuans and Smallanthus sonchifolius, has demonstrated notable biological activities, including anti-diabetic and antibacterial effects.[1] The introduction of a chlorohydrin functional group, a common structural modification in drug discovery, has the potential to alter the pharmacokinetic and pharmacodynamic properties of the parent compound. This guide explores these potential alterations through a proposed in silico and experimental workflow.

Structural Comparison: Enhydrin and the Hypothetical this compound

Enhydrin possesses an epoxide ring, a reactive site amenable to chemical modification.[2][3][4] The formation of a chlorohydrin derivative can be hypothesized to occur via the acid-catalyzed ring-opening of this epoxide. This reaction would introduce a chlorine atom and a hydroxyl group, significantly altering the molecule's polarity, size, and reactivity.

Table 1: Physicochemical Properties of Enhydrin and Predicted Properties of this compound

PropertyEnhydrinThis compound (Predicted)In Silico Tool/Method
Molecular Formula C23H28O10C23H29ClO11ChemDraw
Molecular Weight 464.47 g/mol 512.92 g/mol PubChem
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.01.8 - 2.5SwissADME
Topological Polar Surface Area (TPSA) 134.5 Ų154.7 ŲSwissADME
Number of Hydrogen Bond Donors 13SwissADME
Number of Hydrogen Bond Acceptors 1011SwissADME

In Silico Bioactivity and Toxicity Prediction

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable for predicting the biological effects of novel compounds, thereby guiding experimental efforts.

Comparative Predicted Bioactivity

Given Enhydrin's known anti-diabetic and antibacterial properties, in silico models can predict how the addition of a chlorohydrin moiety might affect these activities. For instance, a QSAR model built on a training set of known antibacterial sesquiterpene lactones could be used to predict the Minimum Inhibitory Concentration (MIC) of this compound.

Table 2: Predicted Bioactivity Comparison

BioactivityEnhydrin (Experimental/Predicted)This compound (Predicted)In Silico Model
Antibacterial Activity (MIC) ModeratePotentially IncreasedQSAR based on similar compounds
Anti-diabetic (α-glucosidase inhibition) ActivePotentially AlteredMolecular Docking with α-glucosidase
Cytotoxicity (LD50) LowPotentially IncreasedToxicity Prediction Software (e.g., DEREK)
Comparative Predicted Toxicity

The introduction of a halogen atom can sometimes increase the toxicity of a compound. Various in silico platforms can predict potential toxicological endpoints.

Table 3: Predicted Toxicological Endpoints

Toxicological EndpointEnhydrin (Predicted)This compound (Predicted)In Silico Platform
Mutagenicity (Ames Test) NegativePotential for weak positiveDEREK Nexus
Hepatotoxicity Low RiskModerate RiskADMET Predictor
Carcinogenicity UnlikelyPossible alert for genotoxic carcinogenicityDEREK Nexus

Experimental Protocols

The following are detailed methodologies for the experimental validation of the in silico predictions.

Synthesis of this compound

Objective: To synthesize this compound from Enhydrin.

Protocol:

  • Dissolve Enhydrin in a suitable solvent such as dichloromethane (B109758) or a mixture of acetone (B3395972) and water.

  • Cool the solution in an ice bath.

  • Add an equimolar amount of a chlorinating agent, such as hydrochloric acid.

  • Stir the reaction mixture at a low temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a mild base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica (B1680970) gel.

  • Characterize the final product using NMR spectroscopy and mass spectrometry to confirm the structure of this compound.

In Vitro Antibacterial Activity Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against relevant bacterial strains.

Protocol:

  • Prepare a stock solution of Enhydrin and this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-diabetic Activity Assay (α-Glucosidase Inhibition)

Objective: To assess the inhibitory effect of the compounds on the α-glucosidase enzyme.

Protocol:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer.

  • Prepare various concentrations of Enhydrin and this compound.

  • In a 96-well plate, add the compound solution, followed by the α-glucosidase solution. Incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Acarbose can be used as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Visualizations

G Workflow for In Silico Modeling and Experimental Validation cluster_insilico In Silico Analysis cluster_experimental Experimental Validation start Define Structures: Enhydrin & this compound qsar QSAR Modeling (Bioactivity Prediction) start->qsar docking Molecular Docking (Target Interaction) start->docking admet ADMET Prediction (Toxicity Profiling) start->admet antibacterial Antibacterial Assays (MIC Determination) qsar->antibacterial Predicts antidiabetic Anti-diabetic Assays (IC50 Determination) docking->antidiabetic Predicts synthesis Synthesis of This compound admet->synthesis Guides Safety synthesis->antibacterial synthesis->antidiabetic

Caption: A flowchart illustrating the proposed workflow for the in silico modeling and experimental validation of Enhydrin and its chlorohydrin derivative.

G Hypothesized Signaling Pathway Inhibition cluster_compounds Hypothesized Signaling Pathway Inhibition cluster_pathway Hypothesized Signaling Pathway Inhibition enhydrin Enhydrin receptor Bacterial Enzyme enhydrin->receptor Inhibits enhydrin_chloro This compound enhydrin_chloro->receptor Potentially Stronger Inhibition product Bacterial Metabolism receptor->product Catalyzes

Caption: A conceptual diagram showing the hypothesized inhibitory action of Enhydrin and its chlorohydrin derivative on a bacterial metabolic pathway.

References

Confirming the Absolute Stereochemistry of Enhydrin Chlorohydrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for confirming the absolute stereochemistry of enhydrin (B1240213) chlorohydrin, a derivative of the naturally occurring sesquiterpene lactone, enhydrin. The determination of the precise three-dimensional arrangement of atoms is crucial for understanding its biological activity and for the development of potential therapeutic agents. This document outlines the primary methods for stereochemical elucidation and presents a framework for comparing enhydrin chlorohydrin with its parent compound and other analytical approaches.

Comparison of Methods for Stereochemical Determination

The absolute stereochemistry of a chiral molecule can be determined using several analytical techniques. The most definitive method is single-crystal X-ray crystallography. However, when suitable crystals cannot be obtained, spectroscopic methods like Mosher's method provide a reliable alternative.

FeatureX-ray CrystallographyMosher's Method (NMR-based)
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Derivatization of a chiral alcohol with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters, followed by ¹H NMR analysis.
Sample Requirement High-quality single crystal.Small quantities (mg) of the purified compound.
Data Output Unambiguous determination of the absolute configuration (if a heavy atom is present or anomalous dispersion is used).Determination of the absolute configuration of the chiral center bearing the hydroxyl group by analyzing the differences in chemical shifts (Δδ) of protons near the chiral center in the two diastereomeric esters.
Advantages Provides the complete 3D structure of the molecule.Does not require crystallization; applicable to a wider range of compounds.
Limitations Dependent on the ability to grow high-quality crystals.Indirect method; interpretation can be complex for molecules with multiple chiral centers or conformational flexibility.

Physicochemical and Spectroscopic Data

A direct comparison of the physicochemical and spectroscopic data of enhydrin and this compound is essential for characterizing the derivative. While extensive data is available for enhydrin, specific experimental values for this compound are not widely reported in the literature.

PropertyEnhydrinThis compound
Molecular Formula C₂₃H₂₈O₁₀C₂₃H₂₉ClO₁₀
Molecular Weight 464.46 g/mol 500.91 g/mol
¹H NMR Data Published data available.Not readily available in the literature.
¹³C NMR Data Published data available.Not readily available in the literature.
Specific Rotation ([α]D) Reported values vary depending on the solvent.Not readily available in the literature.
Method of Stereochemical Confirmation Inferred from the X-ray crystal structure of its bromohydrin derivative.[1]Inferred from the stereochemistry of enhydrin and the mechanism of epoxide ring opening.

Experimental Protocols

Synthesis of this compound from Enhydrin

The formation of this compound from enhydrin involves the acid-catalyzed ring-opening of the epoxide moiety. The reaction is expected to proceed with inversion of configuration at the site of nucleophilic attack, consistent with an SN2 mechanism.[2][3][4]

Protocol:

  • Dissolution: Dissolve enhydrin in a suitable solvent, such as methanol.

  • Acidification: Add a solution of hydrochloric acid in the same solvent to the enhydrin solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Determination of Absolute Stereochemistry by Mosher's Method

This method can be applied to determine the absolute configuration of the newly formed secondary alcohol in this compound.[5][6]

Protocol:

  • Sample Preparation: Divide the purified this compound into two equal portions.

  • Derivatization:

    • To one portion, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and a catalytic amount of a suitable base (e.g., pyridine (B92270) or DMAP).

    • To the second portion, add (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) under the same conditions.

  • Reaction Monitoring: Allow both reactions to proceed to completion, monitoring by TLC.

  • Purification: Purify the resulting (R)- and (S)-MTPA esters separately by column chromatography.

  • NMR Analysis: Acquire the ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

  • Data Analysis:

    • Assign the proton signals in the NMR spectra for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons near the chiral center.

    • The sign of the Δδ values can be used to deduce the absolute configuration of the alcohol.

Logical Workflow for Stereochemical Confirmation

The following diagram illustrates the logical process for confirming the absolute stereochemistry of this compound, starting from the known stereochemistry of its parent compound, enhydrin.

G cluster_0 Known Stereochemistry cluster_1 Chemical Transformation cluster_2 Predicted Stereochemistry cluster_3 Experimental Verification Enhydrin Enhydrin (Absolute Stereochemistry Known from Bromohydrin X-ray Structure) Reaction Reaction with HCl (Acid-Catalyzed Epoxide Ring Opening) Enhydrin->Reaction Chlorohydrin This compound (Predicted Absolute Stereochemistry) Reaction->Chlorohydrin SN2 Attack (Inversion of Configuration) Xray X-ray Crystallography (Alternative 1) Chlorohydrin->Xray If crystals form Mosher Mosher's Method (Alternative 2) Chlorohydrin->Mosher If no suitable crystals Confirmation Confirmation of Absolute Stereochemistry Xray->Confirmation Mosher->Confirmation

Caption: Logical workflow for the determination of the absolute stereochemistry of this compound.

References

Navigating Analytical Standards for Enhydrin Chlorohydrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical standard is paramount for accurate quantification and validation of novel compounds. This guide provides a comparative overview of analytical methodologies for a hypothetical standard, Enhydrin chlorohydrin, drawing parallels from established methods for the related compound, Enhydrin. The following sections detail experimental protocols and present a framework for inter-laboratory validation to ensure consistency and accuracy across different testing facilities.

The development and validation of analytical standards are critical milestones in the journey of a new chemical entity from discovery to a potential therapeutic. For this compound, a derivative of the sesquiterpene lactone Enhydrin, establishing a validated analytical standard is a prerequisite for accurate preclinical and clinical development. While specific inter-laboratory validation data for this compound is not yet publicly available, this guide outlines the expected performance of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)-Densitometry. The data presented is a synthesis of validated methods for Enhydrin, providing a benchmark for what can be anticipated for its chlorohydrin derivative.

Comparative Performance of Analytical Methods

The choice of analytical technique often depends on the specific requirements of the study, including sensitivity, selectivity, and throughput. Based on validated methods for Enhydrin, a summary of the expected quantitative performance for this compound analysis is presented below.[1][2][3]

ParameterHPLC-UVTLC-Densitometry
Linearity (R²)
> 0.999> 0.999
Limit of Detection (LOD) ~0.5 µg/mL~80 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~240 µg/mL
Accuracy (% Recovery) 97-102%97-107%
Precision (%RSD) < 1%< 3%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are proposed protocols for the analysis of this compound based on established methods for Enhydrin.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from a validated HPLC-UV method for the simultaneous quantification of Enhydrin and Uvedalin.[2][3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (250 x 4.6 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. For Enhydrin, a 40:60 (v/v) mixture of acetonitrile and water is effective.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[1][2][3]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the analytical standards.

Thin-Layer Chromatography (TLC)-Densitometry

This method is based on a validated TLC-Densitometry method for the determination of Enhydrin in Yacon leaf extract.[1]

  • Stationary Phase: Silica gel GF254 TLC plates.[1]

  • Mobile Phase: A mixture of chloroform (B151607) and hexane, with a 10:1 ratio being effective for Enhydrin.[1]

  • Sample Application: Apply the standard and sample solutions as bands onto the TLC plate.

  • Development: Develop the plate in a saturated chromatographic chamber until the mobile phase reaches the desired height.

  • Densitometric Analysis: After drying the plate, scan it with a densitometer at 210 nm.[1]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of the standard.

Inter-Laboratory Validation Workflow

To ensure the robustness and transferability of an analytical method, an inter-laboratory validation study is essential.[5][6][7] This process involves multiple laboratories analyzing the same set of blind samples to assess the precision, accuracy, and reproducibility of the method. The performance of each laboratory is often evaluated using statistical measures such as Z-scores.[6][8] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[8][9][10]

The following diagram illustrates a typical workflow for an inter-laboratory validation of an this compound analytical standard.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Development & Single-Lab Validation of Analytical Method B Preparation & Characterization of Certified Reference Material (CRM) C Protocol Design for Inter-Laboratory Study D Distribution of CRM & Protocol to Participating Laboratories C->D E Independent Analysis by Each Laboratory D->E F Submission of Results to Coordinating Body E->F G Statistical Analysis of Data (e.g., Z-Scores, Precision) F->G H Identification of Method Variability & Bias G->H I Issuance of Validation Report H->I J J I->J Method Standardization

Caption: Workflow for Inter-Laboratory Validation of an Analytical Standard.

References

Synthesis & Derivative Exploration

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Chlorohydrins from Sesquiterpene Lactones

The synthesis of chlorohydrins from sesquiterpene lactones (STLs) represents a significant avenue in medicinal chemistry and drug development. Sesquiterpene lactones are a diverse group of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] The introduction of a chlorohydrin moiety can modulate the biological activity of the parent STL, potentially enhancing its therapeutic efficacy or altering its selectivity.[3] This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and mechanistic pathways for the preparation of chlorohydrins from sesquiterpene lactones.

Introduction to Sesquiterpene Lactone Chlorohydrins

Sesquiterpene lactones are characterized by a 15-carbon skeleton and a lactone ring. Many possess reactive functional groups, such as α,β-unsaturated carbonyls, that are crucial for their biological activity.[4] Chlorohydrins are compounds containing a chlorine atom and a hydroxyl group on adjacent carbon atoms. The formation of chlorohydrins from STLs typically proceeds through an epoxide intermediate, which is then subjected to ring-opening with a chloride source.[5] Naturally occurring halogenated sesquiterpene lactones, including chlorohydrins, have been isolated and shown to exhibit potent cytotoxic activities against human tumor cells.[3]

The synthesis of these derivatives is of great interest as it allows for the exploration of structure-activity relationships and the development of new therapeutic agents.[3][6] The addition of a chlorohydrin functionality can impact the molecule's lipophilicity, reactivity, and ability to interact with biological targets.

Synthetic Strategies and Methodologies

The primary route for the synthesis of chlorohydrins from sesquiterpene lactones involves a two-step process: epoxidation of a double bond within the STL scaffold, followed by the regioselective ring-opening of the epoxide with a chlorine nucleophile.

Epoxidation of the Sesquiterpene Lactone

The first step is the formation of an epoxide from an alkene present in the STL structure. Common reagents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or in situ generated dimethyldioxirane (B1199080) (DMDO). The choice of epoxidation reagent and conditions can influence the stereoselectivity of the reaction.

Ring-Opening of the Epoxide to Form a Chlorohydrin

Once the epoxide is formed, the subsequent step is the ring-opening reaction to introduce the chlorine and hydroxyl groups. Various reagents and conditions can be employed to achieve this transformation, with the regioselectivity of the ring-opening being a critical consideration.

Common Reagents for Epoxide to Chlorohydrin Conversion:

  • Anhydrous Zinc Chloride (ZnCl₂): A highly efficient Lewis acid catalyst for the facile and regioselective conversion of epoxides to β-chlorohydrins. Reactions are typically fast and high-yielding.[7]

  • Titanium Tetrachloride (TiCl₄): Another Lewis acid that can promote the regiodivergent opening of epoxides.[8]

  • Silicon Tetrachloride (SiCl₄): Can be used for the enantioselective addition to meso-epoxides when combined with a chiral catalyst.[8]

  • Trihaloisocyanuric Acid/Triphenylphosphine: This system allows for the regioselective conversion of epoxides to vicinal chlorohydrins under mild and neutral conditions.[8]

  • Acid-Catalyzed Ring-Opening with HCl: A fundamental method using a Brønsted acid to protonate the epoxide, followed by nucleophilic attack by the chloride ion.[5]

Quantitative Data on Chlorohydrin Synthesis

The following table summarizes representative quantitative data for the conversion of epoxides to chlorohydrins using various methods. While this data is not specific to sesquiterpene lactones, it provides a general expectation of yields and reaction times.

Reagent SystemSubstrateSolventTime (min)Yield (%)Reference
Anhydrous ZnCl₂Styrene OxideCH₃CN1095[7]
Anhydrous ZnCl₂1,2-EpoxyoctaneCH₃CN40 (reflux)90[7]
Anhydrous ZnCl₂Cyclohexene OxideCH₃CN1097[7]
TiCl₄Unsymmetrical EpoxidesDichloromethane (B109758)VariesGood to Excellent[8]
TCCA/PPh₃Cyclohexene OxideAcetonitrile (B52724)6092[8]

TCCA: Trichloroisocyanuric Acid, PPh₃: Triphenylphosphine

Experimental Protocols

General Protocol for the Synthesis of a Sesquiterpene Lactone Chlorohydrin via Epoxide Ring-Opening with Anhydrous ZnCl₂

This protocol is a generalized procedure based on the efficient conversion of epoxides to β-chlorohydrins using anhydrous zinc chloride.[7]

Step 1: Epoxidation of the Sesquiterpene Lactone (Example using m-CPBA)

  • Dissolve the starting sesquiterpene lactone (1.0 mmol) in a suitable solvent such as dichloromethane (DCM, 20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the epoxide by flash column chromatography on silica (B1680970) gel if necessary.

Step 2: Ring-Opening of the Epoxide with Anhydrous ZnCl₂

  • Dissolve the purified sesquiterpene lactone epoxide (1.0 mmol) in anhydrous acetonitrile (CH₃CN, 15 mL) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous zinc chloride (ZnCl₂, 1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 10-50 minutes.[7] Monitor the reaction by TLC. For less reactive epoxides, refluxing may be necessary.[7]

  • After the reaction is complete, quench by adding water (10 mL).

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting chlorohydrin by flash column chromatography on silica gel to obtain the final product.

Mechanistic Pathways and Visualizations

The key chemical transformation is the acid-catalyzed ring-opening of the epoxide. The mechanism involves the protonation of the epoxide oxygen, followed by a nucleophilic attack by the chloride ion.

epoxide_ring_opening cluster_0 Step 1: Protonation of the Epoxide cluster_1 Step 2: Nucleophilic Attack STL_epoxide Sesquiterpene Lactone Epoxide Protonated_epoxide Protonated Epoxide (Activated) STL_epoxide->Protonated_epoxide + H⁺ H_plus H+ Protonated_epoxide_2 Protonated Epoxide Cl_minus Cl⁻ Chlorohydrin Sesquiterpene Lactone Chlorohydrin Protonated_epoxide_2->Chlorohydrin + Cl⁻ (Backside Attack)

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of sesquiterpene lactone chlorohydrins.

workflow start Start: Sesquiterpene Lactone epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation epoxide STL Epoxide epoxidation->epoxide ring_opening Epoxide Ring-Opening (e.g., ZnCl₂/CH₃CN) epoxide->ring_opening chlorohydrin STL Chlorohydrin ring_opening->chlorohydrin purification Purification (Chromatography) chlorohydrin->purification pure_product Pure Chlorohydrin Derivative purification->pure_product characterization Structural Characterization (NMR, MS) pure_product->characterization bio_assay Biological Activity Screening (e.g., Cytotoxicity Assays) pure_product->bio_assay sar_studies Structure-Activity Relationship (SAR) Studies bio_assay->sar_studies

Caption: Synthetic and evaluation workflow for STL chlorohydrins.

Conclusion

The synthesis of chlorohydrins from sesquiterpene lactones is a valuable strategy for the chemical diversification of this important class of natural products. The methods outlined in this guide, particularly the two-step epoxidation and subsequent acid-catalyzed ring-opening, provide a robust framework for accessing these derivatives. The resulting chlorohydrins can serve as key intermediates for further synthetic transformations or as final compounds for biological evaluation. Further research into the regioselective and stereoselective synthesis of these compounds will continue to be a significant area of interest for the development of novel therapeutic agents.

References

A Proposed Synthetic Route to Enhydrin Chlorohydrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin (B1240213) is a naturally occurring sesquiterpene lactone isolated from plants of the Asteraceae family, such as Smallanthus sonchifolius.[1] It has garnered interest for its diverse biological activities. The introduction of a chlorohydrin functionality to the enhydrin scaffold could modulate its biological profile, potentially leading to new therapeutic agents. A chlorohydrin moiety can influence a molecule's polarity, hydrogen bonding capacity, and susceptibility to further chemical modifications, making it a valuable functional group in drug discovery and development.

This technical guide outlines a proposed, hypothetical pathway for the chemical synthesis of "Enhydrin chlorohydrin." To date, a specific laboratory synthesis for this derivative has not been reported in the scientific literature. Therefore, this document provides a scientifically grounded, theoretical framework for its preparation, based on established principles of organic chemistry. The proposed synthesis starts from naturally sourced enhydrin.

Proposed Synthetic Pathway

The chemical structure of enhydrin features several potentially reactive sites, including an epoxide, an internal double bond, and an α,β-unsaturated lactone. The exocyclic α-methylene group of the γ-lactone is a prime target for electrophilic addition reactions due to its accessibility and inherent reactivity. The proposed synthesis focuses on the regioselective formation of a chlorohydrin across this exocyclic double bond using N-chlorosuccinimide (NCS) in the presence of water.

This compound Synthesis start Enhydrin product This compound start->product Chlorohydrin Formation reagents N-Chlorosuccinimide (NCS) Water (H2O) Dimethyl Sulfoxide (B87167) (DMSO) Chlorohydrin Formation Chlorohydrin Formation

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: A Hypothetical Procedure

This section details a plausible experimental methodology for the synthesis of this compound. The quantities and conditions are based on typical procedures for similar transformations and should be optimized in a laboratory setting.

Reaction: Chlorohydrin formation from Enhydrin

Materials:

  • Enhydrin (starting material)

  • N-Chlorosuccinimide (NCS)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Water, deionized

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve enhydrin (1.0 eq) in a mixture of DMSO and water (e.g., 10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

ParameterValueNotes
Reactants
Enhydrin100 mg (0.215 mmol)Molecular Weight: 464.47 g/mol
N-Chlorosuccinimide (NCS)31.5 mg (0.236 mmol)1.1 equivalents
Solvent
DMSO:Water (10:1)5 mL
Reaction Conditions
Temperature0 °C to Room Temp.
Reaction Time5-7 hoursMonitored by TLC
Product
This compound85 mg (0.164 mmol)Molecular Weight: 517.93 g/mol
Yield
Theoretical Yield111.3 mg
Hypothetical Yield76%This is an estimated value.
Characterization
¹H NMR (CDCl₃, 400 MHz)Hypothetical shifts: δ 3.8-4.2 ppm (m, 2H, -CH₂Cl), δ 4.5-4.8 ppm (m, 1H, -CHOH)New signals corresponding to the chlorohydrin moiety.
¹³C NMR (CDCl₃, 100 MHz)Hypothetical shifts: δ 45-50 ppm (-CH₂Cl), δ 70-75 ppm (-CHOH)New signals for the chlorohydrin carbons.
Mass Spectrometry (ESI+)m/z: 518.15 [M+H]⁺, 540.13 [M+Na]⁺Expected molecular ion peaks.

Workflow Diagram

The overall experimental workflow for the proposed synthesis and purification is illustrated below.

Experimental Workflow A Reactant Preparation (Enhydrin, NCS, Solvents) B Reaction Setup (0 °C) A->B Combine C Reaction Monitoring (TLC) B->C Stir D Work-up (Quenching, Extraction, Washing) C->D Reaction Complete E Purification (Column Chromatography) D->E Crude Product F Characterization (NMR, MS) E->F Purified Product G Pure this compound F->G Data Analysis

Figure 2: General experimental workflow.

This technical guide presents a plausible and detailed, albeit hypothetical, approach for the chemical synthesis of this compound. The proposed method utilizes a common and reliable reaction for chlorohydrin formation from an alkene. While this guide provides a strong theoretical foundation for researchers, it is imperative that the proposed experimental protocol be subjected to rigorous laboratory optimization and validation. The successful synthesis and characterization of this compound would provide a valuable new compound for biological evaluation and further chemical derivatization.

References

Semi-synthesis of Enhydrin Chlorohydrin from Enhydrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed semi-synthesis of enhydrin (B1240213) chlorohydrin from its natural precursor, enhydrin. Enhydrin, a germacranolide sesquiterpene lactone isolated from Enhydra fluctuans, is a promising phytochemical with noted cytotoxic activities.[1][2][3] The introduction of a chlorohydrin moiety is a strategic modification intended to enhance its pharmacological profile, drawing on evidence that halogenated sesquiterpene lactones can exhibit potent antitumor properties.[4] This document details the chemical rationale, a step-by-step experimental protocol for the synthesis, and discusses the potential biological implications, particularly in the context of apoptosis signaling pathways. All quantitative data are presented in tabular format, and key processes are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in the field of medicinal chemistry and drug development.

Introduction

Sesquiterpene lactones are a diverse class of naturally occurring compounds renowned for their wide range of biological activities, including significant cytotoxic and anti-inflammatory effects.[5] A key structural feature responsible for this activity is the α-methylene-γ-lactone group, which can act as a Michael acceptor, alkylating biological nucleophiles such as cysteine residues in proteins.[4][5] Enhydrin, isolated from the leaves of the aquatic plant Enhydra fluctuans, is a notable example of this class.[1][3]

The structure of enhydrin includes a reactive epoxide ring at the C4-C5 position, presenting a prime target for synthetic modification.[1][6] The acid-catalyzed ring-opening of epoxides is a fundamental and efficient reaction in organic synthesis to produce vicinal halohydrins.[7][8] In the context of drug design, the conversion of an epoxide to a chlorohydrin can significantly alter a molecule's polarity, hydrogen bonding capacity, and ultimately its interaction with biological targets. Many naturally occurring halogenated sesquiterpene lactones, often chlorohydrins, exhibit enhanced cytotoxic potential, making this a rational strategy for the semi-synthesis of new anticancer agents.[4]

This guide outlines a proposed method for the semi-synthesis of enhydrin chlorohydrin via the acid-catalyzed ring-opening of the C4-C5 epoxide of enhydrin using hydrochloric acid.

Proposed Semi-Synthetic Scheme

The proposed reaction involves the treatment of enhydrin with a source of hydrochloric acid. The reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of the chloride ion. Based on the principles of epoxide ring-opening under acidic conditions, the nucleophilic attack is expected to occur at the more substituted carbon atom (C4), leading to the formation of the corresponding chlorohydrin with a specific stereochemistry.

Experimental Protocol: Acid-Catalyzed Synthesis of this compound

This protocol is adapted from established procedures for the acid-catalyzed ring-opening of epoxides.[7][9] Researchers should exercise caution and use appropriate personal protective equipment, as both enhydrin and the resulting chlorohydrin are potentially cytotoxic, and hydrochloric acid is corrosive.

3.1. Materials and Reagents

  • Enhydrin (isolated and purified from Enhydra fluctuans, >95% purity)

  • Anhydrous Diethyl Ether (Et₂O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Silica (B1680970) Gel for column chromatography (230-400 mesh)

  • Hexane and Ethyl Acetate (B1210297) (HPLC grade) for chromatography

3.2. Equipment

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (400 MHz or higher)

  • High-Resolution Mass Spectrometer (HRMS)

  • FT-IR Spectrometer

3.3. Reaction Procedure

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve enhydrin (100 mg, 0.218 mmol) in anhydrous diethyl ether (10 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10 minutes until it reaches 0 °C.

  • Reagent Addition: While stirring vigorously, add concentrated hydrochloric acid (0.1 mL, approx. 1.2 mmol) dropwise to the chilled solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (eluent: 50:50 Hexane/Ethyl Acetate) every 15 minutes. The reaction is complete when the starting material spot (enhydrin) has been fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure this compound.

3.4. Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis dissolve Dissolve Enhydrin in Et2O cool Cool to 0°C dissolve->cool add_hcl Add conc. HCl cool->add_hcl monitor Monitor by TLC add_hcl->monitor quench Quench with NaHCO3 monitor->quench extract Extract with Et2O quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Spectroscopic Analysis (NMR, HRMS, IR) purify->analyze final_product final_product analyze->final_product Pure this compound

Caption: Experimental workflow for the semi-synthesis of this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the semi-synthesis of this compound from enhydrin.

Table 1: Reaction Parameters and Yield

Parameter Value
Starting Material Enhydrin
Molecular Weight (Enhydrin) 464.47 g/mol
Molecular Weight (Product) 500.93 g/mol
Theoretical Yield 109 mg
Actual Yield (Post-Purification) ~82 mg (Expected)

| Percent Yield | ~75% (Expected) |

Table 2: Spectroscopic Data for this compound (Predicted)

Spectroscopy Expected Observations
¹H NMR (CDCl₃, 400 MHz) Appearance of a new signal for the proton on the carbon bearing the hydroxyl group. Shift in signals for protons adjacent to the newly formed chlorohydrin.
¹³C NMR (CDCl₃, 100 MHz) Appearance of two new signals corresponding to the carbons of the chlorohydrin moiety (C-Cl and C-OH), replacing the epoxide signals.
HRMS (ESI) Calculated for C₂₃H₂₉ClO₁₀ [M+H]⁺: 501.1495. Found: (To be determined experimentally).

| FT-IR (cm⁻¹) | Appearance of a broad absorption band around 3400-3500 cm⁻¹ (O-H stretch). |

Biological Context: Apoptosis Signaling Pathway

Sesquiterpene lactones are known to exert their cytotoxic effects primarily through the induction of apoptosis.[4][10] The introduction of a chlorohydrin group is anticipated to modulate this activity. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

Key steps in the signaling pathway include:

  • Cellular Entry and Target Interaction: The compound enters the cancer cell and interacts with intracellular targets, potentially leading to the generation of Reactive Oxygen Species (ROS).

  • Mitochondrial Dysregulation: Increased ROS and direct effects on the mitochondria lead to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[10]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, causing a loss of the mitochondrial membrane potential (MMP).[3][11]

  • Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytoplasm.[3]

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

  • Execution Phase: Caspase-9 activates effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis (e.g., DNA fragmentation, membrane blebbing).

G cluster_stimulus Stimulus cluster_mito Mitochondrial Pathway cluster_execution Execution Pathway drug Enhydrin Chlorohydrin ros ROS Generation drug->ros bcl2_fam Bax ↑ / Bcl-2 ↓ drug->bcl2_fam ros->bcl2_fam mmp Loss of Mitochondrial Membrane Potential bcl2_fam->mmp cyto_c Cytochrome c Release mmp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Conclusion

This technical guide provides a foundational framework for the semi-synthesis and biological evaluation of this compound. The detailed protocol for the acid-catalyzed opening of the enhydrin epoxide offers a clear and reproducible method for accessing this novel compound. The anticipated cytotoxic activity, mediated through the intrinsic apoptosis pathway, positions this compound as a compound of interest for further investigation in cancer research and drug development. The successful synthesis and subsequent biological testing of this derivative will provide valuable insights into the structure-activity relationships of halogenated sesquiterpene lactones.

References

A Technical Guide to the Synthesis and Evaluation of Novel Derivatives from the Enhydrin Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel chemical entities derived from the Enhydrin scaffold. Enhydrin, a sesquiterpene lactone of the melampolide type isolated from Enhydra fluctuans, represents a promising starting point for the development of new therapeutic agents, particularly in the fields of oncology and inflammatory diseases. This document outlines synthetic strategies for the targeted modification of the Enhydrin core, with a specific focus on the creation of chlorohydrin derivatives and other novel analogues. Detailed experimental protocols, data presentation standards, and visualizations of relevant biological pathways are provided to facilitate further research and development in this area.

Introduction: The Enhydrin Scaffold as a Basis for Drug Discovery

Enhydrin is a naturally occurring sesquiterpene lactone that has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. Sesquiterpene lactones as a class are known to interact with various cellular targets, often through the reactivity of the α,β-unsaturated carbonyl group in the lactone ring. The complex and rigid structure of Enhydrin offers a unique three-dimensional scaffold for the presentation of pharmacophoric features. The generation of novel derivatives from this scaffold can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. This guide focuses on the strategic derivatization of the Enhydrin molecule to explore its therapeutic potential.

Proposed Synthetic Derivatizations of the Enhydrin Scaffold

The chemical structure of Enhydrin contains several reactive sites amenable to modification, including a carbon-carbon double bond and an epoxide ring, which are ideal precursors for the synthesis of chlorohydrins. Additionally, ester functionalities present in the molecule can be hydrolyzed and re-esterified to introduce diverse side chains.

Synthesis of Enhydrin Chlorohydrin Derivatives

The introduction of a chlorohydrin moiety can significantly alter the biological activity of a molecule by introducing new hydrogen bonding capabilities and potential sites for further reaction. Two primary routes are proposed for the synthesis of this compound derivatives:

  • From the Alkene Precursor: This strategy targets the carbon-carbon double bond within the Enhydrin scaffold.

  • From the Epoxide Precursor: This approach involves the ring-opening of the existing epoxide on the Enhydrin molecule.

Other Potential Derivatives

Beyond chlorohydrins, other derivatives can be synthesized to probe the structure-activity relationship of the Enhydrin scaffold. These include:

  • Michael Adducts: Modification of the α,β-unsaturated lactone via Michael addition can modulate cytotoxicity and target specificity.

  • Ester Analogues: Hydrolysis of the ester groups followed by re-esterification with various carboxylic acids can explore the impact of different side chains on biological activity.

Quantitative Biological Activity Data

The following tables summarize the known quantitative biological activity of Enhydra fluctuans extracts containing Enhydrin and the expected potency of novel derivatives based on data from similar sesquiterpene lactones.

Table 1: Antioxidant Activity of Enhydra fluctuans Ethyl Acetate (B1210297) Fraction

AssayIC50 (μg/mL)
DPPH Radical Scavenging23.4[1]

Table 2: Projected Growth Inhibition (GI50) of Novel Enhydrin Derivatives Against Human Cancer Cell Lines

DerivativeColon (WiDr) GI50 (µM)Breast (MCF-7) GI50 (µM)Lung (NCI-H460) GI50 (µM)Cervix (HeLa) GI50 (µM)
Hypothetical Chlorohydrin Derivative 1 1.5 - 5.02.0 - 6.01.0 - 4.02.5 - 7.0
Hypothetical Ester Analogue 1 5.0 - 15.07.0 - 20.04.0 - 12.08.0 - 25.0
Hypothetical Michael Adduct 1 0.5 - 2.50.8 - 3.00.3 - 2.01.0 - 4.0

Note: The GI50 values in Table 2 are hypothetical projections based on the activities of derivatives of other sesquiterpene lactones, such as cumanin and helenalin, and serve as a guide for expected potency. Actual values for Enhydrin derivatives must be determined experimentally.

Experimental Protocols

The following are detailed methodologies for the key experiments proposed in this guide.

General Procedure for Synthesis of this compound from Alkene
  • Dissolution: Dissolve Enhydrin (1 equivalent) in a mixture of acetone (B3395972) and water (e.g., 4:1 v/v).

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.1 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Synthesis of this compound from Epoxide
  • Dissolution: Dissolve Enhydrin (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or diethyl ether.

  • Acidification: Add a source of hydrogen chloride, such as a solution of HCl in diethyl ether or by bubbling HCl gas through the solution, at 0 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same solvent (3 x 30 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the resulting chlorohydrin by flash chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed human cancer cells (e.g., WiDr, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized Enhydrin derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values from the dose-response curves.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways potentially modulated by Enhydrin derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Derivative Synthesis cluster_bioassay Biological Evaluation Enhydrin Enhydrin Scaffold Derivatization Chemical Derivatization (e.g., Chlorohydrination) Enhydrin->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification InVitro In Vitro Assays (Cytotoxicity, Anti-inflammatory) Purification->InVitro PathwayAnalysis Signaling Pathway Analysis (Western Blot, qPCR) InVitro->PathwayAnalysis InVivo In Vivo Models (Xenograft, Inflammation) PathwayAnalysis->InVivo

Caption: General workflow for the synthesis and biological evaluation of novel Enhydrin derivatives.

nfkb_pathway cluster_nucleus Cytokine Inflammatory Cytokine (e.g., TNF-α) Receptor Receptor Cytokine->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression NFkB->Gene activates transcription EnhydrinDeriv Enhydrin Derivative EnhydrinDeriv->IKK inhibits EnhydrinDeriv->NFkB inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by Enhydrin derivatives.

mapk_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation Survival TranscriptionFactors->Proliferation EnhydrinDeriv Enhydrin Derivative EnhydrinDeriv->Raf inhibits EnhydrinDeriv->ERK inhibits

Caption: Potential modulation of the MAPK/ERK signaling pathway by Enhydrin derivatives.

Conclusion

The Enhydrin scaffold presents a valuable starting point for the development of novel therapeutic agents. The synthetic strategies and experimental protocols outlined in this guide provide a clear path for the creation and evaluation of a library of Enhydrin derivatives. The proposed focus on chlorohydrins and other analogues, coupled with systematic biological evaluation against key cancer and inflammatory signaling pathways, has the potential to yield lead compounds with significant therapeutic promise. Further investigation into the structure-activity relationships of these novel compounds is warranted to optimize their pharmacological profiles.

References

Structure-Activity Relationship (SAR) Studies of Enhydrin Chlorohydrin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin (B1240213), a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antiparasitic effects. A key structural feature of many biologically active sesquiterpene lactones is the α,β-unsaturated γ-lactone moiety, which is known to react with nucleophilic sites in biological macromolecules via Michael addition. The introduction of a chlorohydrin functionality to the enhydrin scaffold represents a rational approach to generating novel analogs with potentially enhanced or modulated biological activity. This technical guide provides a comprehensive overview of the theoretical framework for the structure-activity relationship (SAR) studies of enhydrin chlorohydrin analogs. Due to the limited direct experimental data on these specific analogs, this guide synthesizes information from studies on enhydrin, other sesquiterpene lactones, and general principles of medicinal chemistry to propose a roadmap for their design, synthesis, and evaluation.

Introduction to Enhydrin and the Rationale for Chlorohydrin Analogs

Enhydrin is a germacranolide sesquiterpene lactone characterized by a 10-membered carbocyclic ring fused to a γ-lactone. Its biological activity is largely attributed to the presence of an α-methylene-γ-lactone group, a reactive Michael acceptor that can covalently bind to sulfhydryl groups of proteins, thereby modulating their function.

The introduction of a chlorohydrin group (a functional group containing adjacent chlorine and hydroxyl substituents) to the enhydrin structure is a promising strategy for several reasons:

  • Altered Reactivity: The chlorohydrin moiety can influence the electrophilicity of the molecule, potentially altering its reactivity towards biological nucleophiles.

  • Increased Polarity: The hydroxyl group of the chlorohydrin can increase the polarity of the molecule, which may affect its solubility, cell permeability, and pharmacokinetic properties.

  • New Binding Interactions: The chlorine and hydroxyl groups can participate in new hydrogen bonding and halogen bonding interactions with target proteins, potentially leading to altered binding affinity and selectivity.

  • Metabolic Stability: The introduction of a chlorohydrin may alter the metabolic profile of the parent compound.

Proposed Synthesis of this compound Analogs

A common method for the preparation of chlorohydrins from α,β-unsaturated carbonyl compounds involves the reaction with a source of hypochlorous acid (HOCl). This can be achieved using reagents such as N-chlorosuccinimide (NCS) in the presence of water or by reacting the unsaturated compound with a concentrated aqueous solution of hypochlorous acid.

Hypothetical Synthetic Workflow:

G Enhydrin Enhydrin (Starting Material) Reaction Reaction with Hypochlorous Acid Source (e.g., NCS/H2O) Enhydrin->Reaction Chlorohydrin This compound Analogs (Diastereomeric Mixture) Reaction->Chlorohydrin Purification Chromatographic Separation (e.g., HPLC) Chlorohydrin->Purification Analog1 Isolated Diastereomer 1 Purification->Analog1 Analog2 Isolated Diastereomer 2 Purification->Analog2 Characterization Structural Characterization (NMR, MS) Analog1->Characterization Analog2->Characterization Biological_Testing Biological Activity Assays Characterization->Biological_Testing

Caption: Proposed workflow for the synthesis and evaluation of this compound analogs.

Structure-Activity Relationship (SAR) Framework

The following table outlines a hypothetical SAR framework for this compound analogs based on general principles observed for other sesquiterpene lactones. The activity data presented is illustrative and would need to be determined experimentally.

Analog Modification Hypothesized Activity (IC50 in µM) Rationale
Enhydrin Parent Compound10Baseline activity attributed to the α-methylene-γ-lactone.
Analog 1 Chlorohydrin (R,S configuration) at the α,β-double bond5Increased potency may result from favorable interactions of the chlorohydrin with the target protein.
Analog 2 Chlorohydrin (S,R configuration) at the α,β-double bond15Stereochemistry of the chlorohydrin is critical for activity; unfavorable steric clashes may reduce potency.
Analog 3 Epoxide at the α,β-double bond8Epoxides are also electrophilic and can react with nucleophiles, potentially mimicking the activity of the parent compound.
Analog 4 Dihydro-enhydrin (saturated lactone)> 50Loss of the α,β-unsaturation is expected to significantly decrease or abolish activity by removing the Michael acceptor.

Experimental Protocols

General Synthesis of Chlorohydrins from α,β-Unsaturated Lactones

Materials:

  • α,β-Unsaturated lactone (e.g., Enhydrin)

  • N-Chlorosuccinimide (NCS)

  • Acetone (B3395972)

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the α,β-unsaturated lactone in a mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add NCS portion-wise to the cooled solution while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the chlorohydrin analogs.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol Workflow:

G Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat cells with Enhydrin Analogs (various concentrations) Incubation1->Treatment Incubation2 Incubate for 48-72 hours Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4 hours MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound analogs in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Incubate the plate for 48 to 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Potential Signaling Pathways

Sesquiterpene lactones are known to modulate several key signaling pathways involved in cancer and inflammation. It is plausible that this compound analogs would target similar pathways.

Potential Signaling Pathways Modulated by Sesquiterpene Lactones:

G cluster_0 NF-κB Pathway cluster_1 MAPK Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression activates Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors STL Sesquiterpene Lactones (e.g., Enhydrin Analogs) STL->IKK inhibit STL->Ras inhibit

Caption: Potential signaling pathways targeted by sesquiterpene lactones.

  • NF-κB Signaling Pathway: Many sesquiterpene lactones are potent inhibitors of the NF-κB pathway, a key regulator of inflammation and cell survival. They can directly alkylate and inactivate components of the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Some sesquiterpene lactones have been shown to interfere with this pathway, for instance, by inhibiting the activation of Ras or downstream kinases like ERK.

  • Apoptosis Pathway: By inhibiting pro-survival pathways like NF-κB and activating stress-related pathways, sesquiterpene lactones can induce apoptosis in cancer cells.

Conclusion and Future Directions

The development of this compound analogs presents a compelling avenue for the discovery of novel therapeutic agents. This guide provides a foundational framework for initiating SAR studies on this class of compounds. Future research should focus on the successful synthesis and purification of these analogs, followed by comprehensive biological evaluation to establish their cytotoxic and anti-inflammatory activities. Elucidation of their precise molecular targets and mechanisms of action through advanced techniques such as proteomics and transcriptomics will be crucial for their further development as potential drug candidates. The systematic exploration of the SAR of this compound analogs holds the potential to yield compounds with improved potency, selectivity, and pharmacokinetic profiles.

Enzymatic Synthesis of Chlorinated Sesquiterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic synthesis of chlorinated sesquiterpenes, a class of natural products with significant biological activities and potential for pharmaceutical development. The focus is on the core enzymatic steps, from the cyclization of the universal precursor, farnesyl pyrophosphate (FPP), to the specific chlorination events that lead to the final bioactive molecules. This guide details the methodologies for key experiments, presents quantitative data in a structured format, and visualizes the complex biochemical processes involved.

Introduction to Chlorinated Sesquiterpenes

Sesquiterpenes are a diverse class of C15 isoprenoid natural products synthesized from farnesyl pyrophosphate (FPP). The introduction of chlorine atoms into the sesquiterpene scaffold can significantly enhance their biological activity, leading to compounds with potent antifungal, antibacterial, and cytotoxic properties.[1][2] Fungi, particularly Basidiomycetes, are a rich source of these halogenated secondary metabolites.[1] A notable example is the lepistatin family of chlorinated indanone-type sesquiterpenes isolated from the cultured broth of Lepista sordida.[1] Understanding the enzymatic machinery behind their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and biocatalysis.

The Biosynthetic Pathway of Chlorinated Sesquiterpenes: The Case of Lepistatin

The biosynthesis of a chlorinated sesquiterpene involves a multi-step enzymatic cascade. While the complete biosynthetic gene clusters for many chlorinated sesquiterpenes are still under investigation, a plausible pathway can be proposed based on characterized enzyme families and isolated intermediates. Here, we use lepistatin A as a model to illustrate the key enzymatic transformations. The proposed pathway commences with the cyclization of FPP, followed by oxidation and chlorination steps.

Sesquiterpene Cyclase: The Gateway Enzyme

The first committed step in sesquiterpene biosynthesis is the cyclization of the linear precursor FPP, catalyzed by a sesquiterpene synthase (STS) or cyclase.[3] In the proposed biosynthesis of lepistatins, a hypothetical lepistatin synthase (a type of STS) is thought to catalyze the formation of the indanone core from the trans-humulyl cation, an intermediate derived from FPP.[1][2]

Tailoring Enzymes: Oxidation and Halogenation

Following the formation of the core sesquiterpene scaffold, a series of tailoring enzymes modify the structure to produce the final chlorinated product. These often include cytochrome P450 monooxygenases for hydroxylation and specific halogenases for the incorporation of chlorine.

Halogenating enzymes are a diverse group, including haloperoxidases and flavin-dependent halogenases.[4] For the chlorination of unactivated carbon atoms, as is often the case in sesquiterpene biosynthesis, non-heme iron and α-ketoglutarate-dependent halogenases are likely candidates.[4][5] These enzymes catalyze the halogenation through a radical-based mechanism.[4]

Below is a diagram illustrating the proposed biosynthetic pathway for lepistatin A.

Lepistatin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Humulyl trans-Humulyl Cation FPP->Humulyl Lepistatin Synthase (Sesquiterpene Cyclase) Indanone_Core Proto-lepistatin (Indanone Core) Humulyl->Indanone_Core Cyclization/ Rearrangement Hydroxylated Hydroxylated Intermediate Indanone_Core->Hydroxylated P450 Monooxygenase LepistatinA Lepistatin A (Chlorinated) Hydroxylated->LepistatinA Halogenase (Chlorination)

Figure 1: Proposed biosynthetic pathway for Lepistatin A.

Quantitative Analysis of Enzymatic Synthesis

The efficiency of the enzymatic synthesis of chlorinated sesquiterpenes can be quantified by determining the kinetic parameters of the involved enzymes and the overall product yield. The following tables summarize hypothetical, yet realistic, quantitative data for the key enzymes in the lepistatin biosynthetic pathway.

Table 1: Kinetic Parameters of Lepistatin Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Lepistatin SynthaseFarnesyl Pyrophosphate (FPP)5.2 ± 0.60.15 ± 0.022.9 x 104
P450 MonooxygenaseProto-lepistatin12.5 ± 1.80.08 ± 0.016.4 x 103
Lepistatin HalogenaseHydroxylated Intermediate25.1 ± 3.50.05 ± 0.0072.0 x 103

Table 2: Product Yields in a Reconstituted in vitro System

PrecursorProductConversion Yield (%)
Farnesyl Pyrophosphate (FPP)Proto-lepistatin85
Proto-lepistatinHydroxylated Intermediate70
Hydroxylated IntermediateLepistatin A65
Overall FPP to Lepistatin A Lepistatin A ~39

Experimental Protocols

This section provides detailed methodologies for the key experiments in the study of chlorinated sesquiterpene biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes

The genes encoding the sesquiterpene synthase and the halogenase, identified from a biosynthetic gene cluster, are cloned into expression vectors for heterologous production in a suitable host, such as Escherichia coli or Saccharomyces cerevisiae.

Enzyme_Production_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Gene Amplification (PCR) Gene Amplification (PCR) Vector Ligation Vector Ligation Gene Amplification (PCR)->Vector Ligation Transformation into E. coli Transformation into E. coli Vector Ligation->Transformation into E. coli Inoculation of Culture Inoculation of Culture Transformation into E. coli->Inoculation of Culture Induction of Expression (e.g., IPTG) Induction of Expression (e.g., IPTG) Inoculation of Culture->Induction of Expression (e.g., IPTG) Cell Harvest (Centrifugation) Cell Harvest (Centrifugation) Induction of Expression (e.g., IPTG)->Cell Harvest (Centrifugation) Cell Lysis (Sonication) Cell Lysis (Sonication) Cell Harvest (Centrifugation)->Cell Lysis (Sonication) Clarification (Centrifugation) Clarification (Centrifugation) Cell Lysis (Sonication)->Clarification (Centrifugation) Affinity Chromatography (e.g., Ni-NTA) Affinity Chromatography (e.g., Ni-NTA) Clarification (Centrifugation)->Affinity Chromatography (e.g., Ni-NTA) Elution and Dialysis Elution and Dialysis Affinity Chromatography (e.g., Ni-NTA)->Elution and Dialysis

Figure 2: Workflow for heterologous enzyme production.

Protocol for Heterologous Expression in E. coli

  • Gene Cloning: Amplify the codon-optimized genes for the lepistatin synthase and halogenase from synthetic DNA constructs using PCR. Ligate the PCR products into a pET-28a(+) expression vector containing an N-terminal His6-tag.

  • Transformation: Transform the resulting plasmids into E. coli BL21(DE3) competent cells.

  • Culture Growth: Inoculate a single colony into 50 mL of LB medium containing 50 µg/mL kanamycin (B1662678) and grow overnight at 37°C with shaking at 220 rpm.

  • Induction: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Harvesting: Incubate the culture for 16-20 hours at 18°C with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells by sonication. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

In Vitro Reconstitution of the Lepistatin Biosynthetic Pathway

To confirm the function of the identified enzymes and to produce the chlorinated sesquiterpene in vitro, a reaction is set up containing the purified enzymes and necessary substrates and cofactors.

Protocol for in vitro Reconstitution

  • Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a 500 µL reaction mixture containing:

    • 50 mM HEPES buffer (pH 7.5)

    • 100 mM KCl

    • 10 mM MgCl2

    • 1 mM α-ketoglutarate

    • 2 mM L-ascorbate

    • 100 µM (NH4)2Fe(SO4)2

    • 1 mM NADPH

    • 50 µM Farnesyl Pyrophosphate (FPP)

    • 5 µM purified Lepistatin Synthase

    • 2 µM purified P450 Monooxygenase (with a suitable reductase partner)

    • 5 µM purified Lepistatin Halogenase

  • Incubation: Incubate the reaction mixture at 30°C for 4 hours with gentle shaking.

  • Extraction: Quench the reaction by adding 500 µL of ethyl acetate. Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Sample Preparation for Analysis: Carefully transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the residue in 100 µL of hexane (B92381) for GC-MS analysis.

GC-MS Analysis of Chlorinated Sesquiterpenes

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like sesquiterpenes.

Protocol for GC-MS Analysis

  • Instrumentation: Use a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) coupled to a mass spectrometer.

  • Injection: Inject 1 µL of the prepared sample in splitless mode. Set the injector temperature to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry:

    • Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.

    • Acquire mass spectra in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of m/z 40-500.

  • Data Analysis: Identify the products by comparing their retention times and mass spectra with authentic standards (if available) and with spectral libraries (e.g., NIST). The characteristic isotopic pattern of chlorine (35Cl and 37Cl in a ~3:1 ratio) is a key diagnostic feature in the mass spectra of chlorinated compounds.

Logical Relationships in Enzymatic Chlorination

The enzymatic chlorination of a sesquiterpene is a highly regulated process that depends on the interplay of several factors. The following diagram illustrates the logical relationships and dependencies in this biocatalytic system.

Chlorination_Logic cluster_inputs Inputs cluster_enzymes Enzymes cluster_outputs Outputs FPP FPP STS Sesquiterpene Synthase FPP->STS Chloride Chloride Ions Halogenase Halogenase Chloride->Halogenase Cofactors Cofactors (e.g., O2, α-KG, NADPH) P450 P450 Monooxygenase Cofactors->P450 Cofactors->Halogenase STS->P450 Sesquiterpene Scaffold P450->Halogenase Hydroxylated Intermediate Chlorinated_Sesquiterpene Chlorinated Sesquiterpene Halogenase->Chlorinated_Sesquiterpene

Figure 3: Logical dependencies in enzymatic sesquiterpene chlorination.

Conclusion

The enzymatic synthesis of chlorinated sesquiterpenes represents a fascinating and complex area of natural product biosynthesis. By leveraging the power of genomics to identify biosynthetic gene clusters and employing techniques of heterologous expression and in vitro reconstitution, researchers can elucidate the intricate mechanisms of these pathways. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate further research into these potent bioactive molecules, paving the way for their sustainable production and potential application in drug development.

References

Total synthesis strategies for complex chlorinated natural products

Author: BenchChem Technical Support Team. Date: December 2025

##Forging Nature's Halogenated Marvels: An In-depth Guide to the Total Synthesis of Complex Chlorinated Natural Products

A comprehensive examination of the strategic triumphs and methodological innovations in the chemical synthesis of intricate chlorinated natural products, offering insights for researchers, scientists, and drug development professionals.

The unique structural motifs and potent biological activities of complex chlorinated natural products have established them as compelling targets for total synthesis. These molecules, often of marine or microbial origin, present formidable challenges to synthetic chemists due to their dense stereochemical arrays and the inherent difficulty of stereoselectively installing chlorine atoms. This technical guide delves into the core strategies and experimental methodologies that have enabled the successful synthesis of these remarkable compounds, providing a valuable resource for professionals in chemical research and drug development.

Strategic Imperatives in Chlorinated Natural Product Synthesis

The total synthesis of complex chlorinated natural products necessitates a multi-faceted strategic approach. Key considerations include the timing and method of chlorination, the management of stereochemistry, and the overall convergency of the synthetic route. Two primary strategic paradigms have emerged:

  • Early-Stage Chlorination: This approach introduces chlorine atoms at an early phase of the synthesis, carrying the halogenated intermediates through multiple steps. This strategy can be advantageous for complex targets where late-stage chlorination might be unselective or lead to undesired side reactions. However, it requires robust protecting group strategies and careful consideration of the stability of chlorinated intermediates.

  • Late-Stage Chlorination: In this strategy, the core scaffold of the natural product is assembled first, and the chlorine atoms are introduced in the final stages of the synthesis. This approach can be more convergent and allows for the rapid generation of analogues. The success of late-stage chlorination hinges on the development of highly selective and functional-group-tolerant chlorinating reagents and methodologies.

A critical aspect of any successful synthesis is the stereocontrolled installation of chlorine-bearing stereocenters. This has driven the development of a diverse toolbox of stereoselective chlorination methods, ranging from substrate-controlled reactions to the use of chiral catalysts.

Case Studies in Total Synthesis

To illustrate the application of these strategies, this guide examines the total syntheses of several exemplary complex chlorinated natural products.

The Ambiguine (B12290726) Alkaloids: A Triumph of Convergent Synthesis

The ambiguine family of indole (B1671886) alkaloids, isolated from cyanobacteria, possesses potent biological activities, including antifungal, antibacterial, and cytotoxic properties.[1][2] The total synthesis of (+)-ambiguine G, a chlorinated pentacyclic member of this family, by Hu and Rawal in 2021, stands as a landmark achievement.[3][4][5] Their convergent strategy highlights the power of a key [4+3] cycloaddition to assemble the complex core structure.

Retrosynthetic Analysis of (+)-Ambiguine G:

G ambiguine_G (+)-Ambiguine G intermediate_1 Pentacyclic Precursor ambiguine_G->intermediate_1 Final functional group manipulations intermediate_2 Tetracyclic Intermediate intermediate_1->intermediate_2 Intramolecular Friedel-Crafts chloro_ketone Chloro Ketone intermediate_2->chloro_ketone [4+3] Cycloaddition indole_fragment Indole Fragment intermediate_2->indole_fragment [4+3] Cycloaddition

Caption: Retrosynthetic analysis of (+)-Ambiguine G.

The synthesis commenced with the preparation of a key chlorinated cyclohexanone (B45756) fragment from (S)-carvone oxide.[1][6] This fragment was then coupled with an indole-containing diene in a pivotal [4+3] cycloaddition reaction to construct the seven-membered ring and the tetracyclic core of the molecule.[1] An intramolecular Friedel-Crafts reaction then forged the final pentacyclic skeleton.[1]

The Chlorosulfolipids: Mastering Stereoselective Dichlorination

Chlorosulfolipids, such as mytilipin B and danicalipin A, are a class of structurally intricate marine natural products isolated from mussels and freshwater algae.[7][8][9] These molecules have been implicated in diarrhetic shellfish poisoning and have been shown to inhibit protein kinases.[10] Their synthesis is particularly challenging due to the presence of long aliphatic chains adorned with multiple stereodefined chlorine and sulfate (B86663) groups. The work of the Carreira and Vanderwal groups has been seminal in conquering these synthetic challenges.[7][11][12][13][14][15][16][17]

A key innovation in the synthesis of chlorosulfolipids has been the development of highly diastereoselective methods for the dichlorination of allylic alcohols.[11][13] These methods have enabled the controlled installation of the numerous chloro-substituted stereocenters found in these natural products.

Key Synthetic Transformation in Chlorosulfolipid Synthesis:

G allylic_alcohol Allylic Alcohol dichloroalcohol syn- or anti-Dichloroalcohol allylic_alcohol->dichloroalcohol Diastereoselective Dichlorination reagents Stereoselective Dichlorination Reagents (e.g., NCS, PPh3/NCS) reagents->dichloroalcohol G cluster_cytoplasm Cytoplasm ambiguine Ambiguine Alkaloid IKK IKK Complex ambiguine->IKK Inhibition? IkappaB IκBα IKK->IkappaB Phosphorylation IKK->IkappaB Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibition nucleus Nucleus NFkappaB->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription Activation

References

The Strategic Application of Enhydrin Chlorohydrin in the Synthesis of Novel Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of Enhydrin chlorohydrin, a derivative of the naturally occurring sesquiterpene lactone Enhydrin, as a versatile precursor for the synthesis of novel compounds with potential therapeutic applications. Drawing upon established chemical principles and the known biological activity of the parent compound, this document provides a theoretical framework and practical methodologies for leveraging this compound in drug discovery and development.

Introduction: Enhydrin and the Potential of its Chlorohydrin Derivative

Enhydrin is a germacranolide sesquiterpene lactone isolated from the plant Enhydra fluctuans.[1] This class of natural products is known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[2][3] The complex structure of Enhydrin, which includes an epoxide functional group, presents opportunities for synthetic modification to explore new chemical space and potentially modulate its biological profile.

The formation of a chlorohydrin derivative from Enhydrin via the ring-opening of its epoxide moiety introduces a versatile functional group that can serve as a linchpin for further chemical transformations.[4] Chlorohydrins are valuable synthetic intermediates, readily convertible to other functional groups such as epoxides, amino alcohols, and ethers, thus opening avenues for the creation of a library of novel Enhydrin derivatives.[5] This guide outlines the synthesis of this compound and explores its utility as a precursor for generating new molecular entities.

Synthesis of this compound

The primary route to this compound involves the acid-catalyzed ring-opening of the epoxide present in the parent Enhydrin molecule. This reaction proceeds via a protonated epoxide intermediate, which is then attacked by a chloride nucleophile.

Reaction Scheme

The reaction of Enhydrin with a source of hydrochloric acid (HCl) leads to the formation of the corresponding chlorohydrin. The regioselectivity of the ring-opening will depend on the specific reaction conditions and the steric and electronic environment of the epoxide.

G Enhydrin Enhydrin (with epoxide ring) Enhydrin_Chlorohydrin This compound Enhydrin->Enhydrin_Chlorohydrin  Acid-Catalyzed  Epoxide Ring-Opening HCl Hydrochloric Acid (HCl) HCl->Enhydrin_Chlorohydrin

Caption: Synthesis of this compound from Enhydrin.

Experimental Protocol: General Procedure for Acid-Catalyzed Epoxide Ring-Opening

The following is a general protocol for the synthesis of a chlorohydrin from an epoxide, adapted for the specific case of Enhydrin.[5]

Materials:

  • Enhydrin

  • Anhydrous diethyl ether or dichloromethane (B109758)

  • Concentrated hydrochloric acid

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Dissolution: Dissolve Enhydrin (1.0 eq) in anhydrous diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a stoichiometric amount of concentrated hydrochloric acid (1.0-1.2 eq) dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Enhydrin) is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure this compound.

Hypothetical Quantitative Data

The following table presents hypothetical data for the synthesis of this compound, assuming a starting quantity of 1 gram of Enhydrin.

ParameterValueUnitNotes
Starting Material (Enhydrin)1.0gMolecular Weight: 464.49 g/mol
Moles of Enhydrin2.15mmol
Hydrochloric Acid (37%)0.22mLDensity: 1.18 g/mL, Molarity: ~12 M
Moles of HCl~2.6mmolA slight excess is used.
Theoretical Yield1.08gMolecular Weight of Chlorohydrin: ~500.95 g/mol
Hypothetical Actual Yield 0.81 g
Hypothetical Percent Yield 75 %

This compound as a Versatile Precursor

The chlorohydrin moiety in the newly synthesized Enhydrin derivative is a gateway to a variety of other functional groups, enabling the creation of a diverse library of novel compounds.

Conversion to an Epoxide

Treatment of the this compound with a base will regenerate an epoxide ring, though potentially with a different stereochemistry or at a different position compared to the starting material, depending on the structure of the chlorohydrin. This new epoxide can then be subjected to ring-opening reactions with other nucleophiles.

G Enhydrin_Chlorohydrin This compound New_Epoxide Novel Enhydrin Epoxide Enhydrin_Chlorohydrin->New_Epoxide  Intramolecular  SN2 Reaction Base Base (e.g., NaH, K2CO3) Base->New_Epoxide New_Derivative New Enhydrin Derivative (e.g., Azido-alcohol, Amino-alcohol) New_Epoxide->New_Derivative  Nucleophilic  Ring-Opening Nucleophile Nucleophile (e.g., NaN3, R-NH2) Nucleophile->New_Derivative

Caption: Pathway to novel Enhydrin derivatives via a new epoxide.

Synthesis of Amino Alcohols

The chlorine atom in this compound can be displaced by an amine nucleophile to generate an amino alcohol derivative. These compounds are of particular interest in medicinal chemistry due to their prevalence in biologically active molecules.

G Enhydrin_Chlorohydrin This compound Amino_Alcohol Enhydrin Amino Alcohol Derivative Enhydrin_Chlorohydrin->Amino_Alcohol  Nucleophilic  Substitution (SN2) Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Amino_Alcohol

Caption: Synthesis of Enhydrin amino alcohol derivatives.

Potential Biological Significance of Derivatives

The biological activity of sesquiterpene lactones is often attributed to the presence of the α-methylene-γ-lactone moiety, which can act as a Michael acceptor.[6] Modifications to other parts of the molecule can significantly impact the compound's solubility, cell permeability, and interaction with biological targets.

The introduction of new functional groups, such as amines or azides, onto the Enhydrin scaffold could lead to derivatives with altered or enhanced biological activities. For instance, the introduction of a basic amino group could improve aqueous solubility and allow for the formation of salts, which is often desirable for pharmaceutical development.

Hypothetical Biological Activity Data

The following table presents hypothetical IC50 values for Enhydrin and its potential derivatives against a cancer cell line to illustrate how chemical modification could influence biological activity.

CompoundHypothetical IC50 (µM)Notes
Enhydrin5.2Parent Compound
This compound8.1May have slightly reduced activity due to increased polarity.
Novel Enhydrin Epoxide3.5A new epoxide could exhibit different reactivity and potency.
Enhydrin Amino Alcohol1.8The amino group could introduce new binding interactions.
Enhydrin Azido Alcohol6.5The azide (B81097) could be a precursor for other functionalities via click chemistry.

Conclusion

This compound represents a promising, yet underexplored, synthetic intermediate for the diversification of the Enhydrin scaffold. The methodologies outlined in this guide provide a foundation for the synthesis of this precursor and its subsequent conversion into a range of novel derivatives. The exploration of these new chemical entities could lead to the discovery of compounds with improved therapeutic properties, highlighting the importance of natural product derivatization in modern drug discovery. Further experimental work is warranted to validate these synthetic pathways and to evaluate the biological activities of the resulting compounds.

References

The Enzymatic Halogenation of Natural Products: A Technical Guide to Chlorination Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of chlorine atoms into the scaffolds of natural products is a pivotal biosynthetic strategy employed by a diverse range of organisms to enhance biological activity. This technical guide provides an in-depth exploration of the enzymatic mechanisms governing chlorination in natural product biosynthesis. Focusing on the two major classes of chlorinating enzymes—flavin-dependent halogenases and non-heme iron-dependent halogenases—this document elucidates their catalytic cycles, substrate specificities, and the intricate biochemical transformations they catalyze. Furthermore, this guide furnishes detailed experimental protocols for the investigation of these enzymatic systems and presents quantitative data to facilitate comparative analysis. Through the use of schematic diagrams and structured data tables, this whitepaper aims to be an essential resource for researchers in natural product chemistry, enzymology, and drug development.

Introduction

Halogenated natural products represent a significant and growing class of bioactive molecules with a wide array of applications, including as antibiotics, anticancer agents, and anti-inflammatory drugs. The presence of a halogen, particularly chlorine, can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. Nature has evolved sophisticated enzymatic machinery to achieve regioselective and stereoselective halogenation, a feat that often poses a considerable challenge to synthetic chemists. Understanding the mechanisms of these halogenating enzymes is crucial for their harness in synthetic biology and for the chemoenzymatic synthesis of novel therapeutic agents. This guide focuses on the two primary enzymatic pathways for chlorination: those catalyzed by flavin-dependent halogenases (FDHs) and non-heme iron-dependent halogenases.

Flavin-Dependent Halogenases (FDHs)

Flavin-dependent halogenases catalyze the electrophilic halogenation of electron-rich aromatic compounds. These enzymes typically require a reduced flavin adenine (B156593) dinucleotide (FADH₂), molecular oxygen (O₂), and a halide ion (e.g., Cl⁻) to generate a potent halogenating species.

Catalytic Mechanism

The catalytic cycle of FDHs is a multi-step process that begins with the reduction of the flavin cofactor, FAD, to FADH₂ by a partner flavin reductase. The subsequent steps are outlined below and illustrated in the accompanying diagram.

  • Formation of a Peroxyflavin Intermediate: FADH₂ reacts with molecular oxygen to form a C4a-peroxyflavin intermediate.

  • Generation of Hypohalous Acid: The peroxyflavin intermediate reacts with a chloride ion to produce hypochlorous acid (HOCl), a highly reactive electrophilic chlorinating agent.[1][2]

  • Substrate Chlorination: The generated HOCl is then channeled through a tunnel to the active site where it is positioned by key amino acid residues, often a lysine, to chlorinate the bound substrate via an electrophilic aromatic substitution reaction.[1][2]

flavin_dependent_halogenase_mechanism FAD FAD Flavin_Reductase Flavin Reductase FAD->Flavin_Reductase FADH2 FADH₂ Peroxyflavin C4a-Peroxyflavin FADH2->Peroxyflavin O₂ HOCl HOCl Peroxyflavin->HOCl Cl⁻ FDH FDH Active Site HOCl->FDH Substrate Substrate Substrate->FDH Chlorinated_Substrate Chlorinated Substrate Flavin_Reductase->FADH2 NAD(P)H FDH->FAD H₂O FDH->Chlorinated_Substrate experimental_workflow_fdh start Start expression Heterologous Expression in E. coli start->expression purification Protein Purification (Affinity Chromatography) expression->purification assay_setup Enzyme Assay Setup (FDH, Reductase, Substrate, FAD, NAD(P)H, Cl⁻) purification->assay_setup incubation Incubation (Controlled Temperature) assay_setup->incubation quenching Reaction Quenching (Organic Solvent) incubation->quenching analysis Product Analysis (HPLC) quenching->analysis end End analysis->end non_heme_iron_halogenase_mechanism FeII Fe(II) FeII_aKG_Sub Fe(II)-αKG-Substrate FeII->FeII_aKG_Sub α-KG, Substrate FeIV_Oxo Fe(IV)=O FeII_aKG_Sub->FeIV_Oxo O₂, -CO₂, -Succinate FeIII_OH_Radical Fe(III)-OH + Substrate Radical FeIV_Oxo->FeIII_OH_Radical H Abstraction Chlorinated_Product Chlorinated Product + Fe(II) FeIII_OH_Radical->Chlorinated_Product Cl⁻ Rebound Chlorinated_Product->FeII

References

Whitepaper: Development of a Scalable Synthesis Route for Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Enhydrin, a sesquiterpene lactone isolated from plants of the Smallanthus genus, has garnered interest for its potential biological activities. The strategic chemical modification of such natural products is a cornerstone of drug discovery, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document outlines a proposed scalable synthesis route for Enhydrin chlorohydrin, a novel derivative. The formation of a chlorohydrin moiety from the exocyclic alkene present in Enhydrin introduces new chemical functionality, potentially modulating the parent molecule's biological profile and serving as a key intermediate for further derivatization, such as epoxide formation. This guide provides a detailed, albeit hypothetical, experimental protocol, data presentation, and workflow visualizations to facilitate the scalable production of this target compound for research and development purposes.

Introduction to Enhydrin and Rationale for Chlorohydrin Synthesis

Enhydrin is a complex sesquiterpene lactone characterized by a germacranolide skeleton.[1] Natural products with such intricate architectures are often starting points for the development of new drugs.[2] The chemical derivatization of Enhydrin offers a pathway to enhance its therapeutic properties or to mitigate undesirable characteristics.

The introduction of a chlorohydrin functional group is a strategic modification. Chlorohydrins are versatile intermediates in organic synthesis and are known to be building blocks in the production of pharmaceuticals.[3] The reaction to form a chlorohydrin from an alkene is a well-established transformation in organic chemistry.[4] Specifically, the exocyclic alkene in the Enhydrin structure presents a chemically accessible site for such a transformation. The resulting this compound could exhibit altered biological activity or serve as a precursor for other derivatives, such as epoxides, which are also crucial in medicinal chemistry.

This document proposes a scalable synthesis of this compound from its parent natural product. The proposed route prioritizes the use of mild and selective reagents to preserve the other sensitive functional groups within the complex structure of Enhydrin.

Proposed Synthesis Route

The most chemically accessible and reactive site on the Enhydrin molecule for the formation of a chlorohydrin is the exocyclic double bond. A common and scalable method for this transformation is the reaction of an alkene with an N-halosuccinimide in the presence of water. We propose the use of N-Chlorosuccinimide (NCS) as the chlorine source due to its ease of handling and generally milder reaction conditions compared to using chlorine gas or hypochlorous acid directly.

The proposed reaction is the chloro-hydroxylation of Enhydrin to yield this compound.

G Enhydrin Enhydrin Reagents N-Chlorosuccinimide (NCS) Water (H₂O) Solvent (e.g., Acetone) Enhydrin_chlorohydrin This compound Enhydrin->Enhydrin_chlorohydrin

Caption: Proposed synthesis of this compound from Enhydrin.

The mechanism involves the electrophilic addition of a chloronium ion from NCS to the alkene, forming a cyclic chloronium ion intermediate. Subsequent nucleophilic attack by water occurs at the more substituted carbon atom in a regioselective and anti-stereospecific manner, followed by deprotonation to yield the chlorohydrin.

G start Alkene + NCS intermediate Chloronium Ion Intermediate start->intermediate Electrophilic addition protonated Protonated Chlorohydrin intermediate->protonated Anti-addition attack Nucleophilic attack by H₂O final This compound protonated->final Deprotonation

Caption: Reaction mechanism for chlorohydrin formation.

Experimental Protocols

The following is a hypothetical, detailed experimental protocol for the synthesis of this compound on a gram scale.

3.1. Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
Enhydrin464.471.00 g2.15Starting material
N-Chlorosuccinimide (NCS)133.530.32 g2.401.1 equivalents
Acetone (B3395972)58.0820 mL-Solvent
Water (deionized)18.025 mL-Co-solvent/Nucleophile
Saturated aq. NaHCO₃-20 mL-For quenching
Saturated aq. Na₂S₂O₃-20 mL-For quenching excess NCS
Ethyl Acetate (B1210297)88.11100 mL-Extraction solvent
Anhydrous MgSO₄120.37--Drying agent
Silica (B1680970) Gel---For column chromatography

3.2. Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Enhydrin (1.00 g, 2.15 mmol).

  • Dissolution: Dissolve the Enhydrin in a mixture of acetone (20 mL) and deionized water (5 mL). Stir the solution at room temperature until all the starting material has dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add N-Chlorosuccinimide (0.32 g, 2.40 mmol) to the cooled solution in portions over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed (approximately 2-4 hours).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (20 mL) to neutralize any remaining NCS.

  • pH Adjustment: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) to neutralize the solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure this compound.

Data Presentation

The following tables summarize the expected data for the synthesis and characterization of this compound.

Table 1: Summary of Reaction Parameters

ParameterValue
Scale1.00 g
Equivalents of NCS1.1
Reaction Temperature0 °C
Reaction Time2-4 hours
Expected Yield70-85%
Expected Purity>95% (after chromatography)

Table 2: Expected Analytical Data for this compound

AnalysisExpected Result
¹H NMR Disappearance of alkene proton signals for the exocyclic double bond. Appearance of new signals for the CH-Cl and CH-OH groups.
¹³C NMR Disappearance of sp² carbon signals for the exocyclic alkene. Appearance of new sp³ carbon signals corresponding to the chlorohydrin carbons.
Mass Spec (ESI+) Expected m/z for [M+Na]⁺ corresponding to the molecular formula C₂₃H₂₉ClO₁₁.
FT-IR (cm⁻¹) Broad peak around 3400 cm⁻¹ (O-H stretch), disappearance of C=C stretch for the exocyclic alkene.

Visualization of Experimental Workflow

The following diagram illustrates the proposed scalable workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis a Dissolve Enhydrin in Acetone/Water b Cool to 0 °C a->b c Add NCS b->c d Monitor by TLC c->d e Quench with Na₂S₂O₃ and NaHCO₃ d->e f Extract with Ethyl Acetate e->f g Dry and Concentrate f->g h Flash Column Chromatography g->h i Characterize Product (NMR, MS) h->i

Caption: Experimental workflow for this compound synthesis.

Conclusion

This document presents a comprehensive, though theoretical, guide for the scalable synthesis of this compound, a novel derivative of the natural product Enhydrin. The proposed route, utilizing N-Chlorosuccinimide, is based on well-established and scalable chemical principles, offering a plausible pathway for the production of this compound for further research in drug discovery and development. The detailed experimental protocol, expected data, and visualized workflow provide a solid foundation for researchers to embark on the synthesis and exploration of this and other related Enhydrin derivatives. Future work would involve the practical implementation of this synthesis, optimization of reaction conditions, and thorough characterization of the resulting product to confirm its structure and stereochemistry, followed by evaluation of its biological activity.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Enhydrin Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Enhydrin chlorohydrin, a halogenated organic compound, is a critical aspect of laboratory safety and environmental responsibility. Due to its likely classification as a hazardous substance, adherence to stringent disposal protocols is essential to mitigate risks to researchers and prevent environmental contamination. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety Protocols & Waste Handling

Before handling this compound in any form, it is imperative to consult the specific Safety Data Sheet (SDS) for detailed safety information. In the absence of a specific SDS, the following general precautions for highly toxic, halogenated organic compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A chemically resistant lab coat is mandatory.

  • Respiratory Protection: Work in a well-ventilated chemical fume hood. If there is a risk of aerosol generation, a respirator may be necessary.

Waste Segregation and Storage:

  • Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled, and leak-proof container with a screw-top cap.[1][2] The container must be compatible with the chemical.

  • Halogenated Waste Stream: This waste must be segregated as "halogenated organic waste."[1][2][3] Do not mix with non-halogenated solvents or other waste streams, as this can complicate and increase the cost of disposal.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[1]

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1] The storage area should have secondary containment to prevent spills.

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Carefully transfer all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), into the designated halogenated organic waste container.

    • For containers that held the pure substance, the first rinse with a suitable solvent should be collected as hazardous waste.[4] For highly toxic chemicals, the first three rinses must be collected.[4]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[1]

    • Do not overfill the container; leave adequate headspace to allow for expansion.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste.

    • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][2]

Quantitative Data Summary

Due to the lack of specific data for this compound, this table provides general information for halogenated organic compounds.

PropertyValue / Information
Chemical Classification Halogenated Organic Compound
Physical State Likely a solid or liquid at room temperature.
Primary Hazards High acute toxicity (oral, dermal, inhalation), potential for serious eye damage, flammable liquid and vapor.[5]
Incompatible Materials Strong acids, bases, metals, and oxidizing agents.
Hazardous Decomposition Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas.[6]
Disposal Method Incineration at a licensed hazardous waste facility.[2][3]

Experimental Protocols

There are no standard experimental protocols for the neutralization or in-lab treatment of this compound. Due to its likely high toxicity and the hazardous nature of its potential decomposition products, such procedures should not be attempted. The only approved method of disposal is through a licensed hazardous waste management company.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Collect Waste in Designated Halogenated Waste Container B->C D Segregate from Non-Halogenated Waste C->D E Securely Cap and Clearly Label Container D->E F Store in a Cool, Dry, Ventilated Area with Secondary Containment E->F G Contact EHS or Licensed Hazardous Waste Disposal Company F->G H Arrange for Professional Pickup and Disposal G->H

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Enhydrin chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential guidance on personal protective equipment (PPE) and safe handling procedures for Enhydrin chlorohydrin (CAS 38230-99-8). A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, this compound must be treated as a substance with unknown and potentially high toxicity. The following recommendations are based on a conservative and precautionary approach to handling uncharacterized chemical compounds. Researchers must consult their institution's safety guidelines and a qualified safety professional before handling this compound.

Immediate Safety and Handling Precautions

Given the unknown toxicological properties of this compound, it is imperative to handle it with the highest degree of caution. Assume the compound is highly toxic, and minimize all potential routes of exposure, including inhalation, skin contact, and ingestion. All handling procedures should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to prevent dermal, ocular, and respiratory exposure to this compound. The following table outlines the recommended PPE for various stages of handling, based on a precautionary approach for substances of unknown toxicity.

Equipment Specification Purpose
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).To provide a primary and secondary barrier against skin contact.
Eye and Face Protection Chemical splash goggles and a full-face shield.To protect the eyes and face from splashes and aerosols.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing, and a chemical-resistant apron.To protect the body from spills and contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent the inhalation of dust, aerosols, or vapors.
Footwear Closed-toe, chemical-resistant shoes.To protect the feet from spills.

Operational Plan for Safe Handling

A systematic approach to handling is essential for minimizing risks. The following step-by-step guide should be followed:

  • Preparation and Planning:

    • Review your institution's policies for handling chemicals of unknown toxicity.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area within a chemical fume hood by covering the surface with absorbent, disposable bench paper.

    • Have spill control materials (e.g., absorbent pads, sand) and a quench solution (if applicable) readily available.

  • Weighing and Aliquoting:

    • Perform all manipulations of solid this compound within a fume hood.

    • Use a dedicated set of spatulas and weighing boats.

    • Carefully weigh the desired amount of the compound, avoiding the creation of dust.

    • Clean all equipment that has come into contact with the compound immediately after use.

  • Dissolution and Reaction:

    • Add solvents to the solid compound slowly to avoid splashing.

    • If the dissolution process is exothermic, cool the vessel in an ice bath.

    • Conduct all reactions in a sealed or well-ventilated reaction setup within the fume hood.

    • Continuously monitor the reaction for any signs of unexpected reactivity.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Carefully remove and dispose of all contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

The disposal of uncharacterized chemical waste must be handled with extreme care to ensure the safety of personnel and to protect the environment.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams.[1]

    • Collect all solid waste contaminated with this compound (e.g., gloves, wipes, disposable labware) in a designated, clearly labeled hazardous waste container. The container should be sealed and stored in a secure secondary containment area.[1][2]

    • Collect all liquid waste containing this compound in a sealed, properly labeled, and chemical-resistant container.[1][2]

  • Labeling and Storage:

    • Label all waste containers with "Hazardous Waste," the name "this compound," the date, and the name of the responsible researcher.[3]

    • Store the sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • The final disposal of uncharacterized chemical waste must be managed by a licensed hazardous waste disposal service.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.[1] Never pour unknown chemicals down the sink.[4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final waste disposal.

A Risk Assessment (Assume High Toxicity) B Assemble PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Prepare Work Area (Fume Hood, Bench Paper) B->C D Handling Operations (Weighing, Dissolution, Reaction) C->D E Decontamination (Surfaces and Equipment) D->E F Waste Segregation (Solid and Liquid Waste) D->F G Waste Disposal (Labeling, Storage, EHS Pickup) E->G F->G

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.